gamma-Cyclodextrin
説明
特性
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of a Molecular Host: A Technical Guide to γ-Cyclodextrin Structure and Cavity Size
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD), a macrocyclic oligosaccharide, has garnered significant interest across various scientific disciplines, particularly in pharmaceutical sciences and drug development. Composed of eight α-1,4-linked D-glucopyranose units, its unique toroidal structure, characterized by a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a wide range of guest molecules. This technical guide provides an in-depth exploration of the structure and cavity size of this compound, offering valuable data and methodologies for researchers in the field.
Molecular Structure and Physicochemical Properties
This compound is a cyclic oligosaccharide produced by the enzymatic degradation of starch.[1] The eight glucose units are arranged in a truncated cone-like structure. The exterior of this cone is hydrophilic due to the presence of primary and secondary hydroxyl groups, rendering it water-soluble.[2] In contrast, the interior cavity is lined by the glycosidic oxygen bridges and hydrogen atoms, creating a nonpolar, hydrophobic environment.[2] This amphipathic nature is the basis for its ability to encapsulate lipophilic guest molecules.
A diagram illustrating the basic structure of this compound is provided below.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Number of Glucopyranose Units | 8 | [1] |
| Molecular Formula | C₄₈H₈₀O₄₀ | [3] |
| Molecular Weight | 1297.12 g/mol | [3] |
| Appearance | White crystalline powder | |
| Solubility in Water (25 °C) | 23.2 g/100 mL | [4] |
| Melting Point | Decomposes above 200 °C | |
| Density | 1.54 g/cm³ | [3] |
Cavity Dimensions
The dimensions of the internal cavity are critical for determining the size and shape of molecules that can be encapsulated.
| Parameter | Value (Å) | Reference(s) |
| Internal Cavity Diameter | 7.5 - 8.3 | |
| External Diameter | 17.5 | |
| Height of the Torus | 7.9 | [5] |
| Cavity Volume | ~427 ų |
Experimental Protocols for Structural Characterization
The precise determination of the structure and cavity size of this compound relies on several advanced analytical techniques.
X-ray Crystallography
X-ray crystallography is a powerful method for elucidating the three-dimensional atomic structure of crystalline materials. For this compound, this technique provides detailed information about its conformation, the arrangement of the glucose units, and the precise dimensions of the cavity.
Methodology Outline:
-
Crystallization: Single crystals of this compound are grown from a supersaturated aqueous solution. The quality of the crystals is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[6]
-
Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.[6]
-
Structure Refinement: An atomic model of this compound is built into the electron density map and refined to best fit the experimental data.[7][8] This process yields the final atomic coordinates and allows for detailed structural analysis.[7][8]
A generalized workflow for X-ray crystallography is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for studying the structure and dynamics of molecules in solution. For this compound, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to confirm the covalent structure, determine the conformation of the glucopyranose units, and probe host-guest interactions.[2][9]
Methodology Outline:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and various NMR experiments are performed.[9]
-
¹H NMR: Provides information on the chemical environment of the protons, confirming the presence and connectivity of the glucose units.[10]
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.[2]
-
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments are used to establish through-bond and through-space correlations between nuclei, which helps in assigning all proton and carbon signals and determining the three-dimensional structure and conformation in solution.
-
-
Data Analysis: The resulting spectra are processed and analyzed to extract chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). This information is then used to build a detailed model of the molecular structure and dynamics.
Molecular Modeling and Dynamics Simulations
Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic behavior and energetics of this compound and its inclusion complexes.[11][12]
Methodology Outline:
-
System Setup: An initial 3D structure of this compound (often from X-ray data) is placed in a simulation box, typically solvated with water molecules.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.[13]
-
Simulation: The system is subjected to MD simulations, where Newton's equations of motion are solved iteratively to generate a trajectory of atomic positions and velocities over time.[14]
-
Analysis: The trajectory is analyzed to calculate various properties, including conformational changes, cavity dimensions, hydration, and the binding free energy of guest molecules.
Cellular Interactions and Uptake Mechanisms
The interaction of this compound with biological membranes is a key aspect of its application in drug delivery. It does not typically engage in specific signaling pathways but rather influences cellular processes through its interaction with membrane components.
The primary mechanism of cellular uptake for cyclodextrins and their nanoparticles is endocytosis.[15][16] This process can be broadly categorized into phagocytosis and pinocytosis, with the latter being more relevant for molecules of this size. Pinocytosis can be further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[15] The specific pathway utilized can depend on the cell type and the physicochemical properties of the cyclodextrin (B1172386) or its complex.[15]
A diagram illustrating the potential cellular uptake pathways of this compound is presented below.
Conclusion
This compound's well-defined structure and cavity size make it a versatile tool in various scientific and industrial applications, especially in the pharmaceutical field. A thorough understanding of its molecular architecture, facilitated by techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling, is crucial for its effective utilization. Furthermore, elucidating its interactions with cellular membranes and uptake mechanisms is essential for the rational design of advanced drug delivery systems. This guide provides a foundational understanding and a summary of the key data and methodologies for researchers working with this remarkable molecule.
References
- 1. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cora.ucc.ie]
- 16. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Gamma-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of gamma-cyclodextrin (γ-CD), a versatile cyclic oligosaccharide increasingly utilized in pharmaceutical and various other industries. This document delves into its structural and thermodynamic characteristics, solubility, and thermal stability, offering detailed experimental protocols for their determination. Furthermore, it visualizes key processes involving this compound, such as inclusion complex formation and its interaction with biological systems, to aid in research and development.
Core Physicochemical Properties
This compound is a macrocycle composed of eight α-1,4-linked D-glucopyranose units, forming a torus-shaped molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1] This unique structure is the basis for its primary function: the formation of inclusion complexes with a wide array of guest molecules.[2] The key physicochemical properties of this compound are summarized in the tables below.
Table 1: General and Structural Properties of this compound
| Property | Value | References |
| Synonyms | γ-Cyclodextrin, Cyclomaltooctaose, Cyclooctaamylose | [3] |
| Chemical Formula | C₄₈H₈₀O₄₀ | [4] |
| Molecular Weight | 1297.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Number of Glucopyranose Units | 8 | [1] |
| Internal Cavity Diameter | 7.5 - 8.3 Å (~0.75 - 0.83 nm) | [7][8] |
Table 2: Solubility and Thermodynamic Properties of this compound
| Property | Value | References |
| Solubility in Water (25 °C) | 23.2 g/100 mL | [2] |
| Solubility in Methanol | Poorly soluble (< 1.0 g/100 cm³) | [9] |
| Solubility in DMSO | Well soluble (> 20.0 g/100 cm³) | [9] |
| Melting Point | Decomposes below 300 °C (conventional heating); 474 °C (fast heating rates) | [10] |
| Specific Rotation [α]D²⁵ | +174° to +179° (c=1, H₂O) | [6][9] |
| Hygroscopicity | Non-hygroscopic in nature, but can form hydrates | [11][12] |
| Thermodynamics of 1:1 Complex Formation (Mean Values at 298.15 K) | ||
| ΔG° (kcal/mol) | -3.71 | [13] |
| ΔH° (kcal/mol) | -3.10 | [13] |
| TΔS° (kcal/mol) | +0.69 | [13] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility (Phase Solubility Study)
The phase solubility method, as described by Higuchi and Connors, is a standard technique to determine the solubility of a compound in the presence of a complexing agent like this compound.[5]
Materials:
-
This compound
-
Guest molecule (e.g., a poorly soluble drug)
-
Solvent system (e.g., deionized water, or a co-solvent mixture like ethanol:water)
-
Screw-capped vials
-
Shaking water bath or orbital shaker with temperature control
-
Centrifuge
-
Filtration apparatus (e.g., cellulose (B213188) filters)
-
Analytical instrument for quantification of the guest molecule (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0-20 mM).
-
Add an excess amount of the guest molecule to each vial containing the this compound solutions.
-
Seal the vials and place them in a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials until equilibrium is reached (typically 24-48 hours).[5]
-
After reaching equilibrium, centrifuge the samples to separate the undissolved guest molecule.[5]
-
Filter the supernatant to obtain a clear solution.
-
Quantify the concentration of the dissolved guest molecule in each filtered solution using a suitable analytical method.
-
Plot the concentration of the dissolved guest molecule against the concentration of this compound to generate a phase solubility diagram.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and thermal stability of this compound and its inclusion complexes. The formation of an inclusion complex can be inferred by the disappearance or shifting of the melting endotherm of the guest molecule.[14]
Materials:
-
This compound sample (pure or as an inclusion complex)
-
DSC instrument
-
Aluminum pans and lids
-
Inert gas supply (e.g., nitrogen)
Protocol:
-
Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan.[15]
-
Seal the pan with a lid. An empty sealed pan is used as a reference.[15]
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).[15]
-
Record the heat flow as a function of temperature to obtain a DSC thermogram.
-
Analyze the thermogram for endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.
Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the formation of an inclusion complex by observing changes in the vibrational frequencies of the guest molecule upon encapsulation within the this compound cavity.
Materials:
-
This compound sample (pure, physical mixture with guest, or inclusion complex)
-
FT-IR spectrometer
-
Potassium bromide (KBr) of spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
Protocol (KBr Pellet Technique):
-
Thoroughly mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Place the powdered mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Record a background spectrum using a blank KBr pellet.
-
Place the sample pellet in the FT-IR spectrometer and acquire the spectrum over a desired wavenumber range (e.g., 4000-400 cm⁻¹).[16]
-
Compare the spectrum of the inclusion complex with those of the pure this compound, the pure guest molecule, and their physical mixture to identify shifts or disappearance of characteristic peaks of the guest molecule.
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate essential workflows and conceptual pathways involving this compound.
Workflow for the Preparation and Characterization of this compound Inclusion Complexes
This diagram outlines the sequential steps involved in the synthesis and subsequent analysis of this compound inclusion complexes, a fundamental process in their application for drug delivery and other fields.
Caption: Workflow for the preparation and characterization of γ-CD inclusion complexes.
Conceptual Pathway of this compound Mediated Drug Delivery
This diagram illustrates the conceptual journey of a drug molecule from its formulation with this compound to its potential cellular uptake, highlighting the role of this compound in overcoming solubility and stability challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 10. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. ijcea.org [ijcea.org]
- 13. sketchviz.com [sketchviz.com]
- 14. oatext.com [oatext.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Gamma-Cyclodextrin in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of gamma-cyclodextrin (γ-CD) in a range of solvents. Understanding the solubility characteristics of γ-CD is fundamental for its application in diverse fields, particularly in drug development, where it serves as an effective solubilizing agent and stabilizer. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts to aid in research and development.
Introduction to this compound
This compound is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl units. This structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity. This unique architecture allows γ-CD to encapsulate a variety of guest molecules, thereby altering their physicochemical properties, most notably their solubility. Compared to its alpha- and beta-cyclodextrin (B164692) counterparts, γ-CD possesses a larger cavity, making it suitable for complexing with a wider range of molecules.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent, temperature, and the presence of other solutes. The following tables summarize the available quantitative data for the solubility of γ-CD in various solvents.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 23.2[1][2] |
| 45 | ~28 (estimated)[3] |
| 60 | ~35 (estimated)[3] |
Note: The solubility of γ-CD in water increases with temperature.
Table 2: Solubility of this compound in Various Organic and Co-solvent Systems at 25°C
| Solvent | Solubility |
| Polar Protic Solvents | |
| Water | 23.2 g/100 mL[1][2] |
| Methanol | < 1 g/100 cm³[4]; 1.751 g/L[5] |
| Ethanol | Very slightly soluble[6]; 0.1 g/100 mL[6] |
| Polar Aprotic Solvents | |
| Dimethyl Sulfoxide (DMSO) | > 20 g/100 cm³[4] |
| Dimethylformamide (DMF) | Soluble (qualitative)[7] |
| Non-Polar Solvents | |
| Acetone | Insoluble (qualitative) |
| Chloroform | Insoluble (qualitative) |
| Ethyl Acetate | Insoluble (qualitative) |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the effective application of this compound. The following are detailed methodologies for key experiments.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-RI, gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical form of the cyclodextrin (B1172386).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a membrane filter that is compatible with the solvent and does not adsorb the cyclodextrin. This step removes any remaining undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtrate. For aqueous solutions, a common method is High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI). For organic solvents, gravimetric analysis (evaporation of the solvent and weighing the residue) can be employed, provided the cyclodextrin is not volatile.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Phase-Solubility Analysis: The Higuchi-Connors Method
This method is used to investigate the interaction between a host (cyclodextrin) and a guest (e.g., a poorly soluble drug) and to determine the stoichiometry of the resulting complex.
Objective: To determine the effect of this compound on the solubility of a guest molecule and to calculate the stability constant of the complex.
Materials:
-
Guest molecule (e.g., a drug)
-
This compound
-
Aqueous buffer solution of a specific pH
-
Thermostatically controlled shaker
-
Vials with screw caps
-
Analytical instrument for guest molecule quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Saturation: Add an excess amount of the guest molecule to each of the cyclodextrin solutions.
-
Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Phase Separation and Sampling: Centrifuge or allow the samples to stand to sediment the excess undissolved guest molecule. Withdraw and filter the supernatant.
-
Quantification: Determine the concentration of the dissolved guest molecule in each filtered sample using a suitable analytical method.
-
Data Analysis: Plot the total concentration of the dissolved guest molecule (y-axis) against the concentration of this compound (x-axis). The resulting phase-solubility diagram provides information about the complexation. For a 1:1 complex, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the guest molecule (S0) using the following equation:
K1:1 = slope / (S0 * (1 - slope))
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound. Understanding these factors is critical for optimizing its use in various applications.
-
Solvent Properties: this compound is most soluble in polar protic solvents like water and polar aprotic solvents like DMSO due to its hydrophilic exterior, which can form hydrogen bonds.[2] Its solubility is very low in non-polar organic solvents.
-
Temperature: The solubility of γ-CD in water generally increases with temperature.[3]
-
pH: The solubility of native cyclodextrins is largely independent of pH in the range of 4 to 10. At very high pH (above 12), deprotonation of the hydroxyl groups can increase solubility.
-
Presence of Co-solvents and Additives: The addition of co-solvents, such as ethanol, can have a complex effect on the solubility of γ-CD, sometimes leading to a decrease in solubility at higher concentrations due to competition for hydrogen bonding with water.[6] Other additives like certain polymers and salts can also influence its solubility.
-
Chemical Modification: Derivatization of the hydroxyl groups of this compound, for instance, through hydroxypropylation, can dramatically increase its aqueous solubility by disrupting the crystal lattice structure and reducing intermolecular hydrogen bonding.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided quantitative solubility data, detailed experimental protocols, and an overview of the factors influencing its solubility. For drug development professionals and researchers, a thorough understanding of these principles is essential for the successful formulation and application of this compound as a versatile excipient.
References
- 1. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 2. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Cyclolab [cyclolab.hu]
- 5. scent.vn [scent.vn]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Production of Gamma-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and production of gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl units. Due to its larger cavity size, high water solubility, and favorable safety profile compared to other natural cyclodextrins, γ-CD is an attractive excipient in the pharmaceutical, food, and chemical industries for enhancing the solubility, stability, and bioavailability of various molecules.[1][2][3] This document details the core enzymatic synthesis processes, industrial production workflows, purification strategies, and analytical characterization methods.
Core Synthesis Methodology: Enzymatic Conversion
The primary method for producing this compound is the enzymatic conversion of starch using a specific class of enzymes known as cyclodextrin (B1172386) glucanotransferases (CGTases, EC 2.4.1.19).[4][5][6]
The Role of Cyclodextrin Glucanotransferase (CGTase)
CGTase is a multifunctional enzyme belonging to the α-amylase family that catalyzes the formation of cyclodextrins from starch and related polysaccharides.[5][7] The enzyme performs an intramolecular transglycosylation reaction, also known as cyclization.[4][8] The process involves two key steps:
-
Cleavage: The CGTase first cleaves an α-1,4-glycosidic bond within the linear starch chain. This creates a covalently linked malto-oligosaccharide intermediate attached to a key amino acid residue (e.g., Asp229) in the enzyme's active site.[9]
-
Cyclization: The non-reducing end of this covalently bound intermediate is then attacked by the free hydroxyl group at the other end of the chain. This forms a new α-1,4-glycosidic bond, releasing the cyclic oligosaccharide, or cyclodextrin, from the enzyme.[4][9]
While all CGTases can produce a mixture of α-, β-, and γ-cyclodextrins, they are often classified as α-, β-, or γ-CGTases based on the predominant type of cyclodextrin they synthesize.[8][10] For efficient γ-CD production, the selection of a potent γ-CGTase, typically sourced from bacterial species like Bacillus clarkii or Bacillus subtilis, is crucial.[2][11]
Industrial Production Workflow
The industrial-scale production of γ-CD is a multi-step process designed to maximize yield and purity. It begins with raw starch and concludes with a crystalline final product.[12] The process generally involves starch liquefaction, enzymatic conversion in the presence of a complexing agent, and downstream purification.[6]
Key Production Stages
-
Starch Liquefaction: A high-concentration starch suspension (e.g., 15-30% w/v) is first gelatinized and liquefied.[12][13] This is typically achieved by heating (jet-cooking) or through the action of a thermostable α-amylase to reduce the high viscosity of the starch slurry, making it accessible to the CGTase.[1][6]
-
Enzymatic Conversion: The liquefied starch solution is cooled to the optimal temperature for the selected γ-CGTase (e.g., 50-60°C). The enzyme is then added to initiate the conversion to cyclodextrins.[6][11]
-
Selective Precipitation with Complexing Agents: To drive the reaction equilibrium toward γ-CD and simplify purification, a complexing agent is added to the reaction mixture.[6][14] These are typically organic molecules that selectively form an insoluble inclusion complex with γ-CD, causing it to precipitate out of the solution.[2][12] This selective removal of the product increases the overall yield significantly.[12] Cyclohexadec-8-en-1-one is a known complexing agent for γ-CD.[12]
-
Separation and Purification: The precipitated γ-CD complex is separated from the reaction solution via filtration or centrifugation.[6][15] The complexing agent is then removed from the γ-CD, often by steam distillation or solvent extraction.[6][12]
-
Final Purification & Crystallization: The resulting γ-CD solution undergoes further purification steps, which may include treatment with activated carbon to remove color and impurities, followed by chromatographic methods like ion exchange or gel filtration.[16] The final step involves crystallization from a concentrated aqueous solution, followed by filtration and drying to yield a high-purity, crystalline γ-CD powder.[16]
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Cyclodextrin glycosyltransferase [a.osmarks.net]
- 6. alfachemic.com [alfachemic.com]
- 7. Cyclomaltodextrin glucanotransferase - Wikipedia [en.wikipedia.org]
- 8. Catalysis Research | Microbial Cyclodextrin Glycosyltransferases: Sources, Production, and Application in Cyclodextrin Synthesis [lidsen.com]
- 9. researchgate.net [researchgate.net]
- 10. lidsen.com [lidsen.com]
- 11. This compound production using cyclodextrin glycosyltransferase from Bacillus clarkii 7364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 13. US4418144A - Process for producing gamma-cyclodextrins - Google Patents [patents.google.com]
- 14. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 15. US4904306A - Separation and purification of gamma cyclodextrin - Google Patents [patents.google.com]
- 16. fao.org [fao.org]
An In-depth Technical Guide on the Mechanism of Gamma-Cyclodextrin Inclusion Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the formation of inclusion complexes with gamma-cyclodextrin (γ-CD). It delves into the thermodynamic and kinetic principles, the intricate interplay of intermolecular forces, and detailed experimental protocols for characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, chemistry, and material science who are engaged in the development and characterization of cyclodextrin-based systems.
Core Principles of γ-Cyclodextrin Inclusion Complex Formation
This compound is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, forming a truncated cone-like structure. This unique architecture features a hydrophilic exterior and a hydrophobic internal cavity, enabling it to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[1][2][3] The formation of these host-guest complexes is a dynamic and reversible process driven by a delicate balance of several intermolecular forces.
The primary driving force for inclusion complex formation in aqueous solutions is the hydrophobic effect . The interior of the γ-cyclodextrin cavity is lined with glycosidic oxygen bridges and hydrogen atoms, creating a non-polar environment.[1] Water molecules within this cavity are in an energetically unfavorable, high-energy state due to the disruption of their hydrogen-bonding network. The inclusion of a less polar guest molecule allows for the displacement of these high-energy water molecules into the bulk solvent, where they can form more stable hydrogen bonds. This release of "activated" water is an enthalpically and entropically favorable process that significantly contributes to the overall stability of the inclusion complex.
Other non-covalent interactions also play a crucial role in the formation and stabilization of these complexes:
-
Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. They are a significant contributor to the binding energy when the guest molecule has a shape and size complementary to the γ-cyclodextrin cavity, allowing for close contact between the host and guest.
-
Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, the hydroxyl groups at the rims of the cyclodextrin (B1172386) can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[1]
-
Release of Conformational Strain: The "empty" cyclodextrin molecule in an aqueous solution may exist in a conformationally strained state. The inclusion of a guest molecule can alleviate this strain, contributing to the favorable thermodynamics of complexation.
The stoichiometry of these complexes is most commonly 1:1 (one guest molecule per one γ-cyclodextrin molecule), but 1:2, 2:1, and other stoichiometries are also possible depending on the size and shape of the guest molecule relative to the γ-cyclodextrin cavity.[2]
Thermodynamics of Inclusion Complex Formation
The formation of a γ-cyclodextrin inclusion complex is a thermodynamically driven process, characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide valuable insights into the spontaneity and the nature of the binding forces involved.
The Gibbs free energy change (ΔG) for the complexation reaction determines the spontaneity of the process. A negative ΔG indicates a spontaneous formation of the inclusion complex. The relationship between these thermodynamic parameters is described by the following equation:
ΔG = ΔH - TΔS
where T is the absolute temperature.
The binding or stability constant (K) of the complex is related to the Gibbs free energy change by:
ΔG = -RT ln(K)
where R is the ideal gas constant. A larger K value signifies a more stable complex.
The enthalpy change (ΔH) reflects the heat absorbed or released during complexation. A negative ΔH (exothermic process) is often associated with the formation of favorable van der Waals interactions and hydrogen bonds. A positive ΔH (endothermic process) can occur when the disruption of water structure and the release of high-energy water molecules from the cavity are the dominant driving forces.
The entropy change (ΔS) represents the change in the randomness or disorder of the system. A positive ΔS is typically observed due to the hydrophobic effect, where the release of ordered water molecules from the cyclodextrin cavity and the guest molecule's surface into the bulk solvent leads to an overall increase in the system's disorder. A negative ΔS can occur if the formation of a well-ordered inclusion complex restricts the conformational freedom of the host and guest molecules to a greater extent than the entropy gained from the release of water molecules.
Table 1: Thermodynamic Parameters for the Inclusion of Various Guest Molecules in γ-Cyclodextrin
| Guest Molecule | Temperature (°C) | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Ginsenoside Re | 25 | 14410 | -6.70 | - | - | [3] |
| α-Mangostin | 25 | - | -5.019 ± 0.224 | -5.520 | - | [4] |
| Benzene | 25 | - | - | - | - | [5] |
| Resorcinol | 25 | - | - | - | - | [5] |
| Flurbiprofen | 25 | - | - | - | - | [5] |
| Naproxen | 25 | - | - | - | - | [5] |
| Nabumetone | 25 | - | - | - | - | [5] |
Experimental Protocols for Characterization
The formation and characterization of γ-cyclodextrin inclusion complexes can be investigated using a variety of analytical techniques. This section provides detailed methodologies for three key experimental protocols.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of γ-cyclodextrin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The concentration should be chosen based on the expected binding affinity.
-
Prepare a solution of the guest molecule in the same buffer. The concentration of the guest molecule in the syringe should typically be 10-20 times higher than the γ-cyclodextrin concentration in the cell.
-
Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the γ-cyclodextrin solution and the injection syringe with the guest molecule solution.
-
Equilibrate the system to ensure a stable baseline.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest molecule solution into the γ-cyclodextrin solution.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data, a series of heat-flow spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of guest to γ-cyclodextrin) is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K, ΔH, and n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations mentioned in Section 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for studying inclusion complexes in solution. It provides information on the stoichiometry of the complex, the binding constant, and the geometry of the inclusion.[6] The formation of an inclusion complex leads to changes in the chemical shifts of the protons of both the host and guest molecules.
Methodology for ¹H NMR Titration:
-
Sample Preparation:
-
Prepare a series of NMR samples in a suitable deuterated solvent (e.g., D₂O).
-
Keep the concentration of one component (e.g., the guest molecule) constant while systematically varying the concentration of the other component (γ-cyclodextrin).
-
A reference standard (e.g., TSP or DSS) should be added for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts (Δδ) of specific protons of the guest molecule and/or the inner protons (H-3 and H-5) of the γ-cyclodextrin as a function of the γ-cyclodextrin concentration.
-
The binding constant (K) and the stoichiometry of the complex can be determined by fitting the titration data to a suitable binding isotherm equation using non-linear regression analysis.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to study the physical and chemical changes that occur in a sample as a function of temperature. It is particularly useful for characterizing the formation of inclusion complexes in the solid state.[7][8] The inclusion of a guest molecule into the cyclodextrin cavity often leads to changes in its melting, boiling, or sublimation behavior.
Methodology:
-
Sample Preparation:
-
Prepare the following samples: pure guest molecule, pure γ-cyclodextrin, a physical mixture of the guest and γ-cyclodextrin in the desired molar ratio, and the prepared inclusion complex.
-
Accurately weigh a small amount (typically 2-5 mg) of each sample into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the samples over a defined temperature range at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Analyze the resulting thermograms. The disappearance or significant shift of the endothermic peak corresponding to the melting of the pure guest molecule in the thermogram of the inclusion complex is a strong indication of complex formation.[7] The physical mixture will typically show the thermal events of both individual components.
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships in the study of γ-cyclodextrin inclusion complexes.
Caption: Mechanism of γ-Cyclodextrin Inclusion Complex Formation.
Caption: Experimental Workflow for Characterization.
Caption: Drug Development Workflow using γ-Cyclodextrin.
Conclusion
The formation of inclusion complexes with this compound is a multifaceted process driven by a combination of non-covalent interactions, with the hydrophobic effect playing a predominant role in aqueous environments. A thorough understanding of the thermodynamics and kinetics of complexation is essential for the rational design and application of these systems in various fields, particularly in drug development for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of γ-cyclodextrin inclusion complexes, enabling researchers to elucidate the underlying mechanisms and optimize their formulations for improved performance.
References
- 1. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Thermodynamics of γ-Cyclodextrin Host-Guest Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] Among the native cyclodextrins, gamma-cyclodextrin (γ-CD) is composed of eight α-1,4-linked D-glucopyranose units, forming a toroidal, or truncated cone, structure.[2][3][4][5] This unique architecture results in a hydrophilic exterior and a hydrophobic internal cavity, enabling γ-CD to encapsulate a wide variety of guest molecules to form noncovalent host-guest inclusion complexes.[3][5][6]
The formation of these complexes is of paramount importance in the pharmaceutical sciences, as it can significantly enhance the aqueous solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][4][7][8] Understanding the thermodynamic principles that govern the formation and stability of these complexes is critical for the rational design and optimization of cyclodextrin-based drug delivery systems. This technical guide provides an in-depth exploration of the thermodynamics of γ-cyclodextrin host-guest interactions, details the key experimental protocols for their characterization, and presents quantitative data to aid researchers in this field.
Core Thermodynamic Principles of Host-Guest Complexation
The spontaneous formation of a γ-CD inclusion complex is governed by fundamental thermodynamic principles. The stability of the complex is a result of the net balance of intermolecular forces between the host, guest, and the surrounding solvent molecules, primarily water.
Driving Forces for Complexation: The formation of an inclusion complex in an aqueous solution is not driven by a single force but rather by a combination of factors:
-
Hydrophobic Interactions: This is often considered a primary driving force. The hydrophobic cavity of γ-CD provides a favorable environment for non-polar guest molecules or non-polar moieties of guest molecules, allowing them to escape the highly structured water network.[9]
-
Release of High-Energy Water: The hydrophobic cavity of an uncomplexed cyclodextrin (B1172386) molecule is occupied by water molecules. These water molecules are in an energetically unfavorable state (enthalpically rich) due to the lack of extensive hydrogen bonding.[10][11] Their release into the bulk solvent upon inclusion of a guest molecule is an entropically and enthalpically favorable process that strongly drives complex formation.[2][10]
-
Van der Waals Interactions: Once the guest is positioned within the cavity, favorable van der Waals forces between the guest and the atoms lining the cyclodextrin cavity contribute to the overall stability of the complex.[2][9][12]
-
Hydrogen Bonding: While the interior is hydrophobic, the hydroxyl groups at the rims of the γ-CD cavity can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[2][9][12]
-
Relief of Conformational Strain: The cyclodextrin ring may possess some conformational strain, which can be relieved upon the inclusion of a guest molecule, providing an additional enthalpic contribution to the binding energy.[9][10]
Key Thermodynamic Parameters: The binding process can be quantified by a set of thermodynamic parameters that describe the energy changes associated with the complexation equilibrium:
-
Binding Constant (Ka): Also known as the stability or association constant, Ka is the equilibrium constant for the association of the host (H) and guest (G). It is a direct measure of the binding affinity. A large Ka value indicates a stable complex and strong interaction.[7] For cyclodextrins, these values typically range from 10² to 10⁵ M⁻¹.[2]
-
Gibbs Free Energy (ΔG°): This parameter represents the overall energy change and determines the spontaneity of the complexation process. A negative ΔG° indicates a spontaneous interaction.[10][13] It is related to the binding constant by the equation: ΔG° = -RTln(Ka) where R is the ideal gas constant and T is the absolute temperature.
-
Enthalpy (ΔH°): The enthalpy change reflects the heat absorbed or released during complex formation. A negative ΔH° (exothermic) indicates that the formation of new bonds (e.g., van der Waals forces, hydrogen bonds) is energetically favorable.[14]
-
Entropy (ΔS°): The entropy change represents the change in the degree of disorder of the system. A positive ΔS° is often driven by the release of ordered water molecules from the host cavity and guest surface into the bulk solvent, leading to an overall increase in the system's randomness.[10][14]
These parameters are related by the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS°
Enthalpy-Entropy Compensation: A phenomenon often observed in cyclodextrin host-guest binding is enthalpy-entropy compensation, where a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or vice-versa.[15][16][17][18] This means that the overall Gibbs free energy change (and thus the binding affinity) is often smaller than the individual enthalpic and entropic contributions might suggest. The degree of this compensation can be linked to the desolvation of the interacting surfaces and the nature of the guest molecule.[15][18]
Caption: Logical diagram of the host-guest complexation equilibrium.
Experimental Protocols for Thermodynamic Characterization
Several powerful analytical techniques are employed to determine the thermodynamic parameters of γ-CD host-guest interactions. The most prominent among these are Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry.[8][19][20]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile (Ka, ΔH°, ΔS°, and stoichiometry, n) from a single experiment.[1][8][21][22] The technique directly measures the heat released or absorbed as a result of the binding interaction.[6][22]
Experimental Protocol:
-
Sample Preparation: Prepare precise concentrations of the guest molecule and γ-CD in the same buffer solution. The buffer should have a low ionization enthalpy to minimize heat from buffer protonation/deprotonation. All solutions must be thoroughly degassed immediately before use to prevent air bubbles from interfering with the measurement.
-
Instrument Setup: The guest solution (titrand) is typically loaded into the sample cell of the calorimeter. The γ-CD solution (titrant) is loaded into the injection syringe. The system is allowed to equilibrate to the desired experimental temperature (e.g., 25 °C).[6]
-
Titration: A series of small, precise injections (e.g., 5-10 μL) of the γ-CD solution are made into the guest solution in the cell, which is continuously stirred.[6]
-
Data Acquisition: After each injection, the instrument measures the minute temperature change relative to a reference cell and reports it as a power differential required to maintain zero temperature difference. This power is recorded over time. The first injection typically produces the largest heat change, which diminishes with subsequent injections as the guest molecules become saturated with γ-CD.[6]
-
Data Analysis: The raw data (power vs. time) is integrated for each injection to yield the heat change per mole of injectant. These values are plotted against the molar ratio of γ-CD to the guest. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using specialized software. This fitting process yields the binding constant (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equations mentioned previously.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for confirming complex formation and determining binding constants.[23] It relies on the principle that the chemical environment of the host and/or guest nuclei changes upon complexation, leading to shifts in their corresponding NMR signals (chemical shift perturbation).[7][13]
Experimental Protocol:
-
Sample Preparation: A series of samples are prepared in a suitable deuterated solvent (e.g., D₂O). One sample contains only the guest molecule at a known concentration. Subsequent samples contain the same concentration of the guest molecule with increasing concentrations of γ-CD.
-
Data Acquisition: ¹H NMR spectra are recorded for each sample under identical experimental conditions. The chemical shifts (δ) of specific protons on the guest molecule that are expected to interact with the γ-CD cavity are monitored. Protons on the inner surface of the γ-CD (H-3 and H-5) can also be monitored.[7][24]
-
Data Analysis: The change in chemical shift (Δδ = |δ_complex - δ_free|) for a given guest proton is plotted against the concentration of γ-CD. The resulting data is then fitted to a binding equation (e.g., the 1:1 binding isotherm equation) using non-linear regression analysis to calculate the association constant (Ka). 2D NMR techniques like ROESY or NOESY can provide further structural information by identifying through-space correlations between host and guest protons, confirming the geometry of the inclusion complex.[23][25]
Caption: Conceptual diagram of chemical shift perturbation in NMR.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely accessible technique suitable for studying guests that contain a chromophore. Complex formation often alters the electronic environment of the chromophore, leading to changes in its absorption spectrum (e.g., a shift in λ_max or a change in molar absorptivity).[19][26]
Experimental Protocol:
-
Sample Preparation: Prepare a series of solutions. The concentration of the guest molecule is kept constant, while the concentration of γ-CD is systematically varied from zero to a concentration high enough to ensure saturation.
-
Data Acquisition: The UV-Vis absorption spectrum of each solution is recorded over the relevant wavelength range. The absorbance change (ΔA) at a fixed wavelength (usually the λ_max of the guest) is measured.[27][28]
-
Data Analysis: The binding constant (Ka) and stoichiometry can be determined using various methods. A common approach is the Benesi-Hildebrand method, which involves a double reciprocal plot.[28][29] For a 1:1 complex, the equation is: 1/ΔA = 1/Δε + 1/(Ka * Δε * [CD]) where ΔA is the change in absorbance, Δε is the difference in molar absorptivity between the free and complexed guest, and [CD] is the concentration of γ-CD. A plot of 1/ΔA versus 1/[CD] should yield a straight line, from which Ka can be calculated from the ratio of the intercept to the slope.[28] Stoichiometry can also be independently determined using the continuous variation method (Job's plot).[13][28]
Quantitative Thermodynamic Data for γ-Cyclodextrin Complexes
The systematic study of various guest molecules has generated a wealth of thermodynamic data. This information is crucial for building structure-affinity relationships and for selecting the appropriate cyclodextrin for a specific application. The table below summarizes key thermodynamic parameters for the inclusion of different guest molecules within γ-CD.
| Guest Molecule | Technique | Temp (°C) | Ka (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Stoichiometry (n) | Citation |
| α-Mangostin | Solubility | 25 | 4,615 | -21.0 | -23.1 | -2.1 | 1:1 | [13],[30] |
| Ginsenoside Re | Molecular Docking | N/A | 14,410 | -23.7 | N/A | N/A | N/A | [4] |
| Esterified MGA | NMR | N/A | 84 | -11.0 | N/A | N/A | N/A | [31] |
Note: Thermodynamic values are often highly dependent on experimental conditions such as buffer, pH, and temperature. N/A indicates data not available in the cited source. ΔG° was calculated from Ka where not explicitly provided. Values for α-Mangostin were converted from kcal/mol.
Interpretation and Application in Drug Development
A comprehensive thermodynamic profile provides deep insights into the nature of the host-guest interaction, which is invaluable for drug development professionals.
-
Enthalpy-Driven vs. Entropy-Driven Processes:
-
A large negative ΔH° and a small or negative TΔS° indicate an enthalpy-driven process. This suggests that the complex is primarily stabilized by the formation of strong van der Waals and/or hydrogen bonds between the host and guest.
-
A small ΔH° and a large positive TΔS° signify an entropy-driven process. This is characteristic of classical hydrophobic interactions, where the primary driving force is the favorable entropy gain from the release of ordered water molecules.[9]
-
-
Predicting Complex Stability: The magnitude of the binding constant (Ka) and the Gibbs free energy (ΔG°) allows for the direct comparison of the stability of complexes formed with different guest molecules or different cyclodextrin derivatives. This is crucial for selecting a host that will form a sufficiently stable complex to improve a drug's properties without binding so tightly that it hinders subsequent drug release.
-
Formulation Optimization: Knowledge of the binding thermodynamics helps in optimizing formulation conditions. For example, since complexation is often an exothermic process (negative ΔH°), the stability of the complex may decrease at higher temperatures.[14] This information is vital for manufacturing and storage protocols. Understanding the stoichiometry ensures that the optimal ratio of drug to cyclodextrin is used to maximize complexation efficiency.
Conclusion
The formation of inclusion complexes between γ-cyclodextrin and guest molecules is a thermodynamically governed process driven by a subtle interplay of enthalpic and entropic factors. The ability to precisely quantify these interactions through techniques like Isothermal Titration Calorimetry, NMR Spectroscopy, and UV-Vis Spectrophotometry provides researchers and drug developers with the critical data needed to understand and manipulate these systems. A thorough thermodynamic characterization is not merely an academic exercise; it is a fundamental component of rational drug formulation, enabling the design of more effective, stable, and bioavailable drug delivery systems. As the demand for advanced drug formulations continues to grow, a deep understanding of the thermodynamics of host-guest chemistry will remain an indispensable tool in the pharmaceutical sciences.
References
- 1. d-nb.info [d-nb.info]
- 2. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. csmres.co.uk [csmres.co.uk]
- 7. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 8. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 11. Supramolecular nanomedicines based on host–guest interactions of cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study [mdpi.com]
- 14. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling [beilstein-journals.org]
- 26. pnfs.or.kr [pnfs.or.kr]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. ir.uitm.edu.my [ir.uitm.edu.my]
- 30. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of Gamma-Cyclodextrin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucose units.[1][2] Produced from starch via enzymatic conversion, its toroidal shape features a hydrophilic exterior and a hydrophobic inner cavity.[3][4] This unique structure allows it to form non-covalent inclusion complexes with a wide variety of poorly water-soluble molecules, making it a valuable excipient in the pharmaceutical, food, and chemical industries to enhance the solubility, stability, and bioavailability of active compounds.[5] For drug development professionals, a thorough understanding of its in vivo safety and toxicity profile is paramount for preclinical and clinical applications. This guide provides a comprehensive overview of the toxicological data for this compound, detailed experimental methodologies, and its metabolic fate.
Pharmacokinetics and Metabolism
Orally administered this compound is largely metabolized in the gastrointestinal tract.[5] Unlike beta-cyclodextrin, γ-CD is readily hydrolyzed by salivary and pancreatic α-amylases into smaller, absorbable glucose units, similar to the digestion of starch.[5][6] Consequently, its systemic bioavailability after oral ingestion is negligible.[5] One study in rats using radiolabelled γ-CD showed that after an oral dose, 50% of the radioactivity was excreted as CO2 in expired air within 24 hours, with no detectable unchanged γ-CD in the blood, indicating significant metabolism in the GI tract.[7]
When administered intravenously, this compound is rapidly cleared from the blood and excreted largely unchanged in the urine.[7] A study in rats demonstrated that after a single intravenous injection, 90% of the dose was recovered in the urine within 8 hours.[7]
// Nodes GC_Oral [label="Oral Ingestion of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Stomach [label="Stomach\n(Minimal Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis by\nPancreatic Amylase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Oligo [label="Glucose & Linear\nOligosaccharides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Absorption into\nBloodstream", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Large_Intestine [label="Large Intestine\n(High Doses)", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Microflora\nFermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Energy [label="Cellular Respiration\n(Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion (Feces)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GC_Oral -> Stomach [dir=forward, color="#5F6368"]; Stomach -> Small_Intestine [dir=forward, color="#5F6368"]; Small_Intestine -> Hydrolysis [dir=forward, color="#5F6368", label=" Primary Pathway"]; Hydrolysis -> Glucose_Oligo [dir=forward, color="#5F6368"]; Glucose_Oligo -> Absorption [dir=forward, color="#5F6368"]; Absorption -> Energy [dir=forward, color="#5F6368"]; Small_Intestine -> Large_Intestine [dir=forward, color="#5F6368", style=dashed, label=" Unmetabolized Fraction"]; Large_Intestine -> Fermentation [dir=forward, color="#5F6368"]; Fermentation -> Excretion [dir=forward, color="#5F6368"];
{rank=same; Stomach; } {rank=same; Small_Intestine; Large_Intestine;} {rank=same; Hydrolysis; Fermentation;} {rank=same; Glucose_Oligo; Excretion;} {rank=same; Absorption;} {rank=same; Energy;} } Caption: Metabolic fate of orally administered this compound.
Toxicology Profile
This compound exhibits a very low toxicity profile across a range of in vivo studies. It has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for its use as a food additive.[8]
Acute Toxicity
Acute toxicity studies in rodents show that this compound is practically non-toxic when administered orally. The LD50 (lethal dose for 50% of the population) values are very high, indicating a wide margin of safety.
| Species | Sex | Route | LD50 (mg/kg bw) | Reference |
| Mouse | Male & Female | Oral | > 16,000 | Matsuda et al. (1983)[7] |
| Mouse | Male & Female | Intravenous | > 4,000 | Matsuda et al. (1983)[7] |
| Rat | Male & Female | Oral | > 8,000 | Matsuda et al. (1983)[7][9] |
| Rat | Male & Female | Intravenous | > 3,750 | Riebeek (1990b)[7][9] |
Subchronic and Chronic Toxicity
Multiple subchronic oral toxicity studies in rats and dogs have demonstrated that this compound is well-tolerated at high dietary concentrations.[6] The primary effects observed at very high doses are related to the osmotic activity of the unabsorbed carbohydrate in the large intestine, such as soft stools and caecal enlargement, which are common for poorly digestible carbohydrates and are not considered toxicologically adverse.[7][10]
| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings & Reference |
| Rat | 13 weeks | Oral (diet) | ~12,700 (Females) | No treatment-related toxicity. Slight caecal enlargement at 20% in diet.[10] |
| Rat | 13 weeks | Oral (diet) | ~11,400 (Males) | No treatment-related toxicity. Slight caecal enlargement at 20% in diet.[10] |
| Dog | 13 weeks | Oral (diet) | ~8,300 (Females) | Transient diarrhea at high doses; caecal enlargement. No toxic effects.[11] |
| Dog | 13 weeks | Oral (diet) | ~7,700 (Males) | Transient diarrhea at high doses; caecal enlargement. No toxic effects.[11] |
| Rat | 3 months | Intravenous | 120 - 200 | Reversible hematological changes and increased spleen/lung weight at doses ≥600 mg/kg.[12] |
Genotoxicity and Carcinogenicity
This compound has been evaluated in a battery of genotoxicity assays, all of which have yielded negative results.[7] These studies include bacterial reverse mutation assays (Ames test), in vitro chromosomal aberration assays, and in vivo micronucleus tests.[7] Given its rapid metabolism into glucose and its lack of genotoxicity, long-term carcinogenicity studies were deemed unnecessary by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7]
Reproductive and Developmental Toxicity
Developmental toxicity studies have been conducted in both rats and rabbits. In these studies, this compound was administered in the diet at concentrations up to 20%. No evidence of embryotoxicity, fetotoxicity, or teratogenicity was observed even at the highest doses tested.[13][14] Reproductive performance was not affected.[13][14]
| Species | Dosing Period | Route | NOAEL (% in diet) | Key Findings & Reference |
| Rat | Gestation Days 0-21 | Oral (diet) | 20% (~11,000 mg/kg/day) | No fetotoxic, embryotoxic, or teratogenic effects.[13] |
| Rabbit | Gestation Days 0-29 | Oral (diet) | 20% (~5,000-7,000 mg/kg/day) | No adverse effects on reproductive performance; not teratogenic.[14] |
Human Tolerance
Key Experimental Protocols
Methodologies for toxicity studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol: 13-Week Subchronic Oral Toxicity Study in Dogs (Based on OECD Guideline 409)
-
Test System: Beagle dogs, typically 4-6 months old, with 4 animals per sex per group.
-
Administration: this compound is mixed into the standard diet at specified concentrations (e.g., 0%, 5%, 10%, 20%).[11]
-
Duration: 13 weeks (90 days).
-
Observations:
-
Clinical Signs: Daily checks for changes in appearance, behavior, and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examinations performed pre-test and at termination.
-
Hematology & Clinical Chemistry: Blood samples collected pre-test and at termination to analyze parameters like red/white blood cell counts, hemoglobin, and liver/kidney function markers.[11]
-
Urinalysis: Urine collected and analyzed at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs (liver, kidneys, spleen, brain, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Any gross lesions from other groups are also examined.
-
// Nodes Acclimatization [label="Animal Acclimatization\n(e.g., 1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Dosing Period\n(e.g., 90 days)", fillcolor="#FBBC05", fontcolor="#202124"]; InLife [label="In-Life Observations\n(Clinical Signs, Body Weight,\nFood Consumption)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Terminal Sample Collection\n(Blood, Urine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necropsy [label="Gross Necropsy &\nOrgan Weight Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histo [label="Histopathology\n(Tissue Processing & Examination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nReporting", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Randomization [dir=forward, color="#5F6368"]; Randomization -> Dosing [dir=forward, color="#5F6368"]; Dosing -> InLife [dir=forward, color="#5F6368", style=dashed, label=" Daily/Weekly"]; Dosing -> Sampling [dir=forward, color="#5F6368"]; Sampling -> Necropsy [dir=forward, color="#5F6368"]; Necropsy -> Histo [dir=forward, color="#5F6368"]; Histo -> Analysis [dir=forward, color="#5F6368"]; InLife -> Analysis [dir=forward, color="#5F6368"]; Sampling -> Analysis [dir=forward, color="#5F6368"]; } Caption: Generalized workflow for an in vivo subchronic toxicity study.
Conclusion and Safety Assessment
The extensive body of evidence from in vivo toxicological studies demonstrates that this compound has a very favorable safety profile.[6] It is not acutely toxic, shows no adverse effects in subchronic studies other than predictable osmotic effects at high doses, and is not genotoxic or teratogenic.[7][13][14] Its rapid digestion into glucose in the upper gastrointestinal tract after oral administration precludes significant systemic exposure, underpinning its safety for oral applications.[6] For parenteral routes, while systemic exposure is direct, γ-CD is well-tolerated at doses significantly higher than those anticipated for typical drug formulation use and is rapidly excreted.[7][12] This robust safety profile makes this compound an excellent and safe choice as an excipient for drug development in both oral and parenteral formulations.
// Nodes Start [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oral [label="Oral Route", fillcolor="#FBBC05", fontcolor="#202124"]; Parenteral [label="Parenteral Route", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Rapid GI Hydrolysis\nto Glucose?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Systemic [label="Low Systemic\nExposure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Acute [label="Acute Tox (LD50)\nVery High?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Chronic [label="Subchronic Tox\nNOAEL High?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Geno [label="Genotoxicity\nNegative?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Repro [label="Repro/Dev Tox\nNo Effects?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.8, height=1.2]; Safe [label="Considered Safe\nfor In Vivo Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oral [dir=forward, color="#5F6368"]; Start -> Parenteral [dir=forward, color="#5F6368"]; Oral -> Metabolism [dir=forward, color="#5F6368"]; Metabolism -> Systemic [label="Yes", dir=forward, color="#5F6368"]; Systemic -> Tox [dir=forward, color="#5F6368"]; Parenteral -> Tox [dir=forward, color="#5F6368"]; Tox -> Acute [dir=forward, color="#5F6368"]; Acute -> Chronic [label="Yes", dir=forward, color="#5F6368"]; Chronic -> Geno [label="Yes", dir=forward, color="#5F6368"]; Geno -> Repro [label="Yes", dir=forward, color="#5F6368"]; Repro -> Safe [label="Yes", dir=forward, color="#5F6368"];
// Ranks {rank=same; Oral; Parenteral;} {rank=same; Metabolism;} {rank=same; Systemic;} } Caption: Decision logic summarizing the safety assessment of this compound.
References
- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 937. Cyclodextrin, gamma- (WHO Food Additives Series 42) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. avensonline.org [avensonline.org]
- 10. Subchronic oral toxicity studies with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subchronic (13-week) oral toxicity study of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subchronic intravenous toxicity studies with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Embryotoxicity and teratogenicity study with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Embryotoxicity and teratogenicity study with this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrointestinal tolerance of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biocompatibility of Gamma-Cyclodextrin for Drug Delivery: A Technical Guide
<
Introduction: Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight glucose units, is an attractive excipient in the pharmaceutical industry due to its ability to form inclusion complexes with a wide range of drug molecules.[1][2][3][4] This unique property can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[4][5][6] As with any component of a drug delivery system, a thorough understanding of its biocompatibility is paramount for ensuring safety and efficacy. This technical guide provides an in-depth analysis of the biocompatibility of γ-CD, focusing on quantitative data, experimental methodologies, and relevant biological interactions. Notably, γ-CD is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[5]
In Vitro Biocompatibility
The initial assessment of a material's biocompatibility begins with in vitro assays that evaluate its effects on cells and blood components.
Cytotoxicity
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. For γ-CD, these studies generally indicate a high safety profile.
Quantitative Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration | Observation | Reference |
| A549-ACE2 | CellTox Green | Not Specified | Low cytotoxicity compared to some methylated β-CDs. | [7] |
| Caco-2 | MTT Assay | Not Specified | Less toxic than α- and β-cyclodextrins. | [8] |
| P388 (murine leukemia) | Not Specified | Not Specified | Lower cytotoxicity compared to α- and β-cyclodextrins. | [8] |
| Calu-3 (pulmonary) | Not Specified | Not Specified | Considered safe for pulmonary drug delivery. | [8] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) and incubate overnight in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Addition: Prepare serial dilutions of γ-CD in a suitable solvent (e.g., sterile PBS or culture medium). Remove the old medium from the cells and add the γ-CD solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours.[10][12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9][10] The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of γ-CD that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Hemocompatibility (Hemolysis)
Hemolysis assays evaluate the potential of a substance to damage red blood cells (erythrocytes), which is a critical safety parameter for intravenously administered formulations.[13] γ-CD has been shown to have a lower hemolytic activity compared to α- and β-cyclodextrins.[14][15] This effect is associated with the extraction of membrane components like cholesterol from the erythrocyte membrane.[14][16]
Quantitative Hemolysis Data for this compound
| Cyclodextrin | Threshold Concentration for Hemolysis (Human Erythrocytes) | Cholesterol Release | Reference |
| Gamma (γ)-CD | 16 mmol/L | 2% release at 15 mmol/L | [16] |
| Alpha (α)-CD | 6 mmol/L | Lower than γ-CD | [14][16] |
| Beta (β)-CD | 3.5 mmol/L | Higher than γ-CD | [14][16] |
Detailed Experimental Protocol: In Vitro Hemolysis Assay
This protocol is adapted from standard methods for assessing the hemolytic properties of nanoparticles and other materials.[17][18][19]
-
Blood Collection and Preparation: Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., Li-heparin).[20] Centrifuge the blood to separate the erythrocytes from the plasma. Wash the erythrocytes several times with sterile, isotonic phosphate-buffered saline (PBS). Resuspend the washed erythrocytes in PBS to a specified concentration (e.g., a 2% suspension).
-
Sample Preparation: Prepare a range of γ-CD concentrations in PBS.
-
Incubation: Add the γ-CD solutions to the erythrocyte suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or distilled water as a positive control (100% hemolysis).[20] Incubate the mixtures for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.[16]
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact erythrocytes.[17][19]
-
Hemoglobin Measurement: Carefully collect the supernatant. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance using a spectrophotometer, typically at 540 nm after conversion to cyanmethemoglobin with Drabkin's reagent.[17][18]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
In Vivo Biocompatibility
In vivo studies in animal models provide essential information on the systemic toxicity and overall tolerance of γ-CD.
Acute and Subchronic Toxicity
Extensive toxicological studies have demonstrated that γ-CD is well-tolerated.[1] Oral administration studies in rats and dogs with dietary concentrations up to 20% showed no significant toxicological effects.[1][16]
Quantitative In Vivo Toxicity Data for this compound
| Species | Route of Administration | Dose | Duration | Key Findings | Reference |
| Rats | Oral | Up to 8 g/kg bw | Acute | No deaths or signs of toxicity. | [2] |
| Mice | Oral | Up to 16 g/kg bw | Acute | No deaths or signs of toxicity. | [2] |
| Rats | Intravenous | 200, 630, 2000 mg/kg bw/day | 30 days | No adverse effects at 120-200 mg/kg. Reversible changes (e.g., histiocytosis in lungs) at ≥600 mg/kg. | [16][21] |
| Rats | Dietary | Up to 20% (equivalent to 5000 mg/kg bw/day) | 90 days | Well tolerated; caecal enlargement noted, considered a non-toxic osmotic effect. | [16] |
| Dogs | Oral | Up to 20% in diet | 3 months | Well tolerated; some diarrhea at high doses. | [16] |
| Rats | Dietary | Up to 20% | 1 year | No toxic effects. Slight increase in caecum weight at high doses. | [22] |
General Protocol for an Acute Oral Toxicity Study
This protocol is based on general guidelines for acute toxicity testing.[23][24][25]
-
Animal Selection: Use a standardized rodent species (e.g., Wistar rats or CD-1 mice), typically groups of 5-10 animals per sex per dose group.[16]
-
Dose Administration: Administer γ-CD as a single dose via oral gavage. A control group receives the vehicle (e.g., water). Doses are selected to determine the maximum tolerated dose (MTD) or to test a limit dose (e.g., 2000 or 5000 mg/kg).[24]
-
Observation Period: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, piloerection, sluggishness) immediately after dosing and periodically for 14 days.[2][23] Record body weights at regular intervals.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy, examining all organs and tissues for any treatment-related abnormalities.[16]
-
Histopathology (if required): For certain studies, organs and tissues are collected, preserved, and examined microscopically to identify any pathological changes.
Immunogenicity
Immunogenicity refers to the ability of a substance to trigger an immune response. As a simple oligosaccharide, γ-CD is expected to have very low immunogenic potential. Studies have not provided evidence for immunotoxicity.[22] Cyclodextrins can sometimes act as adjuvants, enhancing the immune response to a co-administered antigen, which is a separate property from inherent immunogenicity.[26][27]
Biological Interactions and Mechanisms
The primary interaction of γ-CD with biological systems at a cellular level involves its affinity for lipids, particularly cholesterol, within cell membranes.[28] This interaction is the basis for its dose-dependent hemolytic activity.
// Nodes gamma_cd [label="γ-Cyclodextrin", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Erythrocyte\nMembrane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cholesterol [label="Cholesterol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; phospholipids (B1166683) [label="Phospholipids", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extraction of\nMembrane Components", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disruption [label="Membrane Disruption\n& Increased Permeability", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hemolysis [label="Hemolysis\n(Cell Lysis)", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges gamma_cd -> extraction [label="Interacts with"]; membrane -> extraction; membrane -> cholesterol [style=dotted, arrowhead=none]; membrane -> phospholipids [style=dotted, arrowhead=none]; extraction -> disruption [label="Leads to"]; disruption -> hemolysis [label="Results in"]; } caption: Mechanism of γ-CD-induced hemolysis.
Conclusion
Based on extensive in vitro and in vivo data, this compound exhibits a high degree of biocompatibility, making it a safe and effective excipient for a wide array of drug delivery applications. Its toxicity profile is consistently more favorable than that of alpha- and beta-cyclodextrins, particularly concerning hemolytic activity. While high concentrations, especially in parenteral formulations, warrant careful consideration due to the potential for membrane interactions, the overall body of evidence supports its use in pharmaceutical development. The provided data and protocols serve as a foundational resource for researchers and drug development professionals in the evaluation and implementation of γ-CD-based delivery systems.
References
- 1. Safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The uses and Toxicity of gamma-Cyclodextrin_Chemicalbook [chemicalbook.com]
- 3. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclodextrin-induced hemolysis and shape changes of human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYCLODEXTRIN-INDUCED HEMOLYSIS AND SHAPE CHANGES OF HUMAN ERYTHROCYTES IN VITRO [jstage.jst.go.jp]
- 16. 937. Cyclodextrin, gamma- (WHO Food Additives Series 42) [inchem.org]
- 17. scispace.com [scispace.com]
- 18. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 19. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Subchronic intravenous toxicity studies with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 969. Cyclodextrin, gamma- (WHO Food Additives Series 44) [inchem.org]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 25. Acute toxicity studies-425 | PPTX [slideshare.net]
- 26. Cyclodextrin in Vaccines: Enhancing Efficacy and Stability [mdpi.com]
- 27. Hydroxypropyl-β-Cyclodextrin Spikes Local Inflammation That Induces Th2 Cell and T Follicular Helper Cell Responses to the Coadministered Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Degradation of Gamma-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units, is increasingly utilized in the pharmaceutical and food industries for its ability to form inclusion complexes, thereby enhancing the solubility, stability, and bioavailability of various molecules. Unlike its smaller counterparts, α- and β-cyclodextrin, γ-cyclodextrin is readily metabolized in the human body. This guide provides a comprehensive technical overview of the enzymatic degradation of γ-cyclodextrin, focusing on the key enzymes, their mechanisms of action, kinetic parameters, and the methodologies used to study this process. This information is critical for understanding the pharmacokinetics and safety profile of γ-cyclodextrin and its derivatives in drug development.
Introduction to this compound and its Enzymatic Degradation
This compound is produced from starch through enzymatic conversion by cyclodextrin (B1172386) glycosyltransferase (CGTase).[1] Its larger cavity size compared to α- and β-cyclodextrin allows for the encapsulation of a wider range of guest molecules.[2] A key characteristic of γ-cyclodextrin is its susceptibility to enzymatic hydrolysis by amylases present in the human body, such as salivary and pancreatic α-amylases.[3] This degradation process is crucial as it influences the release of encapsulated compounds and the overall metabolic fate of the cyclodextrin. The enzymatic breakdown of γ-cyclodextrin yields a series of linear maltooligomers, ranging from maltose (B56501) (G2) to maltooctaose (B131049) (G8).[4]
Enzymes Involved in this compound Degradation
The primary enzymes responsible for the degradation of γ-cyclodextrin are amylolytic enzymes that cleave α-1,4-glycosidic bonds.
Alpha-Amylases (EC 3.2.1.1)
Alpha-amylases are endo-acting enzymes that randomly cleave the α-1,4-glycosidic linkages within the γ-cyclodextrin ring, leading to its opening and the subsequent formation of linear maltooligomers.[4]
-
Source: Alpha-amylases from various sources can degrade γ-cyclodextrin, with notable examples including:
-
Human Salivary and Pancreatic α-Amylases: These are the primary enzymes responsible for the digestion of γ-cyclodextrin in the human body.[5]
-
Aspergillus oryzae α-Amylase (Taka-amylase): This fungal amylase is widely used in industrial applications and research for its ability to efficiently hydrolyze cyclodextrins.[4][6]
-
Bacillus subtilis α-Amylase: While some bacterial α-amylases can degrade cyclodextrins, their efficacy can vary.[6]
-
Cyclodextrinases (Cyclodextrin Hydrolases)
Cyclodextrinases are a specific class of enzymes that preferentially hydrolyze cyclodextrins over linear starch. They catalyze the ring-opening of cyclodextrins to produce linear maltooligosaccharides. An example is the cyclodextrinase from Palaeococcus pacificus (PpCD), which has been shown to have a higher catalytic efficiency for α- and β-cyclodextrin compared to γ-cyclodextrin.[7]
Mechanism of Enzymatic Degradation
The enzymatic degradation of γ-cyclodextrin is a hydrolytic process that involves the cleavage of the α-1,4-glycosidic bonds that form the cyclic structure. The process can be conceptualized in the following steps:
-
Enzyme-Substrate Binding: The γ-cyclodextrin molecule binds to the active site of the amylase or cyclodextrinase.
-
Ring Opening: The enzyme catalyzes the hydrolysis of one of the α-1,4-glycosidic bonds within the cyclodextrin ring, resulting in the formation of a linear maltooctaose. This ring-opening step is generally considered the rate-limiting step in the overall degradation process.[8]
-
Further Hydrolysis: The resulting linear maltooligomers can be further hydrolyzed by the same or other amylases into smaller maltooligosaccharides, such as maltose and maltotriose (B133400).
Figure 1: Simplified workflow of the enzymatic degradation of this compound.
Quantitative Data on Enzymatic Degradation
The efficiency of enzymatic degradation can be quantified by determining the kinetic parameters of the reaction, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various Enzymes
| Enzyme Source | Substrate | Km (mg/mL) | Vmax (relative value or specific unit) | Optimal pH | Temperature (°C) | Reference |
| Human Salivary α-Amylase | γ-Cyclodextrin | 5.3 | - | ~5.0 | 37 | [5] |
| Human Pancreatic α-Amylase | γ-Cyclodextrin | 2.9 | 3.7 times higher than salivary amylase | ~5.0 | 37 | [5] |
| Aspergillus oryzae α-Amylase | γ-Cyclodextrin | No significant difference from α- and β-CD | Markedly increased compared to α- and β-CD | 5.2 | 37 | [4][9] |
| Palaeococcus pacificus Cyclodextrinase (PpCD) | γ-Cyclodextrin | 11.2 ± 1.1 (mM) | kcat = 16.6 ± 0.6 s-1 | - | 85 (optimal for production) | [4][7] |
Experimental Protocols
General Protocol for Enzymatic Degradation of this compound
This protocol provides a general framework for studying the enzymatic degradation of γ-cyclodextrin in vitro.
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of γ-cyclodextrin in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, or 20 mM HEPES buffer containing 140 mM NaCl and 2 mM CaCl₂, pH 7.4).[10]
-
Prepare a stock solution of the desired enzyme (e.g., Aspergillus oryzae α-amylase) in the same buffer. The enzyme concentration should be optimized based on preliminary experiments.
-
-
Enzymatic Reaction:
-
Pre-incubate the γ-cyclodextrin solution at the desired reaction temperature (e.g., 37°C or 40°C) for 5-10 minutes.[10][11]
-
Initiate the reaction by adding the enzyme solution to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Collect aliquots at specific time intervals (e.g., 0, 10, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquots. This can be achieved by:
-
Boiling: Heat the samples in a boiling water bath for 5-10 minutes to denature the enzyme.[12]
-
Acidification: Add a strong acid, such as 1.2 M HCl, to lower the pH and inactivate the enzyme.[10]
-
Addition of a quencher: Use a solution like 3,5-dinitrosalicylic acid (DNS) reagent, which also serves as a colorimetric reagent for reducing sugar analysis.[13]
-
-
-
Analysis of Degradation Products:
-
Analyze the quenched samples to determine the extent of γ-cyclodextrin degradation and to identify and quantify the degradation products. Common analytical techniques are described in section 5.3.
-
Figure 2: General experimental workflow for studying the enzymatic degradation of γ-CD.
Protocol for Determining Alpha-Amylase Activity (DNS Method)
This method quantifies the reducing sugars produced from the enzymatic hydrolysis of a substrate.
-
Reagent Preparation:
-
Substrate: 1% (w/v) soluble starch or γ-cyclodextrin solution in an appropriate buffer (e.g., 0.02 M phosphate buffer, pH 6.0).[14]
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide (B78521) in 100 mL of distilled water.
-
-
Enzymatic Reaction and Measurement:
-
Mix 0.5 mL of the substrate solution with 0.5 mL of the diluted enzyme solution.
-
Incubate at the desired temperature (e.g., 55°C) for a specific time (e.g., 5 minutes).[14]
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes.
-
Cool the tubes to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of maltose to correlate absorbance with the amount of reducing sugar.
-
Analytical Methods for Degradation Products
This is a common method for the separation and quantification of non-UV-absorbing compounds like maltooligomers.
Table 2: Example HPLC-ELSD Protocol for Maltooligosaccharide Analysis
| Parameter | Condition | Reference |
| Column | Waters XBridge Amide (250 mm × 4.6 mm, 3.5 µm) | [9] |
| Mobile Phase A | 80% Acetonitrile in Water | [9] |
| Mobile Phase B | 30% Acetonitrile in Water | [9] |
| Gradient | 0-16 min: 80% A to 30% A; 16-16.01 min: 30% A to 80% A; 16.01-30 min: 80% A | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 35°C | [9] |
| Injection Volume | 10 µL | [9] |
| ELSD Drift Tube Temp. | 50°C | [9] |
| ELSD Nebulizer Gas | Nitrogen at 350 KPa | [9] |
HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including cyclodextrins and their degradation products.
Table 3: Example HPAEC-PAD Protocol for Oligosaccharide Analysis
| Parameter | Condition | Reference |
| Column | Dionex CarboPac PA100 or PA200 | [15][16] |
| Mobile Phase | Isocratic elution with 0.2 M NaOH-water (10:90, v/v) or a sodium acetate (B1210297) gradient in NaOH | [15][17] |
| Flow Rate | 0.4 mL/min | [15] |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode | [15] |
Signaling Pathways and Cellular Effects
Direct signaling pathways in mammalian cells initiated by γ-cyclodextrin or its maltooligomer degradation products are not well-established in the current scientific literature. The primary cellular effects of γ-cyclodextrin are related to its ability to form inclusion complexes and interact with cell membranes.
-
Cholesterol Efflux: Like other cyclodextrins, γ-cyclodextrin can interact with cell membranes and extract cholesterol, although it is generally less selective for lipids compared to α- and β-cyclodextrin.[7]
-
Drug Delivery: The primary role of γ-cyclodextrin in a biological context is as a carrier molecule, influencing the pharmacokinetics of a guest drug.
While direct signaling pathways in humans are not well-defined, it is noteworthy that some of the degradation products have known signaling roles in other biological systems:
-
Maltotriose as an Inducer in E. coli: In the bacterium Escherichia coli, maltotriose acts as a specific inducer of the maltose regulon by binding to the transcriptional activator protein, MalT. This binding, along with ATP, promotes the oligomerization of MalT, enabling it to bind to target promoters and activate the transcription of genes required for maltodextrin (B1146171) uptake and metabolism.
Figure 3: Signaling role of maltotriose in the activation of the MalT transactivator in E. coli.
Conclusion
The enzymatic degradation of γ-cyclodextrin is a fundamental aspect of its biological activity and a key consideration in its application in drug development. This guide has provided a detailed overview of the enzymes, mechanisms, and quantitative data associated with this process. The provided experimental protocols offer a starting point for researchers to investigate the degradation of γ-cyclodextrin and its derivatives in various contexts. While the direct signaling roles of γ-cyclodextrin and its degradation products in mammalian systems remain an area for further research, understanding its metabolic fate is paramount for the design of safe and effective drug delivery systems.
References
- 1. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gamma-cyclodextrins greatly enhance translocation of hydrophobic fluorescent phospholipids from vesicles to cells in culture. Importance of molecular hydrophobicity in phospholipid trafficking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103852531A - Method for detecting malto-oligosaccharide in beer through HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. aujst.com [aujst.com]
- 12. Enhancing the α-Cyclodextrin Specificity of Cyclodextrin Glycosyltransferase from Paenibacillus macerans by Mutagenesis Masking Subsite −7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ijbiotech.com [ijbiotech.com]
- 15. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Gamma-Cyclodextrin Derivatives: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranosyl units, and its derivatives have garnered significant interest in the pharmaceutical sciences.[1][2] Their unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows for the encapsulation of a wide variety of guest molecules. This property makes them invaluable tools for enhancing the solubility, stability, and bioavailability of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core properties of γ-cyclodextrin derivatives, detailed experimental protocols for their characterization, and insights into their interactions with biological systems.
Physicochemical Properties of this compound and Its Derivatives
The utility of γ-cyclodextrin derivatives in drug formulation is largely dictated by their physicochemical properties. Key parameters include aqueous solubility, the stability of the inclusion complexes they form with drug molecules, and their toxicological profile.
Solubility
Native γ-cyclodextrin exhibits significantly higher aqueous solubility compared to its α- and β- counterparts.[5][6] Chemical modification of the parent γ-cyclodextrin molecule can further enhance this solubility. Hydroxypropylation and sulfobutylation are common modifications that disrupt the intramolecular hydrogen bonding of the cyclodextrin (B1172386) rim, leading to a substantial increase in water solubility.[1]
| Derivative Name | Abbreviation | Water Solubility ( g/100 mL at 25°C) |
| This compound | γ-CD | 23.2[1][5][7] |
| Hydroxypropyl-γ-cyclodextrin | HP-γ-CD | > 33[8] - 80[9] |
| Methyl-γ-cyclodextrin | Me-γ-CD | > 50[10][11][12] |
| Sulfobutylether-γ-cyclodextrin | SBE-γ-CD | > 50[13] |
Table 1: Aqueous Solubility of this compound and its Derivatives. This table summarizes the water solubility of native γ-cyclodextrin and some of its common derivatives, highlighting the significant increase in solubility achieved through chemical modification.
Complexation and Stability
The formation of an inclusion complex between a cyclodextrin and a guest molecule is a dynamic equilibrium characterized by a stability constant (K). A higher K value indicates a more stable complex. The stability of these complexes is crucial for their function as drug carriers.
| Guest Molecule | γ-CD Derivative | Stability Constant (K) (M⁻¹) |
| Rosuvastatin | γ-CD | 106.8[14] |
| Piroxicam | γ-CD | ~103.5[7] |
| Vinpocetine | Sulfobutylether-γ-CD | K1=8500, K2=9500[15][16] |
| Vincadifformine | Sulfobutylether-γ-CD | K1=4300, K2=7500[15][16] |
| Imatinib | γ-CD | -[17] |
| Imatinib | HP-γ-CD | -[17] |
| Camptothecin | γ-CD | 73[18] |
| Nateglinide | Sulfobutylether-β-CD | 2940 (at 27°C)[19] |
| Nifedipine | Sulfobutylether-β-CD | 262.5[20] |
| Docetaxel | Sulfobutylether-β-CD | 127.6[21] |
Table 2: Stability Constants of Various Drug-Cyclodextrin Complexes. This table provides a selection of stability constants for complexes formed between different drugs and γ-cyclodextrin or its derivatives. The stability of the complex is dependent on factors such as the size and hydrophobicity of the guest molecule and the type of cyclodextrin derivative.
Toxicology
This compound is generally recognized as safe (GRAS) for oral administration.[22] Its derivatives also exhibit a favorable safety profile, particularly in comparison to β-cyclodextrin derivatives which have been associated with nephrotoxicity.[2] However, as with any excipient, a thorough toxicological evaluation is essential.
| Derivative | Test System | Endpoint | Value |
| γ-Cyclodextrin | Rat (oral) | LD50 | > 8,000 mg/kg[18] |
| γ-Cyclodextrin | Mouse (oral) | LD50 | > 16,000 mg/kg[18] |
| Hydroxypropyl-γ-cyclodextrin | CHO cells | - | Non-toxic up to 100 mM[7] |
| Methylated-β-cyclodextrin | A549 cells | IC50 | 11 mM[21] |
| Hydroxypropyl-β-cyclodextrin | A549 cells | IC50 | 56 mM[21] |
Table 3: Toxicological Data for this compound and Derivatives. This table presents acute toxicity data for native γ-cyclodextrin and in vitro cytotoxicity data for some common cyclodextrin derivatives. It is important to note that cytotoxicity can be cell-line dependent.[21]
Experimental Protocols
Accurate characterization of γ-cyclodextrin derivatives and their inclusion complexes is critical for their successful application in drug development. This section outlines the methodologies for key experiments.
Phase-Solubility Studies (Higuchi and Connors Method)
Phase-solubility studies are fundamental for determining the stoichiometry and stability constant of a drug-cyclodextrin complex.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the γ-cyclodextrin derivative.
-
Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Analysis: Withdraw aliquots from the supernatant, filter to remove undissolved drug, and determine the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin derivative. The resulting phase-solubility diagram can be used to determine the stoichiometry of the complex and calculate the stability constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Inclusion Complex Characterization
NMR spectroscopy, particularly 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful technique to elucidate the geometry of inclusion complexes in solution.
Methodology:
-
Sample Preparation: Prepare solutions of the drug, the γ-cyclodextrin derivative, and their complex in a suitable deuterated solvent (e.g., D₂O).
-
1D ¹H NMR Spectra Acquisition: Acquire ¹H NMR spectra for all three samples to observe chemical shift changes upon complexation. Protons of the guest molecule that are included in the cyclodextrin cavity typically show a significant upfield shift.
-
2D ROESY Spectra Acquisition: Acquire a 2D ROESY spectrum of the complex. The presence of cross-peaks between the protons of the drug and the inner protons (H3 and H5) of the cyclodextrin provides direct evidence of inclusion and reveals the spatial proximity of the interacting nuclei.
-
Data Analysis: Analyze the ROESY spectrum to identify the specific protons of the guest molecule that are interacting with the cyclodextrin cavity, allowing for the determination of the inclusion geometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[21]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the γ-cyclodextrin derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Biological Interactions and Signaling Pathways
The interaction of γ-cyclodextrin derivatives with cellular components can influence various biological processes. A primary mechanism of action for some cyclodextrins is the extraction of cholesterol from cell membranes, which can modulate the function of membrane-associated proteins and signaling pathways.[9]
Induction of Apoptosis
Certain cyclodextrin derivatives, particularly methylated β-cyclodextrins, have been shown to induce apoptosis in cancer cells. This process is often initiated by the disruption of lipid rafts through cholesterol depletion, leading to the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway. The attenuation of Akt signaling can lead to the activation of pro-apoptotic proteins and the mitochondrial pathway of apoptosis, involving the release of cytochrome c and activation of caspases.[9][13]
While direct evidence for γ-cyclodextrin derivatives modulating the MAPK pathway is less established, the disruption of membrane microdomains by cholesterol depletion could potentially impact receptor tyrosine kinases that are known to activate MAPK signaling. Further research is warranted to elucidate the specific effects of γ-cyclodextrin derivatives on this critical signaling cascade.
Conclusion
This compound and its derivatives represent a versatile and valuable class of excipients for modern drug development. Their favorable physicochemical properties, including high aqueous solubility and low toxicity, coupled with their ability to form stable inclusion complexes, offer solutions to many of the challenges associated with poorly soluble drug candidates. A thorough understanding of their properties and the application of robust characterization techniques, as outlined in this guide, are essential for harnessing their full potential in creating safer and more effective pharmaceutical formulations. As research continues to unravel their complex interactions with biological systems, the scope of applications for γ-cyclodextrin derivatives is poised to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior of alpha-, beta-, and gamma-cyclodextrins and their derivatives on an in vitro model of blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. Effects of dietary this compound on voluntary activity and muscle strength in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0636634A1 - Derivatives of this compound - Google Patents [patents.google.com]
- 7. Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin-induced apoptosis in human keratinocytes is caspase-8 dependent and accompanied by mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 16. researchgate.net [researchgate.net]
- 17. icmpp.ro [icmpp.ro]
- 18. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by 2,6-di-O-methyl-beta-cyclodextrin, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting cholesterol with β-cyclodextrin sensitizes cancer cells for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of a Molecular Host: A Technical History of Gamma-Cyclodextrin Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD), a macrocyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units, has emerged as a versatile and invaluable tool in the pharmaceutical and chemical industries.[1] Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to encapsulate a wide array of guest molecules, thereby modifying their physicochemical properties.[2] This ability to form non-covalent host-guest inclusion complexes has driven decades of research, leading to significant advancements in drug delivery, stabilization, and formulation. This technical guide delves into the historical development of γ-cyclodextrin research, tracing its journey from a scientific curiosity to a key enabler of modern therapeutics. We will explore the key milestones, detail seminal experimental protocols, and present quantitative data that highlights the evolution of our understanding and application of this remarkable molecule.
A Century of Discovery: Key Milestones in Cyclodextrin (B1172386) Research
The story of cyclodextrins is a testament to persistent scientific inquiry, spanning over 130 years.[2][3] While the initial discoveries were not specific to this compound, they laid the crucial groundwork for its eventual identification and characterization.
The Early Years (1891-1930s): The Dawn of "Schardinger Sugars"
The first mention of crystalline dextrins, the precursors to our modern understanding of cyclodextrins, was by A. Villiers in 1891, who observed their formation from the bacterial digestion of starch.[4][5] However, it was the meticulous work of Austrian microbiologist Franz Schardinger in the early 1900s that led to the isolation of two distinct crystalline forms, which he named dextrin (B1630399) A and B, now known as α- and β-cyclodextrin, respectively.[2] These compounds were often referred to as "Schardinger sugars" in his honor.[6]
The Mid-20th Century (1930s-1950s): Elucidation and the Discovery of this compound
The period from the 1930s to the 1950s was marked by significant progress in understanding the structure of these cyclic molecules. Freudenberg and his colleagues were instrumental in proposing the cyclic structure of α- and β-cyclodextrin.[4] This foundational work culminated in the discovery of This compound (γ-CD) by Freudenberg in 1948.[4] The larger, eight-membered glucose ring of γ-CD offered a more spacious hydrophobic cavity, hinting at its potential to encapsulate a broader range of guest molecules. In 1953, a pivotal patent was filed by Freudenberg, Cramer, and Plieninger that described the preparation of inclusion compounds to enhance the stability of physiologically active substances, marking a turning point towards practical applications.[1][7]
The Modern Era (1960s-Present): Industrial Production and Pharmaceutical Applications
The latter half of the 20th century witnessed an explosion in cyclodextrin research, driven by the discovery and optimization of cyclodextrin glycosyltransferase (CGTase) , the enzyme responsible for their production from starch.[6][8] This enabled the industrial-scale production of cyclodextrins, making them readily available for a wide range of applications.[4] Japan was at the forefront of this industrialization, with the first pilot-scale production in the 1960s.[4] The unique properties of γ-CD, particularly its higher water solubility compared to β-cyclodextrin and its larger cavity size, have made it an attractive excipient in the pharmaceutical industry for improving the solubility, stability, and bioavailability of drugs.[8][9]
Caption: Key milestones in the historical development of cyclodextrin research.
Quantitative Insights into this compound Properties
The advancement of analytical techniques has allowed for the precise quantification of γ-cyclodextrin's physical and chemical properties. This data is crucial for its application in drug development and other fields.
Table 1: Physicochemical Properties of Natural Cyclodextrins
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Cavity Volume (ų) | 174 | 262 | 427 |
| Water Solubility at 25°C ( g/100 mL) | 14.5 | 1.85 | 23.2 |
| Data compiled from various sources. |
Table 2: Evolution of this compound Production Yields
| Year/Study | Enzyme Source | Substrate | Key Optimization | γ-CD Yield/Ratio |
| 1980s (Patent US4418144A) | Bacillus macerans CGTase | Starch | Non-solvent purification | Not specified as yield, ratio α:β:γ = 2.4:7.6:10.4 in a specific fraction[10] |
| 2007 (Review by Li et al.) | Improved γ-CGTases | Starch | Use of complexing agents | Higher selectivity for γ-CD production[8] |
| 2021 (Gaur et al.) | Evansella caseinilytica γ-CGTase | 5% Soluble Starch | Medium optimization | 20.38% conversion to γ-CD[11][12] |
| 2023 (Zheng et al.) | Recombinant γ-CGTase | 30% Cassava Starch | Enzymatic pretreatment | 21.81% conversion to γ-CD[13] |
| 2023 (Chen et al.) | Immobilized γ-CGTase | Starch | Nanobiocatalyst | 90.86% of total CDs produced is γ-CD[14] |
Table 3: Binding Constants (K) of γ-Cyclodextrin with Various Guest Molecules
| Guest Molecule | Technique | Binding Constant (K) M⁻¹ | Year of Study |
| Ginsenoside Re | Phase Solubility | 14,410 | 2021 |
| Pada | Stopped-flow spectroscopy | 40 | Not Specified |
| Naphthalene (B1677914) | NMR Spectroscopy | Smaller than β-CD | Not Specified |
| Curcumin (with amino-modified γ-CD) | Not Specified | 8.98 x 10³ | 2022 |
| This table presents a selection of binding constants from various studies to illustrate the range of interactions. |
Core Experimental Protocols in this compound Research
The characterization and application of γ-cyclodextrin rely on a set of fundamental experimental techniques. This section provides an overview of the methodologies for key experiments.
Enzymatic Synthesis of this compound
The industrial production of γ-cyclodextrin is achieved through the enzymatic conversion of starch by γ-cyclodextrin glycosyltransferase (γ-CGTase).[8]
Objective: To produce γ-cyclodextrin from a starch source using γ-CGTase.
Materials:
-
Starch source (e.g., soluble starch, corn starch, potato starch)
-
α-amylase (for liquefaction)
-
γ-CGTase
-
Buffer solution (pH appropriate for the enzymes, typically pH 5.0-9.0)
-
Complexing agent (optional, e.g., ethanol, specific organic molecules)
-
Activated carbon
-
Ion-exchange resins
Protocol:
-
Starch Liquefaction: A suspension of starch (e.g., 10-30% w/v) is gelatinized by heating.[13] It is then treated with a thermostable α-amylase to reduce the viscosity by hydrolyzing the starch into smaller linear and branched dextrins.[6]
-
Enzymatic Conversion (Cyclization): The liquefied starch solution is cooled to the optimal temperature for γ-CGTase activity (e.g., 50-60°C). The pH is adjusted, and γ-CGTase is added. The enzyme catalyzes the intramolecular transglycosylation of the dextrins to form a mixture of α-, β-, and γ-cyclodextrins.[6][13] The use of a specific complexing agent can selectively precipitate and thus enrich the desired cyclodextrin.[8]
-
Enzyme Inactivation: The reaction is terminated by heating the mixture to inactivate the enzyme.
-
Purification: The resulting solution is purified to remove unreacted dextrins, glucose, and salts. This typically involves treatment with activated carbon for decolorization and the use of ion-exchange resins.
-
Fractionation and Crystallization: The mixture of cyclodextrins is separated. Chromatographic methods, such as gel filtration, can be employed to isolate γ-cyclodextrin.[10] The purified γ-cyclodextrin is then crystallized, typically from an aqueous solution, followed by drying.
Caption: Workflow for the enzymatic production of this compound.
Characterization of Inclusion Complexes
The formation and properties of γ-cyclodextrin inclusion complexes are investigated using various analytical techniques.
This method, pioneered by Higuchi and Connors, is used to determine the stoichiometry and binding constant of a cyclodextrin-guest complex.
Objective: To determine the effect of γ-cyclodextrin concentration on the solubility of a guest molecule and to calculate the stability constant (Ks) and stoichiometry of the inclusion complex.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of γ-cyclodextrin.
-
Add an excess amount of the guest molecule to each γ-cyclodextrin solution in sealed vials.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Centrifuge the suspensions to separate the undissolved guest.
-
Filter the supernatant through a membrane filter (e.g., 0.45 µm).
-
Determine the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the dissolved guest against the concentration of γ-cyclodextrin. The shape of the resulting phase solubility diagram (e.g., A_L, A_P, B-type) indicates the stoichiometry of the complex, and the stability constant can be calculated from the slope and intercept of the linear portion of the curve.
NMR is a powerful tool for providing direct evidence of inclusion complex formation and for elucidating the geometry of the complex in solution.
Objective: To confirm the formation of an inclusion complex and to determine which parts of the guest molecule are inserted into the γ-cyclodextrin cavity.
Protocol:
-
¹H NMR Titration:
-
Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a constant concentration of the guest molecule and increasing concentrations of γ-cyclodextrin.
-
Acquire ¹H NMR spectra for each solution.
-
Observe the chemical shift changes of the protons of both the guest and the host. Protons of the guest molecule that are encapsulated within the hydrophobic cavity of γ-cyclodextrin will typically show a significant upfield or downfield shift. The protons on the inner surface of the γ-cyclodextrin (H-3 and H-5) will also exhibit chemical shift changes upon inclusion of a guest.
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Prepare a solution containing both the guest and γ-cyclodextrin.
-
Acquire a 2D ROESY spectrum.
-
The presence of cross-peaks between the protons of the guest molecule and the internal protons (H-3, H-5) of γ-cyclodextrin provides definitive proof of inclusion and reveals the spatial proximity of these protons, allowing for the determination of the inclusion geometry.
-
Caption: Logical relationship of inclusion complex formation.
Conclusion and Future Outlook
The historical development of this compound research is a compelling narrative of scientific discovery and technological innovation. From its identification as the eight-membered sibling in the cyclodextrin family to its current status as a sophisticated tool in drug delivery and formulation, γ-CD has proven its immense value. The optimization of its enzymatic production has been a key enabler, transitioning it from a laboratory curiosity to a commercially viable product.
The future of this compound research is bright. Ongoing efforts in enzyme engineering are likely to yield even more efficient and selective CGTases for γ-CD production. The synthesis of novel γ-cyclodextrin derivatives will continue to expand its utility, allowing for the fine-tuning of its properties for specific applications, including targeted drug delivery and the development of advanced biomaterials. As our understanding of the intricate host-guest interactions at a molecular level deepens, so too will our ability to harness the full potential of this remarkable cyclic oligosaccharide for the benefit of science and medicine.
References
- 1. One-pot synthesis of γ-cyclodextrin of high purity from non-food cellulose via an in vitro ATP-free synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR spectroscopic characterization of inclusion complexes comprising cyclodextrins and gallated catechins in aqueous solution: cavity size dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamics of the hydrolysis and cyclization reactions of alpha-, beta-, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient determination and evaluation of model cyclodextrin complex binding constants by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 11. Statistical properties of thermodynamic quantities for cyclodextrin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma cyclodextrin glycosyltransferase from evansella caseinilytica: production, characterization and product specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
Gamma-Cyclodextrin: A Technical Guide to Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of gamma-cyclodextrin (γ-CD), focusing on its natural origins and the methodologies for its synthesis. This document delves into the prevalent enzymatic synthesis from starch and explores the less common chemical synthesis routes. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Natural Sources and Industrial Production
This compound is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units. In nature, γ-CD is not found in significant quantities as a pre-existing molecule. Instead, it is a product of the enzymatic degradation of starch.[1] The primary industrial production method relies on this natural process, utilizing the enzyme cyclodextrin (B1172386) glycosyltransferase (CGTase).[1]
CGTases are naturally produced by various microorganisms, with bacteria from the genus Bacillus being the most prominent sources.[2] These enzymes catalyze the intramolecular transglycosylation of starch, breaking it down and reforming it into the characteristic toroidal structure of cyclodextrins. While CGTases produce a mixture of alpha-, beta-, and gamma-cyclodextrins, the yield of γ-CD is often the lowest, contributing to its higher cost compared to α- and β-CD.[3]
Enzymatic Synthesis of this compound
The enzymatic synthesis of γ-CD is the most established and commercially viable method. The general process involves the treatment of a starch slurry with a specific γ-CGTase. Key factors influencing the yield and purity of the final product include the source of the CGTase, the type of starch, reaction conditions (pH, temperature), and the use of complexing agents.
Quantitative Data on Enzymatic Synthesis
The yield of this compound can vary significantly based on the specific enzymatic system and reaction parameters employed. The following table summarizes quantitative data from various studies on the enzymatic synthesis of γ-CD.
| CGTase Source | Starch Source | Starch Concentration (% w/v) | Other Enzymes/Agents | Reaction Conditions | γ-CD Yield/Conversion | Purity (%) | Reference |
| Bacillus clarkii 7364 (mutant A223K) | Potato Starch | 15 | Isoamylase, Cyclododecanone | pH 7.0, 50°C, 10 h | 72.5% (w/w) | Not specified | |
| Evansella caseinilytica | Soluble Potato Starch | 5 | None | pH 11.0, 60°C, 24 h | 20.38% conversion | >95% | [4] |
| Mesophilic γ-CGTase | Cassava Starch | 30 | α-amylase (pretreatment) | Pretreatment: 30-70°C; Conversion: Not specified | 21.81% conversion | Not specified | [3] |
| Evansella clarkii CGTase | Cellulose (B213188) | Not applicable | CBHI, CBP, AGP, PPGK, PGM | Optimized one-pot reaction | 5.9% (relative to cellulose) | 95.8% | [5] |
Experimental Protocol for Enzymatic Synthesis
The following is a generalized experimental protocol for the enzymatic synthesis of this compound based on common laboratory practices.
Materials:
-
Starch (e.g., soluble potato starch, corn starch, cassava starch)
-
γ-Cyclodextrin Glycosyltransferase (γ-CGTase)
-
Buffer solution (e.g., phosphate (B84403) buffer, glycine-NaOH buffer, depending on the optimal pH for the enzyme)
-
Complexing agent (optional, e.g., cyclododecanone, 8-cyclohexadecen-1-one)
-
Hydrochloric acid (HCl) for pH adjustment and reaction termination
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Activated carbon
-
Organic solvent for precipitation (e.g., ethanol (B145695), acetone)
-
Deionized water
Procedure:
-
Starch Slurry Preparation: Prepare a starch slurry (e.g., 10-30% w/v) in the appropriate buffer solution.
-
Gelatinization/Liquefaction: Heat the starch slurry to gelatinize the starch granules (typically around 95°C). For high-concentration slurries, a liquefaction step using an enzyme like α-amylase may be necessary to reduce viscosity.[3]
-
Enzymatic Conversion: Cool the gelatinized starch solution to the optimal temperature for the γ-CGTase (e.g., 50-60°C). Adjust the pH to the enzyme's optimum. Add the γ-CGTase to the solution. The enzyme dosage will depend on its activity.
-
Incubation: Incubate the reaction mixture with stirring for a specified period (e.g., 10-48 hours).
-
Enzyme Inactivation: Terminate the enzymatic reaction by lowering the pH (e.g., with HCl) or by heating the mixture.
-
Purification:
-
Complex Precipitation (Optional): If a complexing agent was used, the γ-CD complex will precipitate out of the solution. The precipitate can be collected by centrifugation or filtration. The complexing agent is then removed, for example, by steam distillation or solvent extraction.
-
Decolorization: Add activated carbon to the solution to remove colored impurities and then filter.
-
Chromatographic Separation: For high purity, the solution containing the cyclodextrins can be subjected to column chromatography (e.g., gel filtration or ion-exchange chromatography) to separate γ-CD from other cyclodextrins and unreacted starch.[6]
-
Crystallization: Concentrate the purified γ-CD solution and induce crystallization by adding an organic solvent like ethanol or acetone.
-
-
Drying: Collect the γ-CD crystals by filtration and dry them under vacuum.
Enzymatic Synthesis and Purification Workflow
References
- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. Research Progress on Synthesis and Application of Cyclodextrin Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of γ-cyclodextrin of high purity from non-food cellulose via an in vitro ATP-free synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Supramolecular Architecture of Gamma-Cyclodextrin in Aqueous Solutions: A Technical Guide to Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly of gamma-cyclodextrin (γ-CD) in aqueous solutions. Cyclodextrins (CDs) are cyclic oligosaccharides that have garnered significant attention in pharmaceutical sciences for their ability to form inclusion complexes with a wide range of drug molecules, thereby improving their solubility, stability, and bioavailability.[1][2][3] Among the naturally occurring CDs, γ-CD, composed of eight α-1,4-linked glucopyranose units, possesses the largest cavity, highest water solubility, and a favorable toxicological profile, making it a particularly attractive excipient.[1] Beyond simple 1:1 host-guest complexation, γ-CD exhibits a remarkable capacity for self-assembly in aqueous environments, forming supramolecular structures such as nanoparticles, microparticles, and hydrogels.[1][4] This phenomenon of self-assembly is critical in the development of advanced drug delivery systems.
Core Principles of this compound Self-Assembly
The self-assembly of γ-CD in aqueous solutions is a complex process governed by a delicate balance of non-covalent interactions. In the absence of guest molecules, γ-CD molecules can self-associate to form transient clusters and larger aggregates.[2] However, the formation of these assemblies is significantly enhanced upon the inclusion of a guest molecule.[5]
The primary driving forces behind the self-assembly of γ-CD and its inclusion complexes include:
-
Hydrophobic Interactions: The interior cavity of the γ-CD torus is hydrophobic, while the exterior is hydrophilic. In an aqueous environment, the hydrophobic cavity provides a favorable environment for nonpolar guest molecules or the hydrophobic moieties of other γ-CD molecules, driving the formation of inclusion complexes and subsequent aggregation to minimize contact with water.[6]
-
Hydrogen Bonding: The numerous hydroxyl groups on the outer surface of the γ-CD molecules can participate in extensive intermolecular hydrogen bonding. This interaction is crucial for the stabilization of the resulting self-assembled structures.[7][8] The formation of a network of hydrogen bonds can lead to the creation of larger, more ordered aggregates.
-
Van der Waals Forces: These weak, short-range attractive forces contribute to the overall stability of the self-assembled structures by promoting close packing of the molecules.
The self-assembly process can be conceptualized through the following logical progression:
Caption: Logical workflow of γ-cyclodextrin self-assembly.
Quantitative Parameters of Self-Assembly
The self-assembly of γ-CD is characterized by several key quantitative parameters that are essential for the rational design of drug delivery systems.
| Parameter | Description | Typical Values for γ-CD | Influencing Factors |
| Critical Aggregation Concentration (cac) | The concentration at which γ-CD molecules begin to form aggregates in solution. | ~9 mg/mL in pure aqueous solution[2] | Temperature, presence of chaotropic agents, formation of drug/CD complexes.[2] |
| Aggregate Size | The hydrodynamic diameter of the self-assembled structures. | Typically ranges from nanometers to micrometers.[1] Can be tailored by controlling experimental conditions. | γ-CD concentration, guest molecule properties, temperature, pH, presence of polymers.[5][9] |
| Thermodynamic Parameters | Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the self-assembly process. | The formation of γ-CD inclusion complexes is often an exothermic process (negative ΔH) and is spontaneous (negative ΔG).[10] | Temperature, solvent composition, nature of the guest molecule.[10][11] |
Experimental Protocols for Characterization
A multi-faceted approach employing various analytical techniques is necessary to thoroughly characterize the self-assembly of γ-CD.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters (ΔH, Ka, and stoichiometry) of the inclusion complex formation, which is the initial step of self-assembly.
Methodology:
-
Prepare a solution of γ-CD in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1-10 mM).
-
Prepare a solution of the guest molecule in the same buffer at a concentration approximately 10-20 times that of the γ-CD.
-
Fill the sample cell of the ITC instrument with the γ-CD solution and the injection syringe with the guest molecule solution.
-
Set the experimental temperature (e.g., 25 °C, 37 °C).
-
Perform a series of injections of the guest molecule solution into the γ-CD solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Dynamic Light Scattering (DLS)
Purpose: To measure the hydrodynamic diameter and size distribution of the self-assembled aggregates.
Methodology:
-
Prepare aqueous solutions of γ-CD and the guest molecule at the desired concentrations.
-
Allow the solutions to equilibrate for a specific period to ensure the formation of aggregates.
-
Filter the samples through a suitable filter (e.g., 0.22 µm) to remove any dust or large particles.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Perform measurements at a controlled temperature.
-
Analyze the correlation function to obtain the average particle size and polydispersity index (PDI).
Electron Microscopy (TEM and SEM)
Purpose: To visualize the morphology and structure of the self-assembled aggregates.
Methodology (for Transmission Electron Microscopy - TEM):
-
Prepare the sample as described for DLS.
-
Place a small drop of the sample solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate. Negative staining (e.g., with uranyl acetate (B1210297) or phosphotungstic acid) may be required to enhance contrast.
-
Visualize the grid under the TEM to observe the morphology of the aggregates.
Methodology (for Scanning Electron Microscopy - SEM):
-
Prepare the sample, which may involve freeze-drying to preserve the structure of hydrogels or larger aggregates.
-
Mount the dried sample onto an SEM stub using conductive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample in the SEM to observe the surface morphology.
Spectroscopic Techniques (NMR, FT-IR)
Purpose: To probe the intermolecular interactions driving the self-assembly.
Methodology (for Nuclear Magnetic Resonance - NMR):
-
Prepare solutions of γ-CD and the guest molecule in a suitable deuterated solvent (e.g., D2O).
-
Acquire 1D (1H) and 2D (e.g., ROESY) NMR spectra.
-
Analyze changes in chemical shifts of the protons of both γ-CD and the guest molecule to identify which parts of the molecules are involved in the inclusion and aggregation. ROESY spectra can provide information on the spatial proximity of protons, confirming the formation of inclusion complexes.
Methodology (for Fourier-Transform Infrared Spectroscopy - FT-IR):
-
Prepare solid samples of γ-CD, the guest molecule, and their self-assembled complex (e.g., by freeze-drying).
-
Acquire the FT-IR spectra of the individual components and the complex.
-
Analyze shifts in the characteristic vibrational bands (e.g., O-H, C=O stretching) to identify the involvement of specific functional groups in hydrogen bonding and other interactions within the self-assembled structure.[12]
The following diagram illustrates a typical experimental workflow for characterizing γ-CD self-assembly:
Caption: Experimental workflow for characterization.
Applications in Drug Delivery
The self-assembly of γ-CD is not merely a physicochemical curiosity but a powerful tool in drug delivery. Self-assembled γ-CD nanocarriers can enhance the ocular bioavailability of drugs.[1][13] The formation of nanoparticles can improve the solubility and permeability of drugs across biological membranes.[1] Furthermore, the aggregation of drug/CD complexes can lead to the formation of sustained-release systems. The stimuli-responsive nature of these self-assembled systems, such as sensitivity to pH or temperature, opens avenues for targeted drug delivery.[4] For instance, a change in pH could trigger the disassembly of the aggregates and the release of the encapsulated drug.
The following signaling pathway diagram illustrates the potential of self-assembled γ-CD in a drug delivery context:
Caption: Signaling pathway for γ-CD-based drug delivery.
Conclusion
The self-assembly of this compound in aqueous solutions is a multifaceted process that offers significant opportunities for the development of innovative drug delivery systems. A thorough understanding of the fundamental principles, quantitative parameters, and appropriate characterization techniques is paramount for harnessing the full potential of these supramolecular architectures. By carefully controlling the experimental conditions, researchers can tailor the properties of self-assembled γ-CD systems to meet the specific requirements of a given therapeutic application, paving the way for more effective and targeted drug therapies.
References
- 1. Self-assembled γ-cyclodextrin as nanocarriers for enhanced ocular drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-association of cyclodextrins and cyclodextrin complexes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular self-assembly of the γ-cyclodextrin and perfluorononanoic acid system in aqueous solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thermodynamics of the hydrolysis and cyclization reactions of alpha-, beta-, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supramolecular self-assembly of the γ-cyclodextrin and perfluorononanoic acid system in aqueous solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
A Technical Guide to the Molecular Modeling of Gamma-Cyclodextrin Inclusion Complexes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight glucose units, presents a unique molecular architecture with a hydrophilic exterior and a hydrophobic inner cavity.[1][2][3] This structure allows it to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes.[4][5] This capability is of significant interest in the pharmaceutical industry, where γ-CD is used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[6][7][8] Molecular modeling has become an indispensable tool for understanding and predicting the formation and behavior of these complexes at an atomic level, complementing experimental approaches and accelerating drug formulation efforts.[9][10][11] This guide provides an in-depth overview of the core computational and experimental techniques involved in the study of γ-CD inclusion complexes, offering detailed protocols and structured data for researchers in the field.
Introduction to this compound (γ-CD)
Cyclodextrins are a family of cyclic oligosaccharides produced from the enzymatic degradation of starch.[4][5] The three most common native forms are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucopyranose units, respectively.[3] The structure of γ-CD forms a truncated cone or torus shape.[1][2] The exterior surface is lined with hydroxyl groups, rendering it hydrophilic, while the interior cavity, rich in glycosidic oxygen bridges and hydrogen atoms, is distinctly hydrophobic.[1][4]
The larger cavity size of γ-CD compared to its α- and β- counterparts makes it particularly suitable for encapsulating larger guest molecules, which is a significant advantage in drug development.[1][2] By forming inclusion complexes, γ-CD can effectively shield a drug molecule from the aqueous environment, leading to several key benefits:
-
Enhanced Aqueous Solubility: It can significantly increase the solubility of hydrophobic drugs, which is a major hurdle for more than 40% of new chemical entities.[7][8]
-
Improved Bioavailability: By increasing solubility and dissolution rates, γ-CD complexation can lead to better absorption of drugs in the gastrointestinal tract.[7][8][12]
-
Increased Stability: The encapsulation protects sensitive drug molecules from degradation by factors such as light, oxidation, and hydrolysis.[6][7]
-
Reduced Irritation and Toxicity: It can mask irritating components of a drug, reducing side effects at the site of administration.[2][7]
Table 1: Structural Properties of Native Cyclodextrins
| Property | α-Cyclodextrin (α-CD) | β-Cyclodextrin (β-CD) | γ-Cyclodextrin (γ-CD) |
| Number of Glucose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972.84 | 1134.98 | 1297.12 |
| Cavity Height (Å) | ~7.9 | ~7.9 | ~7.9 |
| Inner Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Water Solubility ( g/100 mL at 25°C) | 14.5 | 1.85 | > 20.0 |
(Data sourced from references[1][2][3])
Core Computational Modeling Techniques
Molecular modeling provides insights into the host-guest binding mechanisms that are often inaccessible through experimental methods alone.[9][10] A multi-faceted approach combining several techniques is typically employed to build a comprehensive understanding of the inclusion complex.
Table 2: Comparison of Molecular Modeling Methods
| Technique | Primary Purpose & Output | Strengths | Limitations |
| Molecular Docking | Predicts the preferred binding orientation (pose) of a guest molecule within the γ-CD cavity. Provides a binding affinity score. | Computationally fast, suitable for high-throughput screening. | Scoring functions can be inaccurate; treats molecules as rigid or semi-flexible, ignoring dynamic effects. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the complex, assessing its stability, conformational changes, and the role of solvent. Used to calculate free energy of binding. | Provides a dynamic picture of the interaction, includes solvent effects explicitly, allows for thermodynamic property calculation.[13][14] | Computationally expensive, results are highly dependent on the quality of the force field used.[15] |
| Quantum Mechanics (QM) / QM/MM | Calculates highly accurate electronic properties and interaction energies. QM/MM combines QM for the active site (guest and cavity) with MM for the surroundings (rest of CD and solvent). | Highest level of theory for energy calculations, essential for studying reaction mechanisms or charge transfer.[16][17] | Extremely computationally demanding, limited to small systems or short timescales. |
Logical Workflow for Modeling Inclusion Complexes
The following diagram illustrates the typical workflow, integrating computational and experimental approaches for a comprehensive study.
Caption: Integrated workflow for studying γ-CD inclusion complexes.
Experimental Validation Protocols
Computational predictions must be anchored by experimental data. Techniques like NMR and ITC provide crucial validation for the geometries and thermodynamic profiles suggested by modeling.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[18][19]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the guest molecule (drug) and a separate solution of γ-CD in the same buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure precise concentration determination via UV-Vis spectroscopy or other quantitative methods. A typical concentration for the sample cell (γ-CD) is ~0.1-1 mM, and for the injection syringe (guest) is ~1-10 mM (10-20 times more concentrated).
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 298 K / 25 °C).
-
Load the γ-CD solution into the sample cell and the guest molecule solution into the injection syringe.
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing.
-
-
Titration Experiment:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to eliminate artifacts from syringe placement, and discard this data point during analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to γ-CD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract Kₐ, ΔH, and n.
-
Calculate ΔG and TΔS using the equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Table 3: Example Thermodynamic Data for γ-CD Complexes
| Guest Molecule | Method | Stability Constant (Kₛ) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry |
| Avibactam | ITC | - | -2.25 | - | - | 1:1 |
| α-Mangostin | Solubilization | - | -5.019 | -5.520 | -0.501 | 1:1 |
(Data sourced from references[20][21])
Detailed Protocol: NMR Spectroscopy (2D ROESY)
2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to detect protons that are close in space (< 5 Å), even in large molecules or exchanging systems. It is ideal for confirming the geometry of an inclusion complex by identifying intermolecular interactions between the host (γ-CD) and guest protons.[18][22][23]
Methodology:
-
Sample Preparation:
-
Dissolve the γ-CD and the guest molecule in a deuterated solvent (e.g., D₂O) at a known molar ratio (e.g., 1:1). The final concentration should be suitable for NMR analysis (typically in the low mM range).
-
Prepare a control sample of free γ-CD and a control sample of the free guest for spectral assignment.
-
-
Spectral Acquisition:
-
Acquire standard 1D ¹H NMR spectra for all samples to assign proton signals and observe chemical shift changes upon complexation. Protons of the guest molecule that enter the hydrophobic cavity of γ-CD typically show an upfield shift. The inner protons of γ-CD (H3, H5) also show significant shifts.[24]
-
Set up a 2D ROESY experiment on the 1:1 complex sample.
-
Key parameters include the mixing time (typically 200-500 ms) and the spin-lock field strength. These need to be optimized to maximize the ROESY cross-peaks while minimizing artifacts.
-
-
Data Analysis:
-
Process the 2D ROESY spectrum using appropriate software.
-
Identify cross-peaks that connect protons of the γ-CD with protons of the guest molecule.
-
The presence of a cross-peak between a specific guest proton (e.g., on an aromatic ring) and an internal γ-CD proton (H3 or H5) is direct evidence of inclusion and provides information on the orientation of the guest within the cavity.
-
The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of intermolecular distances.
-
Diagram: Intermolecular Forces in Complexation
The formation of an inclusion complex is driven by a combination of non-covalent interactions.
Caption: Key non-covalent forces driving complex formation.
Detailed Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide a computational microscope to observe the dynamic stability and behavior of the γ-CD inclusion complex in a simulated physiological environment.[14][25]
Methodology:
-
System Preparation:
-
Initial Coordinates: Obtain the starting 3D structure of the γ-CD:guest complex. This is typically derived from the best-scoring pose from molecular docking or from experimental data (e.g., NMR constraints).[22][25]
-
Force Field Assignment: Choose an appropriate force field (e.g., CHARMM36, AMBER, GROMOS) to describe the potential energy of the system. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions. Guest molecule parameters may need to be generated using tools like CGenFF or Antechamber.
-
Solvation: Place the complex in the center of a periodic box (e.g., cubic or triclinic) and fill the box with explicit water molecules (e.g., TIP3P water model). The box size should be large enough to ensure the complex does not interact with its own image (a minimum of 10-12 Å from the box edge).
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution:
-
Energy Minimization: Perform a series of energy minimization steps (e.g., using the steepest descent algorithm) to relax the system and remove any steric clashes or unfavorable contacts introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases:
-
NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. The system is heated while restraining the complex to allow the solvent to equilibrate around it.
-
NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. The restraints are gradually removed, and the system density is allowed to relax to the correct value. Check for convergence of temperature, pressure, and density.
-
-
-
Production Run:
-
Once the system is well-equilibrated, run the production simulation for a desired length of time (e.g., 100-500 nanoseconds or longer). During this phase, the trajectory (atomic coordinates, velocities, and energies over time) is saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the complex over time to assess its structural stability. A stable, low-RMSD plateau indicates that the complex is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom or residue to identify flexible and rigid regions of the complex.
-
Hydrogen Bond Analysis: Monitor the formation and lifetime of intermolecular hydrogen bonds between the host and guest.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA on snapshots from the trajectory to estimate the binding free energy.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for a molecular dynamics simulation.
Conclusion and Future Outlook
The molecular modeling of γ-cyclodextrin inclusion complexes is a powerful and dynamic field that provides critical insights for rational drug design and formulation. By integrating computational techniques like molecular docking and MD simulations with experimental validation from NMR and ITC, researchers can build a robust, multi-scale understanding of host-guest interactions. This synergy not only explains the mechanisms behind enhanced solubility and stability but also enables the a priori prediction of which drug candidates are most likely to benefit from γ-CD encapsulation.
Future trends will likely involve the increased use of machine learning and AI to develop more accurate scoring functions for docking and to analyze large datasets from MD simulations. Furthermore, advancements in quantum chemical methods will allow for more precise calculations on these relatively large systems, further refining our understanding of the subtle electronic interactions that govern complex stability.[16][17] Ultimately, these advanced modeling approaches will continue to de-risk and accelerate the development of novel, more effective drug delivery systems based on γ-cyclodextrin.
References
- 1. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 17465-86-0 [m.chemicalbook.com]
- 5. The structure and main properties of cyclodextrins - www.pharmasources.com [pharmasources.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Methods for the Interaction between Cyclodextrins and Natural Compounds: Technology, Benefits, Limitations, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Methods for the Interaction between Cyclodextrins and Natural Compounds: Technology, Benefits, Limitations, and Trends. | Semantic Scholar [semanticscholar.org]
- 12. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 13. Diffusivity of α-, β-, γ-cyclodextrin and the inclusion complex of β-cyclodextrin: Ibuprofen in aqueous solutions; A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omoultosethtudelft.github.io [omoultosethtudelft.github.io]
- 16. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. onlinepharmacytech.info [onlinepharmacytech.info]
- 25. Molecular Dynamics Protocols for the Study of Cyclodextrin Drug Delivery Systems | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Preparation of γ-Cyclodextrin Inclusion Complexes by Co-precipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units.[1][2] Gamma-cyclodextrin (γ-CD), consisting of eight of these units, possesses a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate a variety of "guest" molecules to form non-covalent inclusion complexes.[1][2][3] This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of poorly water-soluble guest compounds, making it a valuable tool in pharmaceutical and food industries.[1][4][5]
The co-precipitation method is a straightforward and widely used technique for preparing solid-state cyclodextrin (B1172386) inclusion complexes.[6] The principle involves dissolving both the guest molecule and γ-cyclodextrin in a suitable solvent or solvent system, followed by the induction of precipitation or crystallization of the inclusion complex.[7][8] This is often achieved by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.[2][8] The method is particularly effective for guests that are poorly soluble in water.[8]
Principle of the Co-precipitation Method
The formation of an inclusion complex via co-precipitation is driven by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by a less polar guest molecule. The process typically involves three main stages:
-
Molecular Solubilization : Both the host (γ-CD) and the guest molecule are dissolved, ensuring they are available at the molecular level for interaction. This may require heating or the use of co-solvents.
-
Complex Formation in Solution : In the solution phase, the guest molecule partitions into the hydrophobic cavity of the γ-CD, forming a soluble inclusion complex. This is an equilibrium process.
-
Precipitation : The conditions of the solution are altered (e.g., temperature reduction) to decrease the solubility of the inclusion complex, causing it to precipitate out of the solution while uncomplexed molecules may remain dissolved. The resulting precipitate is the solid-state inclusion complex.
Experimental Workflow
The general workflow for preparing and characterizing γ-CD inclusion complexes using the co-precipitation method is outlined below.
Caption: General workflow for co-precipitation.
Detailed Experimental Protocols
4.1. Protocol 1: General Co-precipitation Method
This protocol provides a general framework. Specific parameters such as solvent choice, temperature, and molar ratios should be optimized for each specific guest molecule.
Materials:
-
This compound (γ-CD)
-
Guest Molecule (e.g., poorly water-soluble drug, antioxidant)
-
Solvent for γ-CD (e.g., Deionized Water)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Filter paper
-
Vacuum oven or freeze-dryer
Procedure:
-
Prepare γ-CD Solution: Dissolve the desired amount of γ-CD in deionized water. Gentle heating (e.g., 50-60°C) and stirring can be used to facilitate dissolution.[7]
-
Prepare Guest Solution: In a separate container, dissolve the guest molecule in a minimal amount of a suitable organic solvent.
-
Mix Solutions: Add the guest solution dropwise to the aqueous γ-CD solution while maintaining constant stirring.
-
Equilibrate: Seal the container and allow the mixture to stir for an extended period (e.g., 12-24 hours) at a constant temperature to ensure the complexation equilibrium is reached.[10]
-
Induce Precipitation: Gradually cool the solution in an ice bath or by refrigeration while continuing to stir. Precipitation of the complex should occur as the solubility decreases at lower temperatures.
-
Isolate the Complex: Collect the resulting precipitate by vacuum filtration.
-
Wash: Wash the collected solid with a small amount of cold deionized water or the organic solvent used for the guest to remove any uncomplexed material adsorbed to the surface.[8]
-
Dry: Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the product can be freeze-dried.
4.2. Protocol 2: Preparation of Quercetin (B1663063)/γ-CD Inclusion Complex[10]
This protocol is adapted from a specific study on the complexation of the antioxidant quercetin.
Procedure:
-
Prepare a 26.7 mM solution of γ-CD in 0.05 M potassium phosphate (B84403) buffer (pH 3.0).
-
Prepare a 30.0 mM solution of quercetin dihydrate in ethanol.
-
Add the quercetin solution to the γ-CD solution to achieve final concentrations of 24.0 mM γ-CD and 3.0 mM quercetin (an 8:1 molar ratio) in an aqueous solution containing 10% ethanol.[10]
-
Protect the final solution from light and shake it mechanically at 250 rpm and 25°C for 24 hours to allow for equilibration.[10]
-
The resulting precipitate (the inclusion complex) is then collected, washed, and dried.
Characterization Methods
Confirmation of inclusion complex formation is crucial and typically involves a combination of techniques.
5.1. Phase Solubility Studies
This study determines the stoichiometry of the host-guest complex and its stability constant (Kₛ).
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of γ-CD.[1]
-
Add an excess amount of the guest molecule to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).[1]
-
After reaching equilibrium, centrifuge and filter the samples to remove the undissolved guest.[1]
-
Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the concentration of the dissolved guest against the concentration of γ-CD. An Aₗ-type linear plot indicates the formation of a 1:1 soluble complex.[1]
5.2. Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): Used to observe changes in the thermal properties of the guest molecule upon complexation. The disappearance or shifting of the melting endotherm of the guest in the complex's thermogram suggests its inclusion within the γ-CD cavity.[1][11]
-
Powder X-Ray Diffractometry (PXRD): Provides information on the crystalline state of the materials. A change in the diffraction pattern of the complex compared to the individual components or a simple physical mixture indicates the formation of a new solid phase, confirming complexation.[1][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can reveal changes in the vibrational modes of the guest molecule's functional groups upon inclusion, such as shifts in stretching frequencies, which indicates interaction with the CD cavity.[12]
-
Scanning Electron Microscopy (SEM): Used to observe the morphology of the particles. The inclusion complex typically exhibits a different size and shape compared to the original crystalline forms of the guest and γ-CD.[1]
Quantitative Data and Analysis
The success of the co-precipitation method is evaluated by several quantitative parameters.
6.1. Stoichiometry and Stability
Phase solubility studies provide key data on the complex. For example, a study on Ginsenoside Re (G-Re) with different cyclodextrins yielded the following data, highlighting the superior complexing ability of γ-CD for this particular guest.
| Cyclodextrin | Stoichiometry (Guest:CD) | Stability Constant (Kₛ) M⁻¹ | Phase Solubility Profile |
| α-CD | 1:1 | 22 | Aₗ |
| β-CD | 1:1 | 612 | Aₗ |
| γ-CD | 1:1 | 14,410 | Aₗ |
| Data adapted from a study on Ginsenoside Re.[1] |
6.2. Yield and Encapsulation Efficiency
The efficiency of the process is measured by the product yield and the amount of guest successfully encapsulated.
| Guest Molecule | Cyclodextrin | Molar Ratio (Guest:CD) | Method | Yield (%) | Encapsulation Efficiency (%) |
| α-Tocopherol | β-CD | 1:8 | Co-precipitation | ~18.1 (w/w) | Not Reported |
| Quercetin | γ-CD | 1:8 | Co-precipitation | ~13.0 (w/w) | Not Reported |
| Geraniol | β-CD | 0.44:0.13 | Co-precipitation | Not Reported | 79.4 |
| Data from multiple sources.[10][13] |
Calculations:
-
Product Yield (%) = (Mass of dried complex / (Initial mass of guest + Initial mass of γ-CD)) x 100
-
Encapsulation Efficiency (EE %) = (Mass of encapsulated guest / Total initial mass of guest) x 100
Factors Influencing Complex Formation
The efficiency of the co-precipitation method is dependent on several experimental parameters. Understanding their interplay is key to optimizing the process.
Caption: Factors affecting co-precipitation.
Troubleshooting and Considerations
-
Low Yield: May result from high solubility of the complex, requiring further optimization of temperature or the use of an anti-solvent. Poor yields can also stem from competitive inhibition by organic solvents.[8]
-
Low Encapsulation Efficiency: The host-guest molar ratio is a critical factor. An excess of cyclodextrin is often used to drive the equilibrium towards complex formation.[10]
-
Scalability: While simple, the co-precipitation method can be difficult to scale up for industrial production due to the large volumes of solvents required and the associated wastewater treatment.[2][3][8]
-
Method Suitability: The method is not suitable for systems that exhibit an A-type phase solubility diagram where the complex remains soluble, or for guests that are highly thermolabile if heating is required.[2][8]
References
- 1. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. oatext.com [oatext.com]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamma-Cyclodextrin Drug Formulation via the Kneading Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kneading method is a highly effective and economical technique for the preparation of solid inclusion complexes of poorly water-soluble drugs with cyclodextrins, including gamma-cyclodextrin (γ-CD).[1][2] This method enhances the dissolution rate and bioavailability of drugs by facilitating the formation of inclusion complexes in a semi-solid state.[3] The process involves the intimate mixing of the drug and cyclodextrin (B1172386) in the presence of a small amount of a suitable solvent to form a paste, which is then kneaded for a specific duration.[2] Subsequent drying and sieving of the kneaded mass yield a powdered inclusion complex. This document provides detailed application notes and protocols for the kneading method in the context of γ-cyclodextrin drug formulation.
Principle of the Kneading Method
The kneading method promotes the inclusion of a guest drug molecule within the hydrophobic cavity of the γ-cyclodextrin host molecule. The addition of a small amount of solvent creates a suspension of the components, and the mechanical energy applied during kneading facilitates the disruption of crystalline structures and promotes intimate contact between the drug and cyclodextrin.[1][3] This close interaction in a paste-like consistency allows for the efficient formation of inclusion complexes.[1] The subsequent drying process removes the solvent, leaving a solid, powdered inclusion complex with improved physicochemical properties.[2]
Advantages of the Kneading Method
-
Simplicity and Cost-Effectiveness: The method requires basic laboratory equipment such as a mortar and pestle, making it an economical choice for both small-scale research and initial development.[2]
-
High Yield: The kneading technique generally affords a very good yield of the inclusion complex.
-
Suitability for Poorly Water-Soluble Drugs: This method is particularly well-suited for drugs with low aqueous solubility, as the guest molecule dissolves slowly during complex formation.[4]
-
Reduced Solvent Usage: Compared to solvent evaporation or co-precipitation methods, the kneading method uses a minimal amount of solvent.
Experimental Protocols
General Protocol for Kneading Method with this compound
This protocol provides a general framework for the preparation of drug-γ-CD inclusion complexes. The specific parameters, such as the drug-to-cyclodextrin molar ratio, solvent system, kneading time, and drying conditions, should be optimized for each specific drug candidate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (γ-CD)
-
Solvent (e.g., water, ethanol, methanol, or a mixture)
-
Mortar and Pestle
-
Spatula
-
Drying Oven or Desiccator
-
Sieves (e.g., 100 mesh)
Procedure:
-
Weighing: Accurately weigh the required molar quantities of the API and γ-cyclodextrin. Common molar ratios to investigate include 1:1 and 1:2 (API:γ-CD).
-
Initial Mixing: Place the γ-cyclodextrin in a mortar and triturate it briefly.
-
Solvent Addition and Paste Formation: Gradually add a small volume of the chosen solvent to the γ-cyclodextrin powder while continuously triturating with the pestle. Continue adding the solvent dropwise until a homogeneous, thick paste or slurry is formed.
-
Drug Incorporation: Slowly add the accurately weighed API to the γ-cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly and uniformly for a predetermined period, typically ranging from 30 to 60 minutes. If the mixture becomes too dry during kneading, a few additional drops of the solvent can be added to maintain a suitable consistency.
-
Drying: Transfer the resulting paste to a suitable container and dry it at a controlled temperature (e.g., 40-50°C) in a drying oven until the solvent is completely removed. Alternatively, the paste can be dried in a desiccator over a suitable drying agent for 24-48 hours.
-
Pulverization and Sieving: Pulverize the dried mass using the mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100 mesh) to ensure a uniform particle size.
-
Storage: Store the final inclusion complex powder in a well-closed, airtight container in a desiccator to protect it from moisture.
Visualizing the Workflow
Data Presentation: Quantitative Outcomes of the Kneading Method
The following tables summarize quantitative data from various studies that have employed the kneading method for cyclodextrin-drug complexation. While many examples utilize β-cyclodextrin and its derivatives, the principles and expected outcomes are applicable to γ-cyclodextrin formulations, though optimization is crucial.
Table 1: Experimental Parameters for the Kneading Method with Various Drugs and Cyclodextrins
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Solvent System | Kneading Time (min) | Drying Conditions | Reference |
| Nimodipine | SBE-β-CD / HP-β-CD | 1:1 | Methanol:Water (50:50 v/v) | 45 | 40°C for 48 h | [1] |
| Zafirlukast | β-CD | 1:0.5, 1:0.75, 1:1 | Methanol:Water (3:2) | 45 | Desiccator for 2 days | [3] |
| Lercanidipine | β-CD | 1:1, 1:2 | Not Specified | Not Specified | Not Specified | [5] |
| Carvedilol | β-CD / HP-β-CD | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Enhancement of Drug Solubility and Dissolution Rate via Kneading Method
| Drug | Cyclodextrin | Solubility Enhancement | Dissolution Rate Improvement | Reference |
| Nimodipine | SBE-β-CD | 22-fold increase in water solubility | Significantly higher than pure drug and other methods | [1] |
| Nimodipine | HP-β-CD | 8-fold increase in water solubility | Maximum dissolution rate compared to other methods | [1] |
| Zafirlukast | β-CD | Not specified | Significantly enhanced dissolution rate | [3] |
| Lercanidipine | β-CD (1:2 ratio) | Linear increase with CD concentration | Marked improvement in dissolution | [5] |
| Carvedilol | β-CD / HP-β-CD | 7-14 fold increase in solubility | All inclusion complexes showed increased dissolution | [6] |
Table 3: Yield and Drug Content of Inclusion Complexes Prepared by Kneading
| Drug | Cyclodextrin | Yield (%) | Drug Content (%) | Reference |
| Carvedilol | β-CD / HP-β-CD | > 90% | 96.96% - 99.60% | [6] |
Characterization of this compound Inclusion Complexes
To confirm the successful formation of the drug-γ-CD inclusion complex and to evaluate its properties, a combination of analytical techniques is recommended.
-
Differential Scanning Calorimetry (DSC): To confirm inclusion complex formation by observing the disappearance or shifting of the drug's melting endotherm.
-
Powder X-ray Diffraction (PXRD): To assess the change in the crystalline nature of the drug upon complexation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify interactions between the drug and γ-cyclodextrin by observing shifts or changes in characteristic peaks.
-
Scanning Electron Microscopy (SEM): To observe the morphological changes of the raw materials versus the final inclusion complex.
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
In Vitro Dissolution Testing: To quantify the enhancement in the dissolution rate of the drug from the inclusion complex compared to the pure drug.
Conclusion
The kneading method represents a practical and efficient approach for preparing γ-cyclodextrin inclusion complexes to enhance the solubility and dissolution of poorly water-soluble drugs. The provided protocols and data serve as a comprehensive guide for researchers and formulation scientists. It is imperative to systematically optimize the experimental parameters for each new drug-γ-cyclodextrin system to achieve the desired product characteristics and therapeutic efficacy.
References
- 1. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Application Notes and Protocols: Freeze-Drying for Gamma-Cyclodextrin Complexation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of inclusion complexes using gamma-cyclodextrin (γ-CD) and a subsequent freeze-drying (lyophilization) process to obtain a stable, solid-state powder. This technique is widely employed to enhance the solubility, stability, and bioavailability of poorly water-soluble guest molecules.
Introduction to this compound Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[1] this compound, composed of eight glucopyranose units, possesses the largest cavity among the natural cyclodextrins, allowing it to encapsulate a wide range of guest molecules.[1][2] The formation of an inclusion complex can significantly alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and dissolution rate.[3] Freeze-drying is a preferred method for isolating these complexes as it is suitable for thermolabile substances and produces a porous, amorphous product with a high surface area, which can further aid in dissolution.[4][5]
Experimental Protocols
This section details the step-by-step procedures for the preparation of γ-CD inclusion complexes and their subsequent lyophilization.
Protocol for this compound Inclusion Complex Preparation
This protocol is a general guideline and may require optimization based on the specific guest molecule.
Materials:
-
This compound (γ-CD)
-
Guest Molecule (e.g., poorly water-soluble drug)
-
Deionized Water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Preparation of γ-CD Solution: Accurately weigh the required amount of γ-CD and dissolve it in a predetermined volume of deionized water or buffer with continuous stirring to create the host solution.
-
Addition of Guest Molecule: To the γ-CD solution, add the guest molecule. The molar ratio of the guest molecule to γ-CD should be determined based on preliminary studies, with a 1:1 stoichiometry being common.
-
Complexation: The mixture is then subjected to a period of agitation to facilitate the formation of the inclusion complex. The conditions for this step are critical and should be optimized. An example from the literature for the complexation of oridonin (B1677485) with γ-cyclodextrin involved shaking the mixture in a water bath at 150 rpm at 37°C for 72 hours.[6]
-
Separation of Uncomplexed Guest: After the complexation period, the solution is centrifuged to pellet any uncomplexed, insoluble guest molecules. A typical condition is 8000 rpm for 15 minutes.[6]
-
Collection of Supernatant: The supernatant, containing the water-soluble γ-CD inclusion complex, is carefully collected for the subsequent freeze-drying step.
Protocol for Freeze-Drying (Lyophilization)
The collected supernatant is freeze-dried to obtain a solid powder of the γ-CD inclusion complex. The following is a general protocol; specific parameters should be optimized for each formulation.
Equipment:
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Freezing: The aqueous solution of the inclusion complex is frozen. This can be done on the shelf of the freeze-dryer or in a separate freezer. A typical freezing temperature is between -20°C and -82°C.[5][6] For example, one protocol specifies freezing at -82°C.[5] Another protocol details freezing at a controlled shelf temperature of -35°C for 120 minutes.[7]
-
Primary Drying (Sublimation): The frozen product is then subjected to primary drying under vacuum. During this phase, the frozen water is removed by sublimation. The shelf temperature is raised to facilitate sublimation, but it must be kept below the collapse temperature of the formulation. A representative primary drying stage involves maintaining the shelf temperature at -20°C for 8 hours at a pressure of 0.05 mbar.[6]
-
Secondary Drying (Desorption): Following primary drying, a secondary drying step is performed to remove residual unfrozen water molecules by desorption. This typically involves increasing the shelf temperature and maintaining a low pressure. For example, the shelf temperature can be increased to 25°C and maintained for 16 hours.[6]
-
Product Collection: Once the cycle is complete, the freeze-dryer is brought back to atmospheric pressure, and the dried powder of the γ-CD inclusion complex is collected and stored in a desiccator.
Data Presentation
The following tables summarize key quantitative data related to γ-CD complexation and representative freeze-drying cycle parameters found in the literature.
Table 1: Complexation Parameters for Guest Molecules with this compound
| Guest Molecule | Stoichiometry (Host:Guest) | Stability Constant (K_s) | Reference |
| Ginsenoside Re | 1:1 | 14,410 M⁻¹ | [3] |
| Imatinib | 1:1 | - | [7] |
| Curcumin | 1:1 | - |
Table 2: Example Freeze-Drying Cycle Parameters for Cyclodextrin (B1172386) Complexes
| Parameter | Example 1 (Ibuprofen/Cyclodextrin)[6] | Example 2 (Sericin/Methyl-β-CD)[7] | Example 3 (Chlorhexidine/β-CD)[5] |
| Freezing | |||
| Temperature | - | -35°C | -82°C |
| Duration | - | 120 minutes | - |
| Primary Drying | |||
| Shelf Temperature | -20°C, then ramp to 0°C | -35°C, then ramp to -20°C | - |
| Pressure | 0.05 mbar | 0.133 mbar | - |
| Duration | 8 hours at -20°C, 12 hours at 0°C | 20 minutes at -35°C, 20 hours at -20°C | - |
| Secondary Drying | |||
| Shelf Temperature | Ramp to 25°C | Ramp to 4°C | - |
| Pressure | - | 0.133 mbar | - |
| Duration | 16 hours | 4 hours | - |
| Total Cycle Time | 36 hours | ~25 hours | 72 hours |
Note: The examples in Table 2 are for different types of cyclodextrins but provide a useful reference for developing a protocol for γ-CD complexes.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of a γ-CD inclusion complex followed by freeze-drying.
Caption: Experimental workflow for γ-CD complexation and freeze-drying.
Characterization of the Freeze-Dried Complex
To confirm the successful formation of the γ-CD inclusion complex and to characterize the solid-state properties of the freeze-dried product, the following analytical techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To observe the disappearance or shifting of the melting peak of the guest molecule, indicating its encapsulation within the cyclodextrin cavity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify changes in the characteristic vibrational bands of the guest molecule upon complexation.
-
Powder X-Ray Diffractometry (PXRD): To confirm the amorphization of the crystalline guest molecule after complexation and freeze-drying.[3]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the freeze-dried product, which is typically a porous, amorphous solid.[3]
-
Dissolution Studies: To quantify the enhancement in the dissolution rate of the guest molecule from the complex compared to the pure substance.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach [mdpi.com]
- 7. Effect of Methyl–β–Cyclodextrin and Trehalose on the Freeze–Drying and Spray–Drying of Sericin for Cosmetic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Gamma-Cyclodextrin Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of gamma-cyclodextrin (γ-CD) and its inclusion complexes using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various research and quality control applications in the pharmaceutical and chemical industries.
Introduction to HPLC Analysis of γ-Cyclodextrin Complexes
This compound, a cyclic oligosaccharide composed of eight glucose units, is widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs by forming inclusion complexes.[1][2] Accurate and reliable analytical methods are crucial for the characterization and quantification of these complexes. HPLC is a powerful technique for this purpose, allowing for the separation and quantification of the guest molecule, the cyclodextrin, and the inclusion complex itself.[3]
The choice of HPLC method depends on the specific analyte and the information required. Reversed-phase HPLC is commonly employed, often utilizing C18 or C8 stationary phases.[1][4][5] The mobile phase composition is a critical parameter that influences the retention and separation of the complex and its components.[1] Detection methods vary based on the properties of the guest molecule and the cyclodextrin; UV-Vis and fluorescence detectors are suitable for chromophoric or fluorophoric guest molecules, while universal detectors like Refractive Index (RI) or Charged Aerosol Detectors (CAD) can be used for non-UV absorbing compounds, including γ-cyclodextrin itself.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for HPLC methods used in the analysis of γ-cyclodextrin and its complexes.
Table 1: HPLC Method for Quantification of Free γ-Cyclodextrin
| Parameter | Value | Reference |
| Stationary Phase | C18 Column | [4] |
| Mobile Phase | 7% (v/v) Methanol in Water | [4] |
| Detector | Charged Aerosol Detector (CAD) | [4] |
| Limit of Detection (LOD) | 0.0001% (w/v) | [4] |
| Limit of Quantitation (LOQ) | 0.0002% (w/v) | [4] |
| Calibration Range | 0.005% - 1% (w/v) | [4] |
Table 2: HPLC Method for Assay of γ-Cyclodextrin Raw Material
| Parameter | Value | Reference |
| Stationary Phase | Silver bonded to sulfonated divinyl benzene-styrene copolymer (e.g., Aminex HPX-42A) | [6] |
| Column Dimensions | 30 cm x 7.8 mm i.d. | [6] |
| Particle Size | 25 µm | [6] |
| Mobile Phase | Water | [6] |
| Flow Rate | 0.3 - 1.0 mL/min | [6] |
| Column Temperature | 65 ± 10°C | [6] |
| Detector | Differential Refractometer | [6] |
| Injection Volume | 20 - 100 µL | [6] |
Experimental Protocols
Protocol 1: Quantification of a Drug in a γ-Cyclodextrin Inclusion Complex by Reversed-Phase HPLC
This protocol describes a general method for the quantification of a guest molecule (drug) in a γ-cyclodextrin inclusion complex. The majority of studies utilize a C18 column with a flow rate of approximately 1.0 mL/min.[1][3]
1. Materials and Reagents:
-
γ-Cyclodextrin inclusion complex sample
-
Reference standard of the guest molecule
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Purified water (e.g., Milli-Q)
-
Buffer salts (e.g., phosphate (B84403) or acetate), if required for pH control
-
Formic acid or triethylamine, if required for peak shape improvement
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Fluorescence)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare the aqueous component of the mobile phase. If a buffer is needed, dissolve the appropriate salts in purified water and adjust the pH.
-
The mobile phase composition will vary depending on the analyte, but a common starting point is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1] For example, a mobile phase could consist of a phosphate buffer (pH 3.0) and acetonitrile (86:14 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of the guest molecule reference standard and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and organic solvent) to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected sample concentration range.
5. Preparation of Sample Solutions:
-
Accurately weigh an amount of the γ-cyclodextrin inclusion complex and dissolve it in a known volume of the same solvent used for the standard solutions.[6]
-
The complex should be dissolved to a concentration that falls within the calibration range of the standard curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.
-
Run the analysis in isocratic or gradient mode, depending on the complexity of the sample.
-
Record the chromatograms and integrate the peak area of the guest molecule.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the guest molecule in the sample solution from the calibration curve.
-
Calculate the amount of the guest molecule in the original γ-cyclodextrin inclusion complex.
Protocol 2: Chiral Separation using γ-Cyclodextrin as a Mobile Phase Additive
This protocol outlines the use of γ-cyclodextrin as a chiral selector in the mobile phase for the separation of enantiomers.
1. Materials and Reagents:
-
Racemic mixture of the analyte
-
γ-Cyclodextrin
-
HPLC-grade organic solvents (e.g., methanol, acetonitrile)
-
HPLC-grade water
-
Buffer salts
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector
-
Achiral stationary phase (e.g., C18 column)
-
Data acquisition and processing software
3. Preparation of Chiral Mobile Phase:
-
Dissolve a specific concentration of γ-cyclodextrin in the aqueous component of the mobile phase. The concentration of γ-cyclodextrin may need to be optimized for best chiral resolution.
-
Prepare the final mobile phase by mixing the γ-cyclodextrin solution with the organic modifier in the desired ratio.
-
Degas the mobile phase.
4. Preparation of Sample Solution:
-
Dissolve the racemic analyte in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter.
5. HPLC Analysis:
-
Equilibrate the achiral column with the chiral mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers. The enantiomer that forms a more stable inclusion complex with γ-cyclodextrin in the mobile phase will typically elute earlier.
-
Optimize the separation by adjusting the γ-cyclodextrin concentration, mobile phase composition, pH, and temperature.
Visualizations
Caption: Experimental workflow for HPLC analysis of γ-cyclodextrin complexes.
Caption: Principle of separation in reversed-phase HPLC with γ-CD in the mobile phase.
References
- 1. international.arikesi.or.id [international.arikesi.or.id]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
Application Notes and Protocols for the Characterization of Gamma-Cyclodextrin Inclusion Complexes Using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units, presents a unique toroidal structure with a hydrophilic exterior and a hydrophobic internal cavity. This architecture allows for the encapsulation of a wide variety of guest molecules, forming non-covalent inclusion complexes. This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as enhancing aqueous solubility, improving stability, and modifying release characteristics. These attributes make γ-cyclodextrin an invaluable excipient in drug development and other scientific fields.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary tool for characterizing the formation and thermal properties of cyclodextrin (B1172386) inclusion complexes in the solid state. By analyzing the thermal transitions, such as melting, boiling, sublimation, and decomposition, DSC provides crucial evidence for the formation of an inclusion complex.
Principle of DSC in Characterizing Inclusion Complexes
The formation of an inclusion complex between a guest molecule and γ-cyclodextrin results in a new supramolecular entity with distinct thermal properties compared to the individual components or their simple physical mixture. The key indicators of inclusion complex formation observed in a DSC thermogram are:
-
Disappearance or Significant Shift of the Guest Molecule's Melting Peak: When a crystalline guest molecule is encapsulated within the γ-cyclodextrin cavity, its crystal lattice is disrupted. This leads to the disappearance or a significant shift of its characteristic melting endotherm to a different temperature in the DSC thermogram of the inclusion complex.[1]
-
Changes in the Dehydration Peak of γ-Cyclodextrin: γ-Cyclodextrin typically exhibits a broad endothermic peak at approximately 75-120°C, corresponding to the release of water molecules from its cavity and crystal lattice.[2] The intensity and position of this peak may change upon inclusion of a guest molecule, as the guest displaces the water molecules.
-
Appearance of New Thermal Events: The inclusion complex may exhibit new thermal events, such as decomposition at a different temperature compared to the individual components.
By comparing the DSC thermograms of the pure guest, pure γ-cyclodextrin, their physical mixture, and the prepared inclusion complex, researchers can confirm the formation of the complex and assess its thermal stability.
Experimental Protocols
Preparation of this compound Inclusion Complexes
The choice of preparation method depends on the physicochemical properties of the guest molecule, such as its solubility and thermal stability. Common methods include co-precipitation and freeze-drying.
a) Co-precipitation Method
This method is suitable for guest molecules that are soluble in an organic solvent and poorly soluble in water.
Protocol:
-
Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, acetone).
-
In a separate vessel, dissolve γ-cyclodextrin in deionized water, with gentle heating (e.g., 50-60°C) if necessary, to achieve a clear solution. A typical molar ratio of guest to γ-cyclodextrin is 1:1, but this may be optimized.
-
Slowly add the guest molecule solution dropwise to the γ-cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or slightly elevated) to allow for complex formation and precipitation.
-
Collect the resulting precipitate by filtration (e.g., using a Buchner funnel with appropriate filter paper).
-
Wash the precipitate with a small amount of cold deionized water or the organic solvent used for the guest to remove any surface-adhered, uncomplexed material.
-
Dry the collected inclusion complex in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved or under vacuum.[1][2][3]
b) Freeze-Drying (Lyophilization) Method
This method is ideal for thermolabile guest molecules and often results in a porous, amorphous product with high solubility.
Protocol:
-
Dissolve the guest molecule and γ-cyclodextrin (typically in a 1:1 molar ratio) in deionized water. Sonication or gentle heating may be used to facilitate dissolution.
-
Stir the aqueous solution for an extended period (e.g., 24-72 hours) at room temperature to ensure maximum complex formation.
-
Freeze the solution at a low temperature (e.g., -20°C to -80°C) until it is completely solid.
-
Lyophilize the frozen solution using a freeze-dryer until all the water has been removed by sublimation. This typically involves maintaining a low pressure and a low condenser temperature.
-
The resulting fluffy, solid powder is the inclusion complex.[4][5]
Preparation of the Physical Mixture
A physical mixture of the guest molecule and γ-cyclodextrin is prepared to serve as a control, representing a simple blend of the two components without inclusion complex formation.
Protocol:
-
Accurately weigh the guest molecule and γ-cyclodextrin in the same molar ratio used for the inclusion complex preparation.
-
Thoroughly mix the two powders using a mortar and pestle or a mechanical blender until a homogenous mixture is obtained.
DSC Analysis Protocol
Instrumentation and Parameters:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans are commonly used. For volatile samples, hermetically sealed pans are recommended.
-
Sample Weight: Typically 3-5 mg of the sample is accurately weighed into the sample pan.
-
Reference: An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: A dry, inert atmosphere is maintained by purging with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10°C/min is standard for this type of analysis.
-
Temperature Range: The temperature range should encompass the thermal events of interest for both the guest and γ-cyclodextrin. A typical range is from ambient temperature (e.g., 25°C) to a temperature above the melting or decomposition point of the guest molecule, but below the decomposition of γ-cyclodextrin (around 300°C), for instance, 25°C to 250°C or 300°C.[6]
Procedure:
-
Accurately weigh 3-5 mg of the sample (pure guest, pure γ-cyclodextrin, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Heat the sample from the starting temperature to the final temperature at a constant heating rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the resulting thermograms to identify the temperatures of endothermic and exothermic peaks and to calculate the enthalpy changes (ΔH) associated with these transitions.
Data Presentation
Quantitative data obtained from DSC analysis should be summarized in a clear and structured table for easy comparison.
| Sample | Guest Molecule | Peak Temperature (°C) of Guest | Enthalpy of Fusion (ΔH) of Guest (J/g) | Observations on γ-CD Dehydration Peak |
| Pure Guest | Nimesulide | 148 | - | - |
| γ-Cyclodextrin | - | - | - | Broad endotherm around 75°C |
| Physical Mixture | Nimesulide | 148 | Present | Broad endotherm around 75°C |
| Inclusion Complex | Nimesulide | 191 (Shifted) | Significantly Reduced/Absent | Decreased intensity |
| Pure Guest | Ginsenoside Re | 248.8 | - | - |
| γ-Cyclodextrin | - | - | - | Broad endotherm at 98.66°C |
| Physical Mixture | Ginsenoside Re | 248.8 | Present | Broad endotherm at 98.66°C |
| Inclusion Complex | Ginsenoside Re | Absent | Absent | - |
| Pure Guest | Imatinib | ~200 | - | - |
| γ-Cyclodextrin | - | - | - | Broad endotherm |
| Physical Mixture | Imatinib | ~200 | Present | Broad endotherm |
| Inclusion Complex | Imatinib | Absent | Absent | - |
| Pure Guest | α-Mangostin | - | - | - |
| γ-Cyclodextrin | - | - | - | Broad endotherm |
| Physical Mixture | α-Mangostin | - | - | Broad endotherm |
| Inclusion Complex | α-Mangostin | - | - | - |
Note: The enthalpy of fusion values are often difficult to quantify accurately for the guest in the physical mixture and are typically reported as present, reduced, or absent in the inclusion complex.
Visualizations
Experimental Workflow for DSC Characterization
Caption: Experimental workflow for DSC characterization of γ-cyclodextrin inclusion complexes.
Logical Relationship in DSC Analysis of Inclusion Complexes
Caption: Logical relationship of DSC thermogram features for different sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. oatext.com [oatext.com]
- 4. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Crystallinity Analysis of γ-Cyclodextrin Inclusion Complexes using X-Ray Diffraction (XRD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD) is an eight-membered cyclic oligosaccharide widely utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This is achieved through the formation of inclusion complexes, where the API (guest molecule) is encapsulated within the lipophilic central cavity of the γ-CD (host molecule). The formation of these complexes results in a new solid phase with distinct physicochemical properties, most notably a change in crystallinity.
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique that is instrumental in characterizing the solid-state properties of these inclusion complexes. By analyzing the diffraction patterns, researchers can confirm the formation of the complex and assess its degree of crystallinity, which has significant implications for the dissolution rate and overall performance of the drug formulation. Crystalline materials produce sharp, characteristic diffraction peaks, while amorphous materials yield a diffuse halo. The formation of a γ-CD inclusion complex can result in either a new, unique crystalline pattern or an amorphous state.[1]
This application note provides detailed protocols for the preparation of γ-CD inclusion complexes and their subsequent analysis by XRD to determine changes in crystallinity.
Principle of XRD in Complexation Analysis
The fundamental principle behind using XRD to study γ-CD complexes lies in the distinct crystal structures of the individual components versus the newly formed inclusion complex.[1] Uncomplexed, crystalline γ-CD typically exists in a "cage-type" packing arrangement. Upon successful inclusion of a guest molecule, the γ-CD molecules often rearrange into a more stable "channel-type" structure.[2] This structural transformation is directly observable in the XRD pattern as a shift in the characteristic diffraction peaks.
Key indicators of successful inclusion complex formation in an XRD pattern include:
-
The disappearance or significant reduction in the intensity of peaks corresponding to the crystalline guest molecule.[1]
-
A shift from the "cage-type" γ-CD pattern to a "channel-type" pattern, or the appearance of entirely new peaks characteristic of the complex.[2]
-
The formation of a broad, diffuse halo pattern, which indicates that the resulting complex is amorphous.[1][3]
A simple physical mixture of the guest and γ-CD will typically show a superposition of the individual diffraction patterns, allowing for a clear comparison with the inclusion complex.[1]
Data Presentation: XRD Peak Comparison
The following table summarizes the characteristic 2θ peak positions for γ-cyclodextrin in its uncomplexed and complexed states, providing a clear reference for data interpretation.
| Material | Crystalline Structure | Characteristic 2θ Peaks (°) | Description |
| γ-Cyclodextrin (Uncomplexed) | Cage-type | 5.2, 12.4, 14.0, 16.5, 18.8, 21.8 | Represents the typical packing of pure, crystalline γ-CD where cavities are blocked by neighboring molecules.[2] |
| γ-Cyclodextrin Inclusion Complex | Channel-type | 7.0, 14.0, 15.0, 16.0, 17.0 | Indicates a reorganization where γ-CD molecules stack to form continuous channels, confirming complexation.[2] |
| Amorphous Complex | Amorphous | Broad halo (e.g., 15-25°) | The absence of sharp peaks and the presence of a diffuse halo suggests the complex lacks long-range crystalline order.[4] |
Experimental Protocols
Detailed methodologies for the preparation of γ-CD inclusion complexes and their analysis by XRD are provided below.
Protocol 1: Preparation of γ-Cyclodextrin Inclusion Complexes
This protocol outlines three common methods for preparing solid inclusion complexes. The choice of method depends on the physicochemical properties of the guest molecule.
A. Co-precipitation Method
This method is particularly suitable for guest molecules that are soluble in an organic solvent but poorly soluble in water.
-
Dissolution: Dissolve the guest molecule (API) in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol). In a separate vessel, dissolve the γ-cyclodextrin in deionized water, with gentle heating and stirring if necessary.
-
Mixing: Slowly add the organic solution of the guest molecule to the aqueous γ-CD solution under continuous stirring.
-
Precipitation: Continue stirring the mixture for a defined period (e.g., 1-24 hours) at a constant temperature to facilitate complex formation and precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material.
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder using a mortar and pestle and pass it through a sieve for homogenization.
B. Kneading Method
This semi-solid state method is effective for poorly water-soluble guest molecules and minimizes the use of organic solvents.[5]
-
Slurry Formation: Place a precisely weighed amount of γ-CD in a mortar. Add a small amount of a water-ethanol mixture to form a homogeneous paste.
-
Incorporation: Gradually add the guest molecule to the paste and knead thoroughly for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature until the solvent has completely evaporated.
-
Sieving: Grind the dried mass into a fine powder and sieve to ensure uniformity.
C. Freeze-Drying (Lyophilization) Method
This method is ideal for thermolabile guest molecules and often yields a porous, amorphous product with high solubility.[5]
-
Solution Preparation: Dissolve both the guest molecule and γ-CD in a suitable solvent system (typically water) in the desired molar ratio.
-
Freezing: Freeze the aqueous solution completely, for instance, at -80°C.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize for 24-48 hours until all the solvent is removed by sublimation under vacuum.
-
Collection: Collect the resulting fluffy, powdered complex.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
This protocol details the steps for analyzing the crystallinity of the prepared complexes.
-
Sample Preparation:
-
Ensure all samples (pure guest, pure γ-CD, a physical mixture, and the prepared inclusion complex) are in a fine, dry powder form.
-
Prepare the physical mixture by gently blending the guest and γ-CD in the same molar ratio as the complex, avoiding vigorous grinding.[1]
-
Pack each powder sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top to prevent peak position errors.[1]
-
-
Instrument Parameters:
-
X-ray Source: Cu Kα radiation is commonly used.
-
Voltage and Current: Set to instrument-recommended values (e.g., 40 kV and 40 mA).[1]
-
Scan Range (2θ): Configure a range that covers the characteristic peaks of all components, typically from 5° to 40° or 50°.[1][6]
-
Step Size: A small step size is recommended for good resolution (e.g., 0.02°).[1][6]
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Initiate the scan and collect the diffraction data for each of the four samples: pure guest, pure γ-CD, physical mixture, and inclusion complex.
-
-
Data Analysis and Interpretation:
-
Process the raw data using appropriate software to generate diffractograms (Intensity vs. 2θ).
-
Overlay the four diffractograms for direct comparison.
-
Analyze the pattern of the inclusion complex relative to the others to confirm complexation and assess crystallinity based on the criteria mentioned in the principles section.
-
Quantitative Analysis: Relative Degree of Crystallinity (RDC)
The change in crystallinity can be quantified by calculating the Relative Degree of Crystallinity (RDC). This is achieved by comparing the height of a characteristic peak of the guest molecule in its pure form to its corresponding peak in the physical mixture or complex.
The formula for RDC is: RDC = I_sam / I_ref
Where:
-
I_sam is the intensity (height) of a selected peak of the guest molecule in the inclusion complex or physical mixture.
-
I_ref is the intensity (height) of the same peak for the pure guest molecule.[7]
A lower RDC value indicates a lower degree of crystallinity and suggests more efficient complexation.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of interpreting the XRD results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Application Note: Utilizing FTIR Spectroscopy for the Study of Host-Guest Interactions in γ-Cyclodextrin Inclusion Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming host-guest inclusion complexes with a wide variety of molecules.[1][2] Gamma-cyclodextrin (γ-CD), composed of eight glucopyranose units, possesses a relatively large hydrophobic inner cavity and a hydrophilic exterior, making it an excellent candidate for encapsulating larger guest molecules.[3] This encapsulation, a cornerstone of supramolecular chemistry, is pivotal in drug development for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4]
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive, and rapid analytical technique used to verify the formation of these inclusion complexes in the solid state.[1] It provides critical insights into the host-guest interactions by detecting changes in the vibrational modes of the guest molecule upon its inclusion within the γ-CD cavity.[1] This application note provides detailed protocols for the preparation and analysis of γ-CD inclusion complexes using FTIR spectroscopy.
Principle of FTIR in Host-Guest Complexation
The formation of an inclusion complex involves the insertion of a guest molecule into the hydrophobic cavity of the γ-cyclodextrin. This confinement restricts the vibrational and rotational freedom of the guest molecule and alters its chemical microenvironment.[1] These changes manifest in the FTIR spectrum in several key ways, providing strong evidence of successful complexation:
-
Peak Shifting: The characteristic absorption bands of the guest molecule's functional groups, particularly those inserted into the CD cavity, may shift to a higher or lower wavenumber.[5]
-
Changes in Peak Intensity: A significant reduction in the intensity or complete disappearance of specific peaks from the guest molecule suggests that the corresponding functional groups are shielded within the CD cavity.[1]
-
Peak Broadening: The shape of the absorption bands may broaden due to the restricted movement of the encapsulated molecule.
Evidence for complex formation is unequivocally established by comparing the FTIR spectrum of the prepared complex with the spectra of the pure guest, pure γ-CD, and a simple physical mixture of the two.[1][6]
Mandatory Visualizations
Caption: Conceptual diagram of host-guest inclusion complex formation.
Caption: Experimental workflow for FTIR analysis of γ-CD complexes.
Experimental Protocols
Protocol 1: Preparation of γ-Cyclodextrin Inclusion Complex
There are several methods to prepare solid-state inclusion complexes; the choice depends on the guest molecule's properties.[1]
-
Place a precisely weighed amount of γ-cyclodextrin into a mortar.
-
Add a small amount of a solvent mixture (e.g., water-ethanol) to form a homogeneous paste.
-
Add an equimolar amount of the guest molecule to the paste.
-
Knead the mixture thoroughly for 30-60 minutes, maintaining a consistent paste-like texture. Add small amounts of solvent if it becomes too dry.
-
Dry the resulting solid product in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
B. Co-precipitation (Solution) Method [1]
-
Accurately weigh an equimolar amount of γ-cyclodextrin and dissolve it in a minimal volume of deionized water with constant stirring.
-
Separately, dissolve an equimolar amount of the guest molecule in a suitable organic solvent (e.g., ethanol, methanol).
-
Slowly add the guest solution to the γ-cyclodextrin solution while maintaining continuous stirring.
-
Allow the mixture to stir at room temperature for 24-72 hours to facilitate complexation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting precipitate, dry it in an oven, and store it in a desiccator.
C. Preparation of Physical Mixture (for comparison) [1]
-
Weigh equimolar amounts of pure γ-cyclodextrin and the pure guest molecule.
-
Gently and thoroughly mix the two powders in a mortar for a few minutes without adding any solvent.
-
This simple blend serves as a crucial control to differentiate true complexation from a simple physical mix.
Protocol 2: FTIR Spectroscopic Analysis
The KBr pellet technique is a common and reliable method for analyzing solid samples.[1][5]
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of the sample (inclusion complex, physical mixture, pure γ-CD, or pure guest) with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.[1]
-
Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.[1]
-
Transfer the powdered mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.[1]
-
Perform a background scan using a blank KBr pellet to subtract atmospheric and instrumental interferences.[1]
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[1][5]
-
To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]
-
Data Presentation: Interpreting Spectral Changes
The key to confirming complexation is the comparison of the spectra. The spectrum of the physical mixture is often a simple superposition of the host and guest spectra. In contrast, the spectrum of the inclusion complex will show distinct changes.
Table 1: Summary of Characteristic FTIR Peak Shifts in γ-Cyclodextrin Inclusion Complexes
| Guest Molecule | Functional Group / Vibration Mode | Wavenumber in Pure Guest (cm⁻¹) | Wavenumber in γ-CD Complex (cm⁻¹) | Observation |
| α-Mangostin | -OH stretching | 3410, 3252 | Shifted and broadened in the complex spectrum | Indicates interaction of hydroxyl groups with the CD rim.[8] |
| C=C (unconjugated) | 1645, 1630, 1580 | Reduced intensity and slight shifts | Suggests the aromatic part of the molecule is encapsulated.[8] | |
| C-H (aliphatic sp³) | 2970, 2931 | Peaks become less defined | Confinement within the cavity restricts C-H vibrations.[8] | |
| Ginsenoside Re | -OH stretching | 3419.7 | Broadened band similar to pure γ-CD | Masking of the guest's -OH signal by the host.[9] |
| C=C stretching | 1640.8 | Peak disappears or intensity is greatly reduced | Strong evidence of the ginsenoside moiety's inclusion in the cavity.[9] | |
| C-O stretching | 1074.9, 1046.5 | Peaks are preserved but may slightly shift | C-O groups are likely involved in hydrogen bonding.[9] | |
| Amlodipine | N-H stretching | 3289, 3171 | Shifted to 3386 (broad) | Change in hydrogen bonding environment upon complexation.[10] |
| C=O (ester) | 1684 | Shifted to 1690 | The carbonyl group experiences a different chemical environment.[10] |
Note: The exact wavenumbers can vary slightly depending on the specific instrument and experimental conditions.
Conclusion
FTIR spectroscopy is an indispensable tool for the initial confirmation of γ-cyclodextrin inclusion complexes in the solid state. By meticulously comparing the spectra of the prepared complex, the pure components, and a physical mixture, researchers can obtain clear and rapid evidence of host-guest interactions. The detailed protocols and interpretive guidelines presented in this note offer a robust framework for professionals in pharmaceutical and material sciences to characterize these valuable supramolecular systems.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study [mdpi.com]
- 9. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Determining the Stoichiometry of γ-Cyclodextrin Complexes using 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the stoichiometry of inclusion complexes formed between a guest molecule and gamma-cyclodextrin (γ-CD) using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The formation of an inclusion complex, where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), induces changes in the chemical environment of protons on both the host and guest molecules.[1] These changes in chemical shifts (Δδ) can be systematically monitored to elucidate the binding stoichiometry. The primary method detailed here is the continuous variation method, also known as Job's plot, which is a robust technique for identifying the host-guest ratio in solution.[2][3]
Principle of the Method
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This structure allows them to encapsulate a variety of guest molecules, forming non-covalent inclusion complexes. In drug development, this encapsulation can enhance the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
1H NMR spectroscopy is a powerful, non-invasive technique for studying these host-guest interactions in solution.[1][4] The protons located on the inner surface of the γ-CD cavity (primarily H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule.[1][5] Upon complexation, the shielding of these protons changes, resulting in a measurable shift in their resonance frequency (chemical shift, δ). Similarly, the chemical shifts of the guest molecule's protons that are inserted into the cavity will also change.[1]
By systematically varying the molar ratio of the host (γ-CD) and the guest while keeping the total molar concentration constant, the stoichiometry of the complex can be determined. A Job's plot is constructed by plotting the product of the chemical shift change (Δδ) and the host concentration against the mole fraction of the guest. The mole fraction at which the maximum deviation is observed corresponds to the stoichiometry of the complex.[6] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[2] Other stoichiometries, such as 2:1 (guest:host) or 1:2, can also be identified.[1][7]
Experimental Workflow and Methodologies
The overall process involves careful sample preparation, acquisition of high-resolution 1H NMR spectra, and systematic data analysis to generate a Job's plot.
Caption: Experimental workflow for stoichiometric analysis.
Detailed Experimental Protocol: Continuous Variation Method (Job's Plot)
A. Materials and Reagents:
-
This compound (γ-CD), high purity
-
Guest molecule (e.g., drug compound)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and precision pipettes
B. Preparation of Stock Solutions:
-
Prepare a stock solution of γ-CD in D₂O at a specific concentration (e.g., 2 mM). Ensure complete dissolution.
-
Prepare a stock solution of the guest molecule in the same D₂O at the exact same concentration (e.g., 2 mM). The guest must be sufficiently soluble at this concentration.
C. Preparation of NMR Samples:
-
Prepare a series of samples by mixing the host (γ-CD) and guest stock solutions in varying molar ratios, while keeping the total volume and thus the total concentration constant (e.g., 2 mM).[2]
-
A typical series would consist of 11 samples, with the mole fraction of the guest (r = [Guest] / ([Guest] + [Host])) ranging from 0.0 to 1.0.
-
Label each NMR tube clearly with the corresponding mole fraction.
Table 1: Example Sample Preparation for a 2 mM Total Concentration Series
| Sample No. | Mole Fraction (r) | Vol. of 2mM Guest (μL) | Vol. of 2mM γ-CD (μL) | Final [Guest] (mM) | Final [γ-CD] (mM) |
| 1 | 0.0 | 0 | 500 | 0.0 | 2.0 |
| 2 | 0.1 | 50 | 450 | 0.2 | 1.8 |
| 3 | 0.2 | 100 | 400 | 0.4 | 1.6 |
| 4 | 0.3 | 150 | 350 | 0.6 | 1.4 |
| 5 | 0.4 | 200 | 300 | 0.8 | 1.2 |
| 6 | 0.5 | 250 | 250 | 1.0 | 1.0 |
| 7 | 0.6 | 300 | 200 | 1.2 | 0.8 |
| 8 | 0.7 | 350 | 150 | 1.4 | 0.6 |
| 9 | 0.8 | 400 | 100 | 1.6 | 0.4 |
| 10 | 0.9 | 450 | 50 | 1.8 | 0.2 |
| 11 | 1.0 | 500 | 0 | 2.0 | 0.0 |
D. 1H NMR Data Acquisition:
-
Record the 1H NMR spectrum for each sample at a constant temperature (e.g., 298 K). Temperature control is crucial as binding constants can be temperature-dependent.
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Typical acquisition parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 to 64 (depending on concentration and required signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation).
-
Solvent Suppression: Use appropriate presaturation or solvent suppression techniques to minimize the residual HDO signal.
-
E. Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Reference the spectra accurately. The residual HDO peak can be used, but an internal standard like DSS or TSP is more reliable if it does not interact with the host or guest.
-
Identify a proton on the γ-CD that shows a significant chemical shift change upon addition of the guest. The internal H-3 or H-5 protons are typically good reporters.
-
Measure the precise chemical shift (δ_obs) of the chosen reporter proton for each sample.
-
Calculate the chemical shift perturbation (Δδ) for each sample: Δδ = δ_obs - δ_free , where δ_free is the chemical shift of the proton in the absence of the guest (Sample 1).
-
For the Job's plot, calculate the Y-axis value: Y = Δδ × [γ-CD] .
-
Plot Y against the mole fraction of the guest (r).
Data Presentation and Interpretation
Quantitative data from the experiment should be tabulated to facilitate the construction of the Job's plot.
Table 2: Example Data for a 1:1 γ-CD:Guest Complex
| Mole Fraction (r) | [γ-CD] (mM) | δ_obs of H-3 (ppm) | Δδ (ppm) | Y = Δδ × [γ-CD] |
| 0.0 | 2.0 | 3.840 | 0.000 | 0.000 |
| 0.1 | 1.8 | 3.845 | 0.005 | 0.009 |
| 0.2 | 1.6 | 3.852 | 0.012 | 0.019 |
| 0.3 | 1.4 | 3.861 | 0.021 | 0.029 |
| 0.4 | 1.2 | 3.873 | 0.033 | 0.040 |
| 0.5 | 1.0 | 3.890 | 0.050 | 0.050 |
| 0.6 | 0.8 | 3.884 | 0.044 | 0.035 |
| 0.7 | 0.6 | 3.875 | 0.035 | 0.021 |
| 0.8 | 0.4 | 3.866 | 0.026 | 0.010 |
| 0.9 | 0.2 | 3.855 | 0.015 | 0.003 |
| 1.0 | 0.0 | - | - | 0.000 |
Interpreting the Job's Plot
The shape of the Job's plot directly reveals the stoichiometry of the host-guest complex.
Caption: Logical diagram for interpreting Job's plot results.
-
1:1 Stoichiometry: If the plot shows a symmetrical curve with a maximum value at a mole fraction r = 0.5, it indicates the formation of a 1:1 complex.[2][8]
-
2:1 Stoichiometry (Guest:Host): If the maximum is observed at r ≈ 0.67, it suggests a 2:1 complex is the predominant species.[6][7]
-
1:2 Stoichiometry (Guest:Host): A maximum at r ≈ 0.33 is indicative of a 1:2 complex.[4][6]
Limitations: The continuous variation method is most effective for complexes with moderate stability constants. For very strong or very weak associations, the chemical shift changes may be too small or saturate too quickly, making the maximum difficult to determine accurately. Additionally, the presence of multiple coexisting equilibria (e.g., 1:1 and 1:2 complexes) can lead to asymmetric plots and complicate interpretation.[6][9] In such cases, more complex NMR titration experiments and non-linear regression analysis may be required.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 1H-NMR study of the inclusion processes for alpha- and this compound with fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of molecular association in drug: cyclodextrin inclusion complexes with improved 1H NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 10. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
Application Notes and Protocols: Gamma-Cyclodextrin in Controlled Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranosyl units.[1] Its truncated cone-shaped structure features a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[1][2] This unique property makes γ-cyclodextrin an invaluable excipient in the pharmaceutical industry for the development of controlled release drug delivery systems. By forming inclusion complexes, γ-cyclodextrin can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs, as well as modulate their release profile.[3][4]
These application notes provide an overview of the utility of this compound in controlled release drug delivery, including quantitative data on its complexation efficiency and detailed protocols for the preparation and evaluation of γ-CD-based drug formulations.
Data Presentation: Efficacy of this compound Complexation
The formation of an inclusion complex with this compound can significantly improve the physicochemical properties of a drug, leading to enhanced dissolution and bioavailability. The stability of these complexes is characterized by the stability constant (Ks), where a higher value indicates a more stable complex.
| Drug | Stability Constant (Ks) with γ-CD (M⁻¹) | Fold Increase in Solubility | Reference |
| Ginsenoside Re | 14,410 | 9.27 | [2] |
| Curcumin | - | Significantly improved | [4] |
| Doxorubicin | - | Increased permeability across the blood-brain barrier | |
| Trazodone | - (Binding Energy: -5.752 kcal/mol) | - | [5] |
Note: The extent of solubility and dissolution rate enhancement is dependent on the specific drug, the preparation method of the inclusion complex, and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Inclusion Complexes
Several methods can be employed to prepare γ-CD inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.[6]
1.1 Kneading Method
This method is suitable for poorly water-soluble drugs and is economical for small-scale preparations.[7][8]
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (γ-CD)
-
Deionized water or a suitable solvent mixture (e.g., water-ethanol)
-
Mortar and pestle
-
-
Procedure:
-
Accurately weigh the API and γ-CD in the desired molar ratio (commonly 1:1 or 1:2).
-
Place the γ-CD in the mortar and add a small amount of the solvent to form a homogeneous paste.
-
Gradually add the API to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
The resulting solid mass is then dried in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a uniform particle size.
-
1.2 Co-precipitation Method
This is a common laboratory method for forming inclusion complexes.[7]
-
Materials:
-
API
-
γ-CD
-
Deionized water or a suitable aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the γ-CD in deionized water with continuous stirring to prepare a saturated or near-saturated solution.
-
Separately, dissolve the API in a minimal amount of a suitable organic solvent if it is not water-soluble.
-
Slowly add the API solution to the γ-CD solution under constant stirring.
-
Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation and precipitation of the inclusion complex.
-
Collect the precipitate by filtration (e.g., using a 0.45 µm filter).
-
Wash the collected complex with a small amount of cold deionized water or the organic solvent used for the API to remove any uncomplexed drug or cyclodextrin.
-
Dry the complex in a vacuum oven or by freeze-drying.
-
1.3 Freeze-Drying (Lyophilization) Method
This method is particularly suitable for thermolabile drugs and often results in an amorphous product with high dissolution rates.[8][9]
-
Materials:
-
API
-
γ-CD
-
Deionized water
-
Freeze-dryer
-
-
Procedure:
-
Dissolve both the API and γ-CD in deionized water in the desired molar ratio. Gentle heating or sonication may be used to facilitate dissolution.
-
Ensure a clear solution is obtained, indicating that both components are fully dissolved.
-
Freeze the aqueous solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen solution under vacuum for 24-48 hours, or until all the water has been removed by sublimation.
-
The resulting fluffy, porous solid is the inclusion complex.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a general procedure for evaluating the in vitro release of a drug from a γ-CD-based formulation. The parameters should be optimized based on the specific drug and formulation.
-
Apparatus:
-
USP Dissolution Testing Apparatus (e.g., Type II - Paddle or Type I - Basket)[9]
-
-
Dissolution Medium:
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.[9]
-
Accurately weigh an amount of the γ-CD inclusion complex equivalent to a specific dose of the drug and place it in the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).[9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[9]
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualization of Mechanisms and Workflows
The following diagrams illustrate the conceptual workflow for the preparation and evaluation of γ-CD drug delivery systems and the mechanism of controlled drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. humapub.com [humapub.com]
- 8. juliet84.free.fr [juliet84.free.fr]
- 9. benchchem.com [benchchem.com]
Application of Gamma-Cyclodextrin in Stabilizing Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic proteins are a cornerstone of modern medicine, offering targeted treatments for a wide range of diseases. However, their inherent instability, particularly their propensity to aggregate, presents a significant challenge during manufacturing, storage, and administration. Aggregation can lead to loss of therapeutic efficacy and potentially elicit an immunogenic response in patients. Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide, has emerged as a promising excipient for stabilizing therapeutic proteins by mitigating aggregation and enhancing their shelf-life.
This document provides detailed application notes and protocols for utilizing this compound to stabilize therapeutic proteins. It is intended for researchers, scientists, and drug development professionals seeking to improve the formulation of protein-based therapeutics.
Mechanism of Stabilization
This compound is a torus-shaped molecule with a hydrophilic exterior and a hydrophobic central cavity.[1] This unique structure allows it to encapsulate non-polar molecules or the hydrophobic side chains of amino acids within its cavity.[1] The primary mechanism by which γ-CD stabilizes therapeutic proteins is through the formation of inclusion complexes with exposed hydrophobic amino acid residues, particularly aromatic residues like phenylalanine, tyrosine, and tryptophan, on the protein surface.[2] By masking these hydrophobic patches, γ-CD reduces protein-protein interactions that can lead to aggregation.[2] The larger cavity size of γ-CD, compared to α- and β-cyclodextrins, makes it particularly suitable for accommodating larger amino acid side chains.[3]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the stabilizing effect of cyclodextrins on different therapeutic proteins.
Table 1: Effect of Cyclodextrins on Protein Aggregation
| Therapeutic Protein | Cyclodextrin Type | Cyclodextrin Concentration (mM) | Aggregation Reduction (%) | Assay Conditions | Reference |
| Human Growth Hormone (hGH) | β-CD derivatives | 25 - 50 | Complete prevention | pH 2.5, 1 M NaCl | [4] |
| Human Growth Hormone (hGH) | α-CD, γ-CD | > 50 | Less effective than β-CD | pH 2.5, 1 M NaCl | [4] |
| Glucagon | γ-CD | Not specified | Extended lag-time before aggregation | pH 2.5 | [5] |
Table 2: Effect of Cyclodextrins on Thermal Stability of Proteins
| Protein | Cyclodextrin Type | Cyclodextrin Concentration (mM) | Change in Melting Temperature (Tm) (°C) | Method | Reference |
| Whey Hydrolysate | γ-CD | 1:1 mass ratio (hydrolysate:γ-CD) | Shift from 289.9 to 296.6 | TGA | [6] |
| Colostrum Hydrolysate | γ-CD | 1:1 mass ratio (hydrolysate:γ-CD) | Shift from 283.5 to 294.3 | TGA | [6] |
| α-Chymotrypsinogen A | α-CD | 100 | -5.2 | DSC | [7] |
| Lysozyme | α-CD | 100 | -4.5 | DSC | [7] |
Table 3: Dissociation Constants (Kd) for Cyclodextrin-Protein Interactions
| Protein | Cyclodextrin Type | Dissociation Constant (Kd) (mM) | Method | Reference |
| Chymotrypsin Inhibitor 2 (CI2) | α-CD | 26.9 ± 3.3 | Stopped-flow fluorescence | [8] |
| Chymotrypsin Inhibitor 2 (CI2) | β-CD | 18.9 ± 0.7 | Stopped-flow fluorescence | [8] |
| Chymotrypsin Inhibitor 2 (CI2) | γ-CD | 47.7 ± 9.0 | Stopped-flow fluorescence | [8] |
Experimental Protocols
Formulation of Therapeutic Proteins with this compound
Objective: To prepare a stable aqueous formulation of a therapeutic protein using this compound as a stabilizing excipient.
Materials:
-
Therapeutic protein of interest
-
This compound (high purity, low endotoxin)
-
Appropriate buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile filters (0.22 µm)
-
Vials for storage
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration using WFI. Filter the buffer through a 0.22 µm sterile filter.
-
This compound Stock Solution: Prepare a stock solution of this compound in the prepared buffer. The concentration will depend on the desired final concentration in the protein formulation (typically in the range of 1-100 mM). Ensure complete dissolution. Sterile filter the solution.
-
Protein Reconstitution/Dilution: If the protein is in a lyophilized form, reconstitute it with the appropriate volume of the prepared buffer to achieve the desired stock concentration. If the protein is already in solution, dilute it with the buffer as needed.
-
Formulation:
-
In a sterile container, add the calculated volume of the protein stock solution.
-
Slowly add the calculated volume of the this compound stock solution while gently mixing. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
Add buffer to reach the final desired volume and protein concentration.
-
Gently mix the final formulation to ensure homogeneity.
-
-
Sterile Filtration and Filling: Filter the final formulation through a 0.22 µm sterile filter into sterile vials under aseptic conditions.
-
Storage: Store the vials at the recommended temperature (e.g., 2-8 °C) and protect from light.
Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
Objective: To quantify the extent of protein aggregation in formulations with and without this compound.
Principle: DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius and polydispersity index (PDI) indicates the presence of aggregates.
Materials:
-
Protein formulations (with and without γ-CD)
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle, laser wavelength).
-
Sample Preparation:
-
Equilibrate the protein samples to the measurement temperature.
-
If necessary, centrifuge the samples at a low speed (e.g., 2000 x g for 5 minutes) to remove any large, non-proteinaceous particles.
-
-
Measurement:
-
Carefully pipette the required volume of the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the size distribution of the particles.
-
Record the mean hydrodynamic radius (Z-average), the polydispersity index (PDI), and the size distribution profile.
-
Compare the results for the formulations with and without this compound. A significant decrease in the Z-average and PDI in the presence of γ-CD indicates its stabilizing effect.
-
Evaluation of Thermal Stability by Thermal Shift Assay (TSA)
Objective: To determine the effect of this compound on the thermal stability of a therapeutic protein.
Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal denaturation of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds. An increase in the melting temperature (Tm) indicates enhanced protein stability.
Materials:
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Protein formulations (with and without γ-CD)
-
SYPRO Orange dye (or similar fluorescent dye)
-
96-well PCR plates
-
Optical sealing film
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SYPRO Orange dye by diluting the stock solution in buffer.
-
Prepare the protein samples at the desired concentration in the appropriate buffer, both with and without the desired concentrations of this compound.
-
-
Assay Setup:
-
In each well of a 96-well PCR plate, add the protein solution.
-
Add the SYPRO Orange working solution to each well.
-
Include control wells with buffer and dye only (no protein).
-
Seal the plate with an optical sealing film.
-
Briefly centrifuge the plate to ensure all components are at the bottom of the wells.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol. A typical protocol involves a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, with fluorescence readings taken at regular intervals (e.g., every 0.5 °C).
-
-
Data Analysis:
-
The instrument software will generate a melt curve by plotting fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Determine the Tm for the protein in the presence and absence of this compound. An increase in Tm in the presence of γ-CD indicates a stabilizing effect.
-
Visualizations
Caption: Experimental workflow for stabilizing therapeutic proteins with this compound.
Caption: Mechanism of protein stabilization by this compound.
References
- 1. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wyatt.com [wyatt.com]
- 4. EP0871651A1 - Use of cyclodextrins for protein renaturation - Google Patents [patents.google.com]
- 5. biocompare.com [biocompare.com]
- 6. Influence of Complexation with β- and γ-Cyclodextrin on Bioactivity of Whey and Colostrum Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of Gamma-Cyclodextrin in the Environmental Remediation of Organic Pollutants
Introduction
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic hydrolysis of starch.[1] Comprised of repeating D-glucose units linked by α-1,4 glycosidic bonds, they are classified based on the number of glucose units: alpha (α-CD) with six, beta (β-CD) with seven, and gamma (γ-CD) with eight.[2][3] This structure results in a truncated cone or torus shape with a hydrophobic inner cavity and a hydrophilic exterior.[2][4] This unique architecture allows γ-cyclodextrin to encapsulate a variety of "guest" molecules, including organic pollutants, within its cavity, forming non-covalent inclusion complexes.[2] This process effectively sequesters pollutants from water and soil, making γ-CD and its derivatives promising, biodegradable, and environmentally friendly materials for environmental remediation.[2][5]
Gamma-cyclodextrin's larger cavity size compared to its alpha and beta counterparts enables it to accommodate a broader range of larger organic pollutant molecules.[2] However, the high water solubility of native γ-CD can be a limitation for practical applications.[3][6] To overcome this, γ-CD is often polymerized or immobilized into insoluble materials, such as cross-linked polymers or metal-organic frameworks (MOFs), enhancing its stability and reusability as an adsorbent for environmental cleanup.[3][5][7]
Applications in Organic Pollutant Removal
This compound-based materials have demonstrated high efficiency in removing various classes of persistent and toxic organic pollutants from contaminated water and soil.
Dyes
Textile dyes are a major class of water pollutants.[8] Insoluble polymers of γ-CD have been synthesized to effectively adsorb these dyes from wastewater. The primary removal mechanism involves the formation of inclusion complexes, supplemented by hydrogen bonding and electrostatic interactions.[1][8]
| Adsorbent Material | Target Pollutant | Adsorption Capacity | Key Findings & Conditions | Reference |
| γ-CD-Epichlorohydrin Polymer (γ-CDs-EPI) | Direct Red 83:1 | Not specified | Adsorption was spontaneous (ΔG° = -25.18 kJ/mol at 25°C). Equilibrium was reached in 40-80 minutes. | [8] |
| γ-CD Metal-Organic Framework (γ-CD-MOF) | Methylene (B1212753) Blue | Not specified | CD-MOF facilitates the removal of methylene blue from solution. | [9] |
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are persistent organic pollutants known for their carcinogenic properties.[10][11] Their low aqueous solubility makes them difficult to remove from the environment.[12] this compound enhances the solubility and extraction of PAHs from contaminated media.
| Adsorbent Material | Target Pollutant(s) | Removal Efficiency / Capacity | Key Findings & Conditions | Reference |
| Electrospun Polycyclodextrin Membrane | Fluoranthene (FluA), Pyrene (Pyr), Acenaphthene (Ace) | >80% removal at 600 µg/L. Sorption capacity of 0.43 mg/g. | Highest removal was observed for FluA, followed by Pyr, due to differing binding affinities with the CD cavity. | [13] |
| 2-Hydroxypropyl-γ-cyclodextrin (2-HP-γ-CD) | Phenanthrene (PHN) | Stability Constant (K): 49 M⁻¹ | Forms a 1:1 guest-host inclusion complex in aqueous solution. | [10] |
Pesticides
Pesticides are widely used in agriculture and often contaminate soil and water resources.[14][15] this compound can form inclusion complexes with various pesticides, which can either enhance their solubility for extraction or be used in formulations to control their release.[14][16]
| Adsorbent Material | Target Pollutant(s) | Binding Constant (K) | Key Findings & Conditions | Reference |
| Native γ-Cyclodextrin | 2,4-D, acetochlor, alachlor, dicamba, dimethenamid, metolachlor, propanil | Significant binding interactions observed. | In soil extraction studies, γ-CD tended to form insoluble pesticide-cyclodextrin complexes, which could be leveraged for precipitation-based remediation. | [14] |
Phenols
Phenolic compounds are common industrial pollutants. Cross-linked γ-CD polymers can selectively absorb phenols from water, with the process being spontaneous in nature.
| Adsorbent Material | Target Pollutant | Adsorption Capacity | Key Findings & Conditions | Reference |
| γ-CD Polymer (cross-linked with epichlorohydrin) | Phenol | Lower than α-CD and β-CD polymers | Adsorption was spontaneous and best described by the Freundlich isotherm model. | [17] |
Experimental Protocols
Protocol 1: Synthesis of Insoluble γ-Cyclodextrin Polymer
This protocol describes the synthesis of a water-insoluble γ-CD polymer using epichlorohydrin (B41342) (EPI) as a cross-linking agent, suitable for adsorption studies.[8][17]
Materials:
-
This compound (γ-CD)
-
Epichlorohydrin (EPI)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolution: Prepare a concentrated aqueous solution of γ-CD in a round-bottom flask.
-
Alkalinization: Add a solution of NaOH to the γ-CD solution to create an alkaline environment, which facilitates the cross-linking reaction.
-
Cross-linker Addition: While stirring vigorously, add epichlorohydrin (EPI) dropwise to the mixture. The molar ratio of γ-CD to EPI can be adjusted to control the degree of cross-linking.
-
Polymerization Reaction: Heat the mixture to 60-70°C and maintain it under constant stirring for 4-6 hours. The solution will gradually become a gel-like precipitate.
-
Neutralization and Washing: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., HCl). Filter the solid polymer and wash it extensively with deionized water to remove unreacted reagents and NaOH.
-
Solvent Wash: Further wash the polymer with ethanol and then acetone to remove any remaining organic impurities and to aid in drying.
-
Drying: Dry the resulting white polymer powder in an oven at 60°C until a constant weight is achieved.
-
Characterization: The final polymer can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA).[8]
Protocol 2: Synthesis of γ-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)
This protocol details the synthesis of crystalline γ-CD-MOFs via a vapor diffusion method, which can be used for pollutant removal and other applications.[9][18]
Materials:
-
This compound (γ-CD)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Methanol (B129727) (or Ethanol)
-
0.45 µm filter membrane
-
Beakers
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve γ-CD and KOH (e.g., in a 1:8 molar ratio) in deionized water in a small beaker.[18]
-
Stirring: Stir the mixture magnetically for several hours (e.g., 6 hours) to ensure complete dissolution and interaction.[18]
-
Filtration: Filter the resulting aqueous solution through a 0.45 µm organic filter membrane to remove any particulate impurities.
-
Vapor Diffusion Crystallization: Place the filtered solution inside a larger, sealed container (e.g., a large beaker or desiccator) containing an anti-solvent, typically 50 mL of methanol or ethanol.[18]
-
Crystal Growth: Allow the anti-solvent vapor to slowly diffuse into the aqueous solution over several days (e.g., 7 days) at room temperature.[18] This slow diffusion will induce the crystallization of the γ-CD-MOF.
-
Crystal Harvesting: Once cubic crystals have formed, decant the mother liquor.
-
Washing and Activation: Wash the harvested crystals with a suitable solvent like dichloromethane (B109758) (DCM) or methanol to remove any unreacted starting materials.
-
Drying: Dry the crystals in an oven at a moderate temperature to obtain the final, activated γ-CD-MOF product.
-
Characterization: Confirm the crystalline structure and morphology using Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM).[9][18]
Protocol 3: Batch Adsorption Experiment for Pollutant Removal
This protocol outlines a standard batch experiment to evaluate the performance of a γ-CD-based adsorbent for removing an organic pollutant from an aqueous solution.
Materials:
-
Synthesized γ-CD adsorbent (e.g., γ-CD polymer or γ-CD-MOF)
-
Target organic pollutant (e.g., Methylene Blue, Phenanthrene)
-
Deionized water
-
Conical flasks or vials
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, GC-MS, HPLC)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the target organic pollutant in deionized water.
-
Working Solutions: Prepare a series of working solutions of known initial concentrations (C₀) by diluting the stock solution.
-
Adsorption Setup: Add a precisely weighed amount of the γ-CD adsorbent (m) to a fixed volume (V) of each working solution in a series of conical flasks.
-
Equilibration: Place the flasks on an orbital shaker and agitate them at a constant speed and temperature for a predetermined amount of time to reach equilibrium. To determine the equilibrium time, a kinetic study can be performed by taking samples at different time intervals.
-
Solid-Liquid Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration (Cₑ) of the pollutant in the supernatant/filtrate using an appropriate analytical technique.
-
Calculation of Removal Efficiency: Calculate the percentage of pollutant removal using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100
-
Calculation of Adsorption Capacity: Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the following equation: qₑ = [(C₀ - Cₑ) x V] / m
-
Isotherm and Kinetic Modeling: Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.[8][19]
Visualizations: Mechanisms and Workflows
Caption: Host-guest inclusion mechanism of γ-cyclodextrin.
// Nodes start [label="Start: γ-CD & Cross-linker\n(e.g., Epichlorohydrin)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Dissolve γ-CD in\nalkaline solution (NaOH)", fillcolor="#4285F4"]; step2 [label="2. Add cross-linker and\ninitiate polymerization\n(Heating & Stirring)", fillcolor="#4285F4"]; step3 [label="3. Neutralize, filter, and wash\nwith deionized water", fillcolor="#4285F4"]; step4 [label="4. Wash with ethanol\nand acetone", fillcolor="#4285F4"]; step5 [label="5. Dry polymer in oven", fillcolor="#4285F4"]; end [label="End: Insoluble, porous\nγ-CD Polymer", shape=Mdiamond, fillcolor="#34A853", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2 [label="Reaction initiation"]; step2 -> step3 [label="Polymer formation"]; step3 -> step4 [label="Purification"]; step4 -> step5; step5 -> end; }
Caption: Workflow for synthesis of cross-linked γ-CD polymer.
// Nodes start [label="Start: Contaminated Water Sample\n(Known Initial Concentration, C₀)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Add known mass (m)\nof γ-CD adsorbent to\na known volume (V) of sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Agitate mixture on shaker\nfor a set time (t)\nto reach equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Separate adsorbent from solution\n(Centrifugation / Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Analyze supernatant to find\nfinal concentration (Cₑ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc [label="5. Calculate Removal % and\nAdsorption Capacity (qₑ)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Remediation\nPerformance Data", shape=Mdiamond, fillcolor="#34A853", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> calc; calc -> end; }
Caption: Experimental workflow for a batch adsorption study.
References
- 1. Recent Advancements in Cyclodextrin-Based Adsorbents for the Removal of Hazardous Pollutants from Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Achievements in Preparation of Cyclodextrin–Based Porous Materials for Removal of Pollutants [mdpi.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. A review on remediation technologies using functionalized Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of polycyclic aromatic hydrocarbons from aged-contaminated soil using cyclodextrins: experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclodextrins as complexation and extraction agents for pesticides from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pesticide remediation with cyclodextrins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. γ-Cyclodextrin Metal-Organic Frameworks: Do Solvents Make a Difference? [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Gamma-Cyclodextrin-Based Nanocarriers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of gamma-cyclodextrin (γ-CD)-based nanocarriers for targeted drug delivery.
Introduction
Gamma-cyclodextrins (γ-CDs) are cyclic oligosaccharides composed of eight glucose units, which form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[1] This unique structure allows for the encapsulation of a wide variety of hydrophobic drug molecules, thereby enhancing their solubility, stability, and bioavailability.[2] By formulating γ-CDs into nanocarriers, it is possible to achieve controlled and targeted drug release, minimizing systemic toxicity and improving therapeutic efficacy.[3] These nanocarriers can be functionalized with targeting ligands to facilitate receptor-mediated endocytosis by specific cell types, such as cancer cells.
Data Presentation
Table 1: Physicochemical Properties of γ-CD-Based Nanocarriers
| Formulation Code | Drug | γ-CD Derivative | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOX-γ-CD NP | Doxorubicin | Native γ-CD | 150 ± 25 | < 0.2 | -10.5 ± 2.1 | [4] |
| CPT-γ-CD-Polymer | Camptothecin | γ-CD-grafted polymer | 180 ± 30 | < 0.25 | +15.2 ± 3.5 | [5] |
| CUR-γ-CD-MOF | Curcumin | γ-CD Metal-Organic Framework | 200 - 300 | Not Reported | Not Reported | [6] |
| IMB/HPγCD-Niosome | Imatinib | Hydroxypropyl-γ-CD | 126 - 163 | < 0.2 | -3.65 to -13.67 | [7] |
Table 2: Drug Loading and In Vitro Release from γ-CD-Based Nanocarriers
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Conditions (pH) | Cumulative Release (%) | Time (h) | Reference |
| DOX-γ-CD NP | Doxorubicin | 5.5 ± 0.8 | 85 ± 5 | 5.0 | ~80 | 48 | [4] |
| DOX-γ-CD NP | Doxorubicin | 5.5 ± 0.8 | 85 ± 5 | 7.4 | ~30 | 48 | [4] |
| CPT-γ-CD-Polymer | Camptothecin | ~10 | > 90 | 5.5 | ~70 | 72 | [5] |
| CPT-γ-CD-Polymer | Camptothecin | ~10 | > 90 | 7.4 | ~20 | 72 | [5] |
| KETO-γ-CD-MOF | Ketoprofen | 2.39 ± 0.06 - 4.38 ± 0.04 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| FEN-γ-CD-MOF | Fenbufen | 5.82 ± 0.94 - 6.37 ± 0.29 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| IMB/HPγCD-Niosome | Imatinib | Not Reported | 59 - 78 | 7.4 | Not Reported | Not Reported | [7] |
Table 3: In Vitro Cytotoxicity of γ-CD-Based Nanocarriers
| Cell Line | Formulation | IC50 (µM) | Assay | Reference |
| KB human epidermal carcinoma | DOX-γ-CD | > 100 | MTT | [4] |
| HCT116 colorectal carcinoma | DOX-γ-CD | > 100 | MTT | [4] |
| A549 NSCLC | IMB/HPγCD-Niosome | 5 | MTT | [7] |
| MDA-MB-231 | TPT-γCDP-(DMA/PEG-Tf) | ~0.1 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of γ-CD-Based Nanoparticles by Co-precipitation
This protocol describes a common method for preparing drug-loaded γ-CD nanoparticles.
Materials:
-
This compound (γ-CD)
-
Drug of interest (e.g., Doxorubicin)
-
Deionized water
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Magnetic stirrer
-
Bath sonicator
Procedure:
-
Preparation of γ-CD solution: Dissolve a specific amount of γ-CD in deionized water with constant stirring to prepare the aqueous phase.
-
Preparation of drug solution: Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare the organic phase.
-
Nanoparticle formation: Slowly add the drug solution dropwise to the γ-CD solution under vigorous stirring.
-
Continue stirring for 24 hours at room temperature to allow for the formation of inclusion complexes and self-assembly into nanoparticles.
-
Purification: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 48 hours to remove the organic solvent and uncomplexed drug. Change the water every 6-8 hours.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Storage: Store the purified nanoparticle suspension at 4°C for further use.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Materials:
-
Drug-loaded γ-CD nanoparticle suspension
-
Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer (optional)
-
Solvent to dissolve nanoparticles and release the drug (e.g., DMSO)
Procedure:
-
Sample preparation: Take a known volume of the nanoparticle suspension. If lyophilized, weigh a precise amount of the dried nanoparticles.
-
Drug extraction: Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a solvent that dissolves the cyclodextrin (B1172386) and the drug (e.g., DMSO) and sonicating the mixture.
-
Quantification: Measure the concentration of the drug in the resulting solution using a pre-established calibration curve with a suitable analytical method (UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded γ-CD nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane (MWCO 10-14 kDa)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (as in Protocol 2)
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the γ-CD nanocarriers on a specific cell line.[7][9]
Materials:
-
Target cell line (e.g., cancer cells)
-
Complete cell culture medium
-
96-well plates
-
γ-CD nanocarrier formulations (drug-loaded and empty)
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and empty nanocarriers in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability (%): (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for formulating and evaluating γ-CD nanocarriers.
Caption: Receptor-mediated endocytosis pathway for targeted γ-CD nanocarriers.
References
- 1. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Mechanism of Nanoparticles Crossing the Intestinal Epithelial Cell Membrane [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of drug loading capabilities of γ-cyclodextrin-metal organic frameworks by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing γ-Cyclodextrin and Polymer Complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the complexation efficiency of gamma-cyclodextrin (γ-CD) with polymers. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the complexation of polymers with γ-Cyclodextrin?
A1: The primary driving forces for the formation of inclusion complexes between γ-cyclodextrin and polymers are the removal of water molecules from the hydrophobic cavity of the cyclodextrin (B1172386) and the establishment of van der Waals, hydrophobic, and hydrogen bond interactions.[1] This process is thermodynamically favorable as the "high-energy" water molecules are replaced by a more hydrophobic guest polymer, leading to a more stable state.
Q2: How do water-soluble polymers enhance the complexation efficiency of γ-Cyclodextrin?
A2: Water-soluble polymers can significantly increase the complexation efficiency of γ-cyclodextrin by increasing the apparent stability constant of the guest/cyclodextrin complex.[2][3] The addition of polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) to the aqueous medium can lead to a synergistic effect, enhancing the solubility of the guest molecule and its inclusion into the cyclodextrin cavity.[2] This often results in needing less cyclodextrin to solubilize a given amount of a guest molecule.[2]
Q3: What are the most common methods for preparing γ-Cyclodextrin-polymer complexes?
A3: Common methods for preparing γ-cyclodextrin-polymer complexes include co-precipitation, kneading, freeze-drying, and spray-drying.[4][5] The choice of method depends on the physicochemical properties of the polymer and the desired characteristics of the final complex. For instance, the kneading method is suitable for poorly water-soluble guests, while freeze-drying is often used for thermolabile substances.[5]
Q4: Can γ-Cyclodextrin form complexes with any type of polymer?
A4: The ability of γ-cyclodextrin to form inclusion complexes is dependent on steric factors, meaning the size and shape of the polymer or its side chains must be compatible with the dimensions of the γ-CD cavity.[1][6] γ-CD, having the largest cavity among the natural cyclodextrins, can entrap larger molecules such as macrocycles and steroids, as well as polymer chains.[6] For example, γ-CD can form double-stranded inclusion complexes with polymers like poly(ethylene glycol) (PEG).[7]
Q5: How can I confirm the formation of a γ-Cyclodextrin-polymer inclusion complex?
A5: Several analytical techniques can be used to confirm the formation of an inclusion complex. These include Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffractometry (XRD), and nuclear magnetic resonance (NMR) spectroscopy.[8][9] Changes in the characteristic peaks of the guest polymer in FTIR spectra, the disappearance or shifting of the melting peak of the guest in DSC thermograms, and changes in the crystalline structure in XRD patterns are all indicative of complex formation.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency / Poor Yield | Inadequate mixing or interaction time. | Increase stirring time and/or apply gentle heating to the solution to enhance the interaction between γ-CD and the polymer.[2] |
| Inappropriate solvent system. | Ensure that the solvent system promotes the association between the hydrophobic polymer and the γ-CD cavity. Water is typically the preferred medium. | |
| Steric hindrance preventing inclusion. | The polymer chain or its side groups may be too bulky for the γ-CD cavity. Consider using a smaller polymer or a modified cyclodextrin with a larger cavity if available.[10] | |
| Competitive inhibition from other molecules in the medium. | Ensure the purity of your starting materials. Other molecules can compete with the target polymer for inclusion in the γ-CD cavity.[5] | |
| Precipitation of the Complex is Not Occurring | The concentration of the complex in the solution is below its solubility limit. | Increase the initial concentrations of γ-CD and the polymer. A higher concentration can promote the precipitation of the complex.[11] |
| The complex is highly soluble in the chosen solvent. | Consider changing the solvent or adding an anti-solvent to induce precipitation. Cooling the solution can also decrease solubility and promote crystallization.[5] | |
| Inconsistent Results Between Batches | Variations in experimental parameters. | Strictly control experimental conditions such as temperature, pH, stirring speed, and reaction time. |
| Purity of reagents. | Use reagents of the same grade and from the same supplier for all experiments to minimize variability. | |
| Amorphous Product Instead of Crystalline Complex | Rapid precipitation or drying process. | Slower cooling or evaporation rates can promote the formation of a more ordered, crystalline complex. |
| The nature of the polymer and γ-CD interaction. | Some polymer-cyclodextrin complexes naturally form amorphous structures. Characterize the product to confirm inclusion even in an amorphous state. |
Quantitative Data Summary
Table 1: Effect of Water-Soluble Polymers on the Stability Constant (Kc) and Complexation Efficiency (CE) of Drug-Cyclodextrin Complexes
| Drug | Cyclodextrin | Polymer (Concentration) | Stability Constant (Kc) (M-1) | Complexation Efficiency (CE) |
| Diflunisal | β-Cyclodextrin (βCD) | - | 289 | 0.34 |
| Diflunisal | β-Cyclodextrin (βCD) | PVA (5% w/w) | 412 | 0.48 |
| Diflunisal | β-Cyclodextrin (βCD) | CMC-Na (5% w/w) | 455 | 0.53 |
| Diflunisal | β-Cyclodextrin (βCD) | PXM-188 (5% w/w) | 521 | 0.61 |
| Diflunisal | Hydroxypropyl-β-Cyclodextrin (HPβCD) | - | 625 | 0.73 |
| Diflunisal | Hydroxypropyl-β-Cyclodextrin (HPβCD) | PVA (5% w/w) | 833 | 0.97 |
| Diflunisal | Hydroxypropyl-β-Cyclodextrin (HPβCD) | CMC-Na (5% w/w) | 909 | 1.06 |
| Diflunisal | Hydroxypropyl-β-Cyclodextrin (HPβCD) | PXM-188 (5% w/w) | 1000 | 1.17 |
Data synthesized from a study on the effect of hydrophilic polymers on drug-cyclodextrin complexation. While this study used β-cyclodextrins, the principle of enhanced complexation with polymers is applicable to γ-cyclodextrin as well.[8][12]
Experimental Protocols
Co-precipitation Method
This method is particularly useful for polymers that are not readily soluble in water.[5]
-
Dissolution of Polymer: Dissolve the polymer in a suitable organic solvent (e.g., ethanol, methanol, or acetone).
-
Dissolution of γ-Cyclodextrin: Prepare an aqueous solution of γ-cyclodextrin. Gentle heating may be applied to aid dissolution.
-
Mixing: Slowly add the polymer solution to the γ-cyclodextrin solution with constant stirring.
-
Precipitation: Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature. The inclusion complex will gradually precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected solid with the organic solvent used for the polymer to remove any uncomplexed polymer adsorbed on the surface.
-
Drying: Dry the final product under vacuum at a suitable temperature.
Kneading Method
This technique is effective for poorly water-soluble polymers and generally yields a good amount of the inclusion complex.[5]
-
Slurry Formation: Create a slurry of γ-cyclodextrin with a small amount of water or a water-organic solvent mixture.
-
Addition of Polymer: Add the polymer to the γ-cyclodextrin slurry.
-
Kneading: Knead the mixture thoroughly in a mortar and pestle until a homogenous paste is formed.
-
Drying of Paste: Continue kneading until the paste dries to a powder.
-
Washing: Wash the resulting powder with a small amount of a suitable organic solvent to remove any free polymer.
-
Final Drying: Dry the complex under vacuum.
Freeze-Drying (Lyophilization) Method
This method is ideal for thermolabile polymers and often results in a porous, readily soluble product.[5]
-
Solution Preparation: Dissolve both the γ-cyclodextrin and the polymer in water to form a clear solution.
-
Freezing: Freeze the aqueous solution rapidly, for example, by immersing the flask in liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample on a freeze-dryer. The water will be removed by sublimation under vacuum.
-
Product Collection: The resulting product is a porous, lightweight solid.
-
Post-processing (Optional): The powder can be gently ground to achieve a uniform particle size.
Visualizations
Caption: Workflow for the co-precipitation method of preparing γ-CD-polymer complexes.
Caption: Troubleshooting logic for addressing low complexation efficiency.
References
- 1. Inclusion and Functionalization of Polymers with Cyclodextrins: Current Applications and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. US6884885B2 - Production of cyclodextrin complexes - Google Patents [patents.google.com]
- 12. [PDF] Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal | Semantic Scholar [semanticscholar.org]
preventing aggregation of gamma-cyclodextrin complexes in solution
Welcome to the technical support center for gamma-cyclodextrin (γ-CD) complexation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the aggregation of γ-CD complexes in solution.
Frequently Asked Questions (FAQs)
Q1: What is γ-cyclodextrin and why is it used?
A1: this compound (γ-CD) is a cyclic oligosaccharide consisting of eight glucose units. It possesses the largest hydrophobic cavity among the natural cyclodextrins (α-, β-, and γ-CD), has the highest water solubility, and a favorable toxicological profile.[1][2] These properties make it an excellent candidate for forming water-soluble inclusion complexes with a wide range of poorly soluble molecules, thereby enhancing their stability, solubility, and bioavailability.[1][2][3]
Q2: What causes the aggregation of γ-cyclodextrin complexes?
A2: Like other natural cyclodextrins, γ-CD and its inclusion complexes have a tendency to self-assemble in aqueous solutions, forming aggregates.[4][5] This phenomenon is primarily driven by intermolecular hydrogen bonding between the hydroxyl groups on the exterior of the cyclodextrin (B1172386) molecules. The presence of a guest molecule within the cavity can also influence this aggregation behavior.[6]
Q3: How does aggregation affect my experiment?
A3: Aggregation can have several detrimental effects on your experiments:
-
Reduced Solubility: The formation of large aggregates can lead to precipitation, effectively lowering the concentration of the soluble complex.[5]
-
Inaccurate Quantification: Aggregates can interfere with analytical techniques used to determine the concentration and stability of the complex.[7]
-
Decreased Efficacy: The self-aggregation of γ-CD can reduce its capacity to form inclusion complexes with the target guest molecule.[8][9]
Q4: Can I prevent aggregation by simply using a more soluble derivative of γ-cyclodextrin?
A4: Yes, this is a highly effective strategy. Chemically modified derivatives such as hydroxypropyl-γ-cyclodextrin (HP-γ-CD) and sulfobutylether-γ-cyclodextrin (SBE-γ-CD) are designed to have significantly higher aqueous solubility and a reduced tendency for aggregation compared to native γ-CD.[2][3] The substitution of the hydroxyl groups disrupts the intermolecular hydrogen bonding that leads to aggregation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of γ-cyclodextrin complex solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness observed in the solution. | High concentration of the γ-CD complex leading to aggregation and precipitation.[11] | 1. Dilute the solution: Decrease the overall concentration of the complex.2. Add a water-soluble polymer: Polymers like PVP can help stabilize the complex aggregates and prevent precipitation.[7][12][13]3. Increase the temperature: Gently warming the solution can sometimes redissolve precipitates by decreasing aggregation.[13] |
| Inconsistent results in solubility or stability studies. | Formation of nano- and micro-sized aggregates that are not visually apparent but interfere with measurements.[7] | 1. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove larger aggregates before analysis.2. Modify the pH: If your guest molecule is stable at high pH, increasing the pH above 12 can dissociate aggregates due to electrostatic repulsion.[4][14]3. Use a γ-CD derivative: Switch to a more soluble derivative like HP-γ-CD to minimize aggregation.[2] |
| Low complexation efficiency. | Self-aggregation of γ-CD is competing with the formation of the inclusion complex.[8][9] | 1. Optimize the preparation method: Techniques like co-evaporation, freeze-drying, or kneading can yield a solid complex that can then be dissolved, potentially reducing aggregation in the initial stages.[15][16]2. Incorporate a ternary agent: The addition of a water-soluble polymer can enhance the complexation efficiency.[13] |
Experimental Protocols
Protocol 1: Preparation of a γ-Cyclodextrin Inclusion Complex by Co-evaporation
This method is suitable for guest molecules soluble in an organic solvent.
-
Dissolution: Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol). In a separate container, dissolve γ-cyclodextrin in deionized water.
-
Mixing: Slowly add the organic solution of the guest molecule to the aqueous γ-cyclodextrin solution while stirring continuously.
-
Evaporation: Remove the solvents under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the guest molecule.
-
Drying: Dry the resulting solid powder in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Reconstitution: The powdered complex can then be dissolved in the desired aqueous medium for further experiments.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution.
-
Sample Preparation: Prepare a series of solutions with varying concentrations of the γ-CD complex in the desired buffer.
-
Filtration: Filter all samples through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.
-
Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform multiple measurements for each sample to ensure reproducibility.
-
Analysis: Analyze the size distribution data. The presence of particles with a hydrodynamic radius significantly larger than that of the monomeric complex is indicative of aggregation.
Visual Guides
Caption: Workflow for preparing and analyzing γ-CD complexes.
References
- 1. γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Aggregation of cyclodextrins as an important factor to determine their complexation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. humapub.com [humapub.com]
- 16. youtube.com [youtube.com]
troubleshooting peak tailing in HPLC analysis of gamma-cyclodextrin
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of gamma-cyclodextrin (γ-CD).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in HPLC is a common peak shape distortion where the trailing edge of the peak is wider than the leading edge.[1][2] This can compromise the accuracy and efficiency of your analysis by decreasing resolution and making quantification difficult.[1] The primary causes of peak tailing in the analysis of this compound, and in HPLC in general, can be categorized into three main areas:
-
Column-Related Issues:
-
Secondary Interactions: The most frequent cause is the interaction of the analyte with active sites on the column's stationary phase.[1][2][3] For silica-based columns (like C18), residual silanol (B1196071) groups can interact with polar analytes, leading to tailing.[2]
-
Column Degradation: Over time, the column's packing bed can deform, creating voids or channels that disrupt the sample flow path and cause peak distortion.[1][2] A partially blocked inlet frit can also lead to similar issues.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][3]
-
-
Mobile Phase and Sample Issues:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and residual silanols on the column, affecting peak shape.[1][4]
-
Sample Matrix Effects: Contaminants in the sample can accumulate on the column, leading to peak shape problems.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]
-
-
Instrumental Problems:
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to identifying and fixing the root cause of peak tailing in your this compound analysis.
Q2: My this compound peak is tailing. How do I troubleshoot this?
Follow this step-by-step guide to diagnose and resolve the issue. The accompanying flowchart provides a visual representation of the troubleshooting workflow.
Step 1: Initial Checks and Observations
-
Observe all peaks: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?
-
All peaks tail: This often points to a problem with the column inlet, such as a blocked frit or a void in the packing bed, or an issue with the HPLC system's flow path.[3]
-
Only the this compound peak (or specific peaks) tail: This suggests a chemical interaction between the analyte and the stationary phase.
-
Step 2: If All Peaks are Tailing
-
Check for Column Contamination/Blockage:
-
Action: Reverse-flush the column (if the manufacturer's instructions permit). Connect the column outlet to the detector and pump mobile phase through it for a short period.
-
Rationale: This can dislodge particulates that may be blocking the inlet frit.[3]
-
-
Inspect for Voids:
-
Action: Disconnect the column and carefully inspect the inlet. A void may be visible at the top of the packing bed.
-
Rationale: Voids disrupt the sample band as it enters the column.[1] If a void is present, the column may need to be replaced.
-
-
Review System Dead Volume:
-
Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Rationale: Minimizing extra-column volume reduces band spreading.[6]
-
Step 3: If Only the this compound Peak is Tailing
This is often due to secondary interactions with the stationary phase. Here’s how to address it:
-
Optimize the Mobile Phase:
-
Adjust pH: If using a silica-based column, lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[2][7]
-
Add a Mobile Phase Modifier: For basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.[4]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to improve peak symmetry.[1]
-
-
Evaluate the Column:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to reduce the number of free silanol groups, which significantly minimizes peak tailing for polar compounds.[1][2]
-
Consider a Different Stationary Phase: If peak tailing persists on a C18 column, consider switching to a different type of column. For cyclodextrins, polymer-based amino columns or specialized HPAE-PAD columns can provide excellent peak shapes.[8][9]
-
-
Check for Column Overload:
Troubleshooting Workflow Diagram
Experimental Protocols and Data
Q3: Can you provide a starting HPLC method for this compound analysis that is known to produce good peak shape?
Yes, here is a detailed protocol for a common method used for the analysis of native cyclodextrins, adapted from published literature.
Protocol: HPLC-ELSD Method for this compound Quantification
This method is suitable for the separation and quantification of this compound.
-
Objective: To achieve a symmetric peak shape and accurate quantification of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | NUCLEODUR® C18 Pyramid (150 mm x 4.6 mm, 5 µm) | A C18 column is a common starting point for reversed-phase chromatography.[4] |
| Mobile Phase A | Water with 1% (v/v) Acetic Acid | The acidic mobile phase helps to suppress silanol activity. |
| Mobile Phase B | Acetonitrile with 1% (v/v) Acetic Acid | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient | Linear gradient (specifics may need optimization) | A gradient elution can help to improve peak shape and resolution. |
| Flow Rate | 0.3 mL/min | A lower flow rate can sometimes improve peak shape and sensitivity. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible results.[10] |
| Injection Volume | 10-20 µL | Should be optimized to avoid column overload. |
| Detector | ELSD | Suitable for non-UV-absorbing compounds like cyclodextrins. |
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
Expected Results: This method should produce a well-resolved, symmetrical peak for this compound. If tailing is observed, refer to the troubleshooting guide above.
Alternative HPLC Methods for Cyclodextrin (B1172386) Analysis
The choice of method can significantly impact peak shape. Below is a comparison of different column and mobile phase combinations reported for cyclodextrin analysis.
| Column Type | Mobile Phase | Detection | Reference |
| Amino Column (Finepak) | Acetonitrile:Water (70:30, v/v) | Refractive Index (RI) | [11] |
| Primesep S2 | Acetonitrile (70%) with 20mM Ammonium Formate pH 3.0 | ELSD | [12] |
| Asahipak NH2P-50 4E (Polymer-based amino) | Acetonitrile:Water | RI | [9] |
| C18 | 7% (v/v) Methanol in Water | Charged Aerosol Detector (CAD) | [13] |
This table illustrates that various stationary phases and mobile phase compositions can be successfully employed for cyclodextrin analysis. If you encounter persistent peak tailing with one method, switching to an alternative, such as an amino column, may provide a solution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. international.arikesi.or.id [international.arikesi.or.id]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. How Innovative Column Chemistries Are Supporting High-Resolution Cyclodextrin Analysis by HPAE-PAD - AnalyteGuru [thermofisher.com]
- 9. shodex.com [shodex.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of alpha, beta and gamma cyclodextrins by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method For Analysis of Cyclodextrins on Primesep S2 | SIELC Technologies [sielc.com]
- 13. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Freeze-Drying for Stable Gamma-Cyclodextrin Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the freeze-drying (lyophilization) process for creating stable gamma-cyclodextrin (γ-CD) inclusion complexes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the freeze-drying of γ-cyclodextrin complexes, presented in a question-and-answer format.
Question: Why did my freeze-dried cake collapse or melt back?
Answer: Cake collapse or meltback is a common issue that occurs when the product temperature exceeds its critical collapse temperature (Tc) during primary drying. For amorphous products, which are common with cyclodextrin (B1172386) complexes, this temperature is closely related to the glass transition temperature of the maximally freeze-concentrated solute (Tg').[1][2]
Possible Causes and Solutions:
-
Primary Drying Temperature is Too High: The shelf temperature is too aggressive, causing the product temperature to rise above the Tc.
-
Inadequate Freezing: The product was not completely frozen before starting primary drying.
-
Solution: Ensure the freezing step is sufficient to solidify the entire product. A hold time at the final freezing temperature can ensure complete solidification.
-
-
High Chamber Pressure: The chamber pressure is too high, which increases heat transfer to the product and can raise its temperature.
-
Solution: Lower the chamber pressure to reduce the rate of sublimation and maintain the product temperature below the Tc.
-
Question: Why is the residual moisture content in my final product too high?
Answer: High residual moisture can compromise the long-term stability of the freeze-dried product. This issue typically arises from incomplete primary or secondary drying.[2]
Possible Causes and Solutions:
-
Incomplete Primary Drying: The primary drying phase was not long enough to remove all the frozen solvent (ice).
-
Solution: Extend the duration of the primary drying step. The end of primary drying can be determined by monitoring the product temperature, which will start to rise and approach the shelf temperature once all the ice has sublimated.
-
-
Secondary Drying Temperature or Time is Insufficient: The conditions for secondary drying are not adequate to remove the bound water from the product.
-
Solution: Increase the shelf temperature during secondary drying (while staying below the glass transition temperature of the dried product) and/or extend the duration of this phase.
-
-
Inefficient Freezing Protocol: The freezing method resulted in very small ice crystals, which can impede water vapor flow during sublimation.[3]
-
Solution: Consider a slower cooling rate or an annealing step (cycling the temperature up and down) during freezing to encourage the formation of larger ice crystals, which creates more open channels for vapor to escape.
-
Question: Why does my reconstituted solution appear cloudy or contain precipitates?
Answer: Cloudiness or precipitation upon reconstitution suggests that the γ-cyclodextrin complex may have dissociated or that the guest molecule has aggregated.
Possible Causes and Solutions:
-
Instability of the Inclusion Complex: The freeze-drying process may have induced stresses that led to the dissociation of the guest molecule from the γ-cyclodextrin cavity.
-
Solution: Ensure the formulation is optimized for complex stability. This may involve adjusting the molar ratio of the guest molecule to γ-cyclodextrin or including co-solvents or ternary components in the initial solution.[4]
-
-
Incomplete Complexation Before Freeze-Drying: The guest molecule was not fully encapsulated within the γ-cyclodextrin before starting the lyophilization process.
-
Solution: Optimize the complexation method (e.g., stirring time, temperature) before freeze-drying to ensure maximum inclusion.
-
-
pH Shifts During Freezing: The pH of the formulation can shift as water freezes, potentially affecting the solubility and stability of the guest molecule or the complex.
-
Solution: Incorporate a suitable buffering agent into the formulation to maintain a stable pH throughout the process.
-
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound in the freeze-drying process?
This compound acts as a lyoprotectant and a cryoprotectant. As a cryoprotectant, it helps to protect the guest molecule from the stresses of the freezing process. As a lyoprotectant, it stabilizes the guest molecule in the amorphous solid state during drying and storage, preventing degradation and maintaining its properties upon reconstitution.[5]
2. How do I determine the optimal freeze-drying parameters for my specific γ-cyclodextrin complex?
The optimal parameters are highly dependent on the specific guest molecule and the overall formulation. A systematic approach is recommended:
-
Thermal Characterization: Use Differential Scanning Calorimetry (DSC) to determine the critical temperatures of your formulation, such as the glass transition temperature of the freeze-concentrate (Tg') and the collapse temperature (Tc).[1][6]
-
Cycle Development: Start with a conservative freeze-drying cycle based on the thermal characterization data. This typically involves a low shelf temperature during primary drying to ensure the product remains well below the Tc.
-
Optimization: Gradually increase the shelf temperature in subsequent runs to shorten the primary drying time while closely monitoring the product for any signs of collapse. The goal is to find the highest possible temperature that still maintains product quality.[2]
3. What are the key stages of an optimized freeze-drying cycle?
An optimized freeze-drying cycle consists of three main stages:
-
Freezing: The product is cooled to a temperature well below its freezing point to ensure complete solidification. The cooling rate can influence the ice crystal structure.
-
Primary Drying (Sublimation): Under vacuum, the frozen solvent (ice) is removed from the product through sublimation. This is the longest phase of the process.
-
Secondary Drying (Desorption): Once all the ice has sublimated, the temperature is gradually increased to remove any remaining bound water molecules from the product.
4. How can I confirm the formation and stability of the γ-cyclodextrin complex after freeze-drying?
Several analytical techniques can be used to characterize the solid-state properties of the freeze-dried complex and confirm inclusion:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of the guest molecule in the thermogram of the complex indicates its encapsulation within the cyclodextrin cavity.[6][7]
-
Powder X-ray Diffraction (PXRD): A change from a crystalline pattern for the guest molecule to an amorphous halo in the diffractogram of the complex suggests the formation of an amorphous inclusion complex.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Shifts in the characteristic absorption bands of the guest molecule can indicate its interaction with the γ-cyclodextrin cavity.[10][11][12]
Data Presentation: Freeze-Drying Cycle Parameters
The following tables provide examples of freeze-drying cycle parameters that have been used for different cyclodextrin complexes. Note that these are illustrative and should be adapted based on the specific characteristics of your formulation.
Table 1: Example Freeze-Drying Cycle for a Drug-γ-Cyclodextrin Complex
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -40°C | 2 hours |
| Hold | -40°C | 3 hours | |
| Primary Drying | Chamber Pressure | 100 mTorr | - |
| Shelf Temperature | -20°C | 24-48 hours | |
| Secondary Drying | Chamber Pressure | 100 mTorr | - |
| Shelf Temperature Ramp | -20°C to 25°C over 2 hours | 2 hours | |
| Shelf Temperature Hold | 25°C | 8-12 hours |
Table 2: Comparison of Freezing Protocols
| Freezing Protocol | Cooling Rate | Resulting Ice Crystal Size | Impact on Primary Drying |
| Fast Freezing | > 1°C/min | Small | Slower (impeded vapor flow) |
| Slow Freezing | < 1°C/min | Large | Faster (more open channels) |
| Annealing | Temperature cycling | Large and more uniform | Faster and more uniform drying |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the thermal properties (e.g., glass transition, melting point) of the individual components and the freeze-dried complex.
-
Methodology:
-
Accurately weigh 3-5 mg of the sample (pure guest, pure γ-CD, physical mixture, or freeze-dried complex) into an aluminum DSC pan.[13]
-
Seal the pan hermetically. An empty sealed pan is used as a reference.[13]
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[13]
-
Record the heat flow as a function of temperature. Analyze the resulting thermogram for endothermic or exothermic events.
-
2. Powder X-ray Diffraction (PXRD) Protocol
-
Objective: To assess the solid-state nature (crystalline or amorphous) of the freeze-dried complex.
-
Methodology:
-
Prepare a small amount of the powdered sample.
-
Pack the sample into a sample holder, ensuring a flat and even surface.[8]
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).[13]
-
Collect the diffraction pattern and compare the pattern of the complex to those of the individual components and their physical mixture.[8]
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Objective: To detect interactions between the guest molecule and γ-cyclodextrin by observing changes in vibrational frequencies.
-
Methodology:
-
Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder and pressing the mixture into a transparent disc.[10]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).[10]
-
Compare the spectrum of the complex with the spectra of the individual components to identify any shifts or changes in the intensity of characteristic peaks.[10]
-
Visualizations
Caption: Workflow for Freeze-Drying this compound Complexes.
Caption: Troubleshooting Logic for Common Freeze-Drying Issues.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Study of freeze-dried quercetin-cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up γ-Cyclodextrin Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up gamma-cyclodextrin (γ-CD) complexation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up γ-cyclodextrin complexation?
A1: Scaling up γ-cyclodextrin complexation processes often presents challenges related to maintaining complexation efficiency, ensuring product purity, and achieving consistent batch-to-batch quality. Key issues include:
-
Poor Solubility: Both γ-cyclodextrin and the guest molecule may have limited solubility in the chosen solvent system, impacting the complexation efficiency.[1]
-
Aggregation and Precipitation: γ-cyclodextrin and its inclusion complexes have a tendency to aggregate and precipitate, especially at higher concentrations, which can lead to lower yields and purification difficulties.[2]
-
Inefficient Mixing: Achieving uniform mixing in large-scale reactors can be difficult, leading to incomplete complexation and batch heterogeneity.
-
Heat Transfer and Temperature Control: Maintaining optimal temperature is crucial for complexation thermodynamics and kinetics. Inadequate heat transfer in large vessels can lead to temperature gradients and inconsistent product quality.[3]
-
Solvent Removal and Drying: Efficiently removing large volumes of solvent without disrupting the inclusion complex is a significant hurdle. The chosen drying method can impact the final product's crystallinity and stability.[4][5]
-
Purification: Removing uncomplexed guest molecules, free γ-cyclodextrin, and residual solvents from the final product is critical and becomes more complex at scale.[4][6][7]
Q2: Which complexation methods are most suitable for industrial scale-up?
A2: While laboratory methods like co-precipitation and freeze-drying are common, they are often not ideal for large-scale production due to high solvent volumes and long processing times.[8] Methods with better potential for scale-up include:
-
Kneading/Slurry Methods: These methods use a smaller amount of solvent, reducing the downstream burden of solvent removal. However, achieving complete complexation can be a challenge.[5]
-
Spray Drying: This technique is rapid and can produce amorphous complexes with enhanced solubility, but it is only suitable for thermostable molecules.[5]
-
Hot-Melt Extrusion (HME): HME is a solvent-free, continuous manufacturing process that is well-suited for large-scale production, offering high yield and reduced waste.[9][10][11]
-
Grinding/Milling: This mechanochemical approach is a solvent-free method that can induce complex formation in the solid state.[5][12]
Q3: How can I improve the aqueous solubility of γ-cyclodextrin and its complexes?
A3: The limited aqueous solubility of natural cyclodextrins can be a significant barrier. Strategies to improve solubility include:
-
Using Modified γ-Cyclodextrins: Derivatives such as Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) exhibit significantly higher aqueous solubility compared to the parent γ-CD.[3][13]
-
Addition of Water-Soluble Polymers: Polymers can interact with the cyclodextrin (B1172386) complexes, preventing aggregation and increasing their apparent solubility.[14]
-
pH Adjustment: For guest molecules with ionizable groups, adjusting the pH of the medium can enhance their solubility and complexation efficiency.
-
Temperature Control: Generally, increasing the temperature can enhance the solubility of cyclodextrins.[3]
Q4: What analytical techniques are essential for monitoring and quality control during scale-up?
A4: A combination of analytical techniques is crucial to ensure the quality and consistency of the final product.[15] Key methods include:
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.[1]
-
Spectroscopic Methods (UV-Vis, Fluorescence, NMR): To confirm complex formation and quantify the entrapped guest molecule.[16]
-
Thermal Analysis (DSC, TGA): To characterize the solid-state properties of the complex and confirm inclusion.[17]
-
X-ray Powder Diffraction (XRPD): To assess the crystallinity of the complex.
-
Chromatographic Methods (HPLC, GC): To quantify the amount of free and complexed guest molecule and to detect residual solvents.[12][18]
-
Dynamic Light Scattering (DLS): To investigate the aggregation behavior of cyclodextrins and their complexes in solution.[16]
Troubleshooting Guides
Issue 1: Low Complexation Efficiency and Yield
Symptoms:
-
A significant amount of uncomplexed guest molecule remains after the process.
-
The final product yield is consistently below expectations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | - Increase agitation speed or use a different impeller design for better homogenization.- For viscous slurries, consider using high-shear mixers. |
| Suboptimal Stoichiometry | - Re-evaluate the molar ratio of γ-CD to the guest molecule. An excess of γ-CD may be required to drive the equilibrium towards complex formation. |
| Incorrect Solvent System | - Water is generally the preferred solvent. If co-solvents are used, their concentration should be minimized as they can compete with the guest for the cyclodextrin cavity.[1]- Ensure the guest molecule has some solubility in the chosen solvent. |
| Unfavorable Temperature | - Optimize the reaction temperature. Complexation is an equilibrium process, and the stability of the complex is temperature-dependent.[19] |
| Precipitation of the Complex | - If the complex has limited solubility, it may precipitate prematurely, preventing further reaction. Consider using a more soluble γ-CD derivative or adding water-soluble polymers.[2][14] |
Issue 2: Product Aggregation and Poor Solubility
Symptoms:
-
The final product forms clumps or aggregates.
-
The dissolution rate of the complex is not significantly improved compared to the free guest.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Property of γ-CD | - Natural γ-CD has a tendency to self-aggregate.[20][21]- Switch to a modified, more soluble derivative like HP-γ-CD.[13] |
| Crystallinity of the Complex | - Amorphous complexes generally have better solubility.[1]- Consider using methods that favor the formation of amorphous products, such as spray drying or freeze-drying.[5] |
| Residual Solvents | - Incomplete removal of certain organic solvents can lead to the formation of less soluble solvates. Ensure the drying process is adequate. |
| Presence of Uncomplexed Material | - The presence of uncomplexed, crystalline guest material will negatively impact the overall solubility.[1] Improve the complexation and purification steps. |
Issue 3: Difficulty in Purification and Drying
Symptoms:
-
High levels of uncomplexed guest or residual solvent in the final product.
-
Degradation or dissociation of the complex during drying.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Washing | - The choice of wash solvent is critical. It should be a solvent in which the uncomplexed guest is soluble, but the complex is not.[4]- Optimize the volume and number of washes. |
| Inappropriate Drying Temperature | - The drying temperature should be high enough to remove the solvent but low enough to prevent thermal degradation of the guest or dissociation of the complex.[4] A temperature 5-10°C below the boiling point of the guest is often recommended.[4] |
| Hygroscopic Nature of the Product | - Amorphous cyclodextrin complexes can be hygroscopic. Drying should be conducted in a moisture-controlled environment.[4] |
| Method-Specific Challenges | - For large-scale precipitation, filtration and washing can be slow and inefficient. Consider alternative solid-liquid separation techniques. |
Experimental Protocols & Visualizations
Phase Solubility Study Protocol
This protocol is used to determine the effect of γ-cyclodextrin on the solubility of a guest molecule and to determine the complex stoichiometry and stability constant.
-
Preparation of γ-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of γ-cyclodextrin.
-
Addition of Guest Molecule: Add an excess amount of the guest molecule to each γ-cyclodextrin solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Analysis: Filter the solutions to remove the undissolved guest molecule. Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the concentration of the dissolved guest molecule against the concentration of γ-cyclodextrin. The shape of the phase solubility diagram provides information about the complex stoichiometry and allows for the calculation of the stability constant (Kc).
Caption: Workflow for a phase solubility study.
Troubleshooting Logic for Low Complexation Yield
Caption: Troubleshooting logic for low complexation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to enhance the solubility of γ - CD in organic solvents? - Blog - Shandong Binzhou Zhiyuan Biotechnology Co.,Ltd [m.cydextrins.com]
- 4. US5403828A - Purification of cyclodextrin complexes - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US4808232A - Separation and purification of cyclodextrins - Google Patents [patents.google.com]
- 7. US4904306A - Separation and purification of gamma cyclodextrin - Google Patents [patents.google.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 15. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
minimizing batch-to-batch variability in gamma-cyclodextrin preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in gamma-cyclodextrin (γ-CD) preparations.
Troubleshooting Guide
This guide addresses common issues encountered during γ-CD synthesis and purification that can lead to inconsistencies between batches.
Issue 1: Low Yield of γ-Cyclodextrin
| Potential Cause | Recommended Action |
| Suboptimal Enzyme Activity | Verify the activity of the cyclodextrin (B1172386) glycosyltransferase (CGTase) used. Ensure proper storage conditions and consider using a fresh batch of enzyme. Optimize reaction conditions such as pH and temperature for the specific CGTase.[1] |
| High Substrate Viscosity | High concentrations of starch can lead to high viscosity, impeding enzyme-substrate interaction.[2][3] Consider enzymatic pretreatment of the starch to reduce viscosity before the cyclization reaction.[2][4] |
| Inadequate Reaction Time | Monitor the reaction progress over time to determine the optimal reaction duration for maximum yield.[1] |
| Product Inhibition | The accumulation of cyclodextrins can inhibit CGTase activity.[5] Consider in-situ product removal techniques if feasible. |
Issue 2: Inconsistent Purity Profile (Presence of α- and β-CDs or linear dextrins)
| Potential Cause | Recommended Action |
| Non-specific CGTase | The type of CGTase used significantly influences the ratio of α-, β-, and γ-CDs produced.[6] Select a CGTase known to have high selectivity for γ-CD production.[5] |
| Ineffective Purification | Standard purification methods like crystallization and chromatography are crucial for separating γ-CD from other cyclodextrins and unreacted starch.[7] Review and optimize the purification protocol, including the choice of complexing agents and chromatographic conditions.[8] |
| Incomplete Enzymatic Reaction | Unreacted starch or linear dextrins can remain in the final product. Ensure the initial enzymatic reaction goes to completion. |
Issue 3: Variation in Physical Properties (Solubility, Moisture Content)
| Potential Cause | Recommended Action |
| Inconsistent Moisture Content | Variations in drying procedures can lead to different levels of residual water. Implement a standardized and validated drying method, and accurately measure the moisture content using Karl Fischer titration.[7][9] |
| Presence of Impurities | The presence of other cyclodextrins or salts from buffers can affect the solubility and other physical properties. Ensure high purity through effective purification.[10] |
| Crystallinity Differences | The crystallization process can influence the crystal form of the final product, which in turn affects its physical properties. Control crystallization conditions such as temperature, cooling rate, and solvent composition. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for consistent γ-cyclodextrin batches?
A1: The key CQAs for γ-cyclodextrin include purity (assay), identity, specific rotation, moisture content, and the absence of related substances (other cyclodextrins and linear dextrins).[7][10] Consistent monitoring of these parameters is essential for ensuring batch-to-batch uniformity.
Q2: How can I control the variability of my raw materials (starch)?
A2: Raw material inconsistency can significantly impact the final product.[11] It is advisable to source starch from a reliable supplier and to characterize each new batch for properties such as purity, moisture content, and viscosity after gelatinization. Establishing specifications for your raw materials is a crucial step in controlling variability.
Q3: What is the acceptable level of purity for pharmaceutical-grade γ-cyclodextrin?
A3: According to pharmacopeial standards, the assay for γ-cyclodextrin on an anhydrous basis should not be less than 98.0%.[7] Some suppliers offer grades with purity greater than 99.0%.
Q4: How does the choice of purification method affect batch-to-batch consistency?
A4: The purification method is critical for achieving consistent purity. Methods include precipitation with a complexing agent, crystallization, and chromatography.[7][8] Each method has its own set of parameters that must be tightly controlled to ensure reproducible results. For example, in chromatography, variables such as the stationary phase, mobile phase composition, flow rate, and temperature must be kept constant.[7][12]
Quantitative Data Summary
The following table summarizes the typical specifications for high-quality γ-cyclodextrin. Adherence to these specifications can help minimize batch-to-batch variability.
| Parameter | Specification | Test Method |
| Assay (on anhydrous basis) | ≥ 98.0% | HPLC[7] |
| Specific Rotation | +173° to +180° | Polarimetry[7][10] |
| Moisture Content | ≤ 11.0% | Karl Fischer Titration[7][10] |
| Related Substances (α-CD) | ≤ 0.5% | HPLC[10] |
| Related Substances (β-CD) | ≤ 0.5% | HPLC[10] |
| pH (1% solution) | 5.0 - 8.0 | pH meter[10] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assay
This protocol is a general guideline for the determination of γ-cyclodextrin purity.
-
Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.
-
Column: A column with a silver-bonded sulfonated divinyl benzene-styrene copolymer packing (e.g., Aminex HPX-42A) is often used.[7] Alternatively, an amino-based column (e.g., Asahipak NH2P-50 4E) can be employed.[12]
-
Mobile Phase: For the Aminex column, water is typically used as the eluent.[7] For an amino column, a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is common.[12]
-
Flow Rate: 0.3 - 1.0 mL/min.[7]
-
Column Temperature: 65 ± 10 °C.[7]
-
Sample Preparation: Accurately weigh and dissolve the γ-cyclodextrin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 20 - 100 µL.[7]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of γ-cyclodextrin to determine the retention time.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the γ-cyclodextrin in the sample to that of the standard.
-
2. Karl Fischer Titration for Moisture Content
This protocol provides a general procedure for determining the water content in γ-cyclodextrin.
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent, anhydrous methanol (B129727) or other suitable solvent.
-
Procedure:
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh a suitable amount of the γ-cyclodextrin sample and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the previously determined water equivalent of the reagent.[13]
-
3. Polarimetry for Specific Rotation
This protocol outlines the measurement of the specific rotation of γ-cyclodextrin.
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a 1% (w/v) solution of the γ-cyclodextrin sample in water.
-
Procedure:
-
Calibrate the polarimeter with a blank (water).
-
Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the sample at a specified wavelength (usually the sodium D-line, 589 nm) and temperature (25 °C).
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[14]
-
Visualizations
Caption: Experimental workflow for this compound production and quality control.
Caption: Logical relationship for troubleshooting batch-to-batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved production of this compound from high-concentrated starch using enzyme pretreatment under swelling condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Cyclodextrin Production by Cyclodextrin Glucanotransferase from an Alkaliphile Microbacterium terrae KNR 9 Using Different Starch Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of alpha, beta and gamma cyclodextrins by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. US4904306A - Separation and purification of gamma cyclodextrin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclolab [cyclolab.hu]
- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 12. shodex.com [shodex.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of Gamma-Cyclodextrin Powders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce the hygroscopicity of gamma-cyclodextrin (γ-CD) powders. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guides
This section addresses specific issues related to the hygroscopicity of γ-cyclodextrin powders in a question-and-answer format.
Issue: My γ-cyclodextrin powder is clumping and forming cakes during storage. How can I prevent this?
Answer:
Powder caking and clumping are common problems for hygroscopic materials like γ-cyclodextrin, primarily caused by moisture absorption from the environment.[1][2][3][4][5][6][7] To mitigate this, consider the following strategies:
-
Environmental Control: The most immediate solution is to control the storage environment. Store γ-cyclodextrin powder in a tightly sealed container in a desiccator or a low-humidity cabinet.[8][9] Maintaining a low relative humidity (RH) is crucial to prevent moisture uptake.
-
Appropriate Packaging: Utilize packaging with high moisture barrier properties. Aluminum blister packs or glass bottles with tight-sealing caps (B75204) are effective options. Including desiccants within the packaging can further absorb any residual moisture.[2]
-
Strategic Formulation: If the powder is part of a formulation, co-processing with hydrophobic excipients can reduce its tendency to absorb water. These excipients act as a barrier, deflecting moisture away from the γ-cyclodextrin particles.
-
Particle Engineering: Techniques like spray drying can be optimized to produce less hygroscopic powders. By controlling process parameters, you can influence the particle size, morphology, and residual moisture content of the final product.
Issue: I am developing a formulation with γ-cyclodextrin, and its hygroscopicity is affecting the flowability and manufacturability. What can I do?
Answer:
Poor flowability due to moisture absorption can significantly hinder manufacturing processes like tableting and capsule filling. To address this, you can employ several strategies:
-
Co-processing with Glidants/Anticaking Agents: Incorporating excipients like silicon dioxide can improve powder flow by reducing interparticle friction and adsorbing excess moisture.
-
Granulation: Converting the fine powder into larger granules through wet or dry granulation can improve its flow properties and reduce the surface area available for moisture absorption.
-
Chemical Modification: Consider using a less hygroscopic derivative of γ-cyclodextrin. Modified cyclodextrins, such as hydroxypropyl-γ-CD or methylated-γ-CD, often exhibit reduced hygroscopicity due to the alteration of their surface chemistry.[10][11]
-
Inclusion Complexation: Forming an inclusion complex with a hydrophobic drug or guest molecule can decrease the overall hygroscopicity of the powder. The guest molecule occupies the cyclodextrin (B1172386) cavity, which can reduce the number of available sites for water interaction.[8][12][13]
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is γ-cyclodextrin hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. This compound, being a cyclic oligosaccharide with numerous hydroxyl groups on its exterior, is inherently hydrophilic and thus prone to absorbing moisture from the air. This can lead to physical changes in the powder, such as caking, and can impact its chemical stability and performance in formulations.[7]
Q2: How can I measure the hygroscopicity of my γ-cyclodextrin powder?
A2: The hygroscopicity of a powder is typically determined by measuring its moisture sorption isotherm. This can be done using Dynamic Vapor Sorption (DVS) analysis.[4][14][15][16][17] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature.[4][14][16][17] This allows for the quantification of moisture uptake and provides a detailed profile of the material's hygroscopic behavior.
Q3: Does forming an inclusion complex with a hydrophobic drug always reduce the hygroscopicity of γ-cyclodextrin?
A3: While forming an inclusion complex with a hydrophobic guest molecule can reduce the overall hygroscopicity of the powder, it is not a guaranteed outcome and depends on the nature of the guest and the stoichiometry of the complex.[8][12][13] The guest molecule's presence in the cavity can limit the space available for water molecules. However, the overall hygroscopicity will also be influenced by the exposed surfaces of both the cyclodextrin and the guest. It is recommended to experimentally determine the hygroscopicity of the inclusion complex.
Q4: Are chemically modified γ-cyclodextrins less hygroscopic?
A4: Chemical modification of the hydroxyl groups on the γ-cyclodextrin molecule can significantly alter its hygroscopicity. Derivatives such as methylated or hydroxypropylated γ-cyclodextrins often exhibit reduced moisture sorption.[10][11] This is because the modification of the hydrophilic hydroxyl groups can reduce the molecule's affinity for water. The degree of substitution and the nature of the substituent will determine the extent of the reduction in hygroscopicity.
Q5: What are the ideal storage conditions for γ-cyclodextrin powders?
A5: To minimize moisture absorption, γ-cyclodextrin powders should be stored in a cool, dry place in tightly sealed containers.[8] The use of a desiccator or a controlled humidity environment is highly recommended. Avoid storing in areas with high humidity or significant temperature fluctuations, as this can promote moisture migration and caking.[6][7]
Quantitative Data
The hygroscopicity of γ-cyclodextrin can be quantified by its water content at different relative humidity (RH) levels. The following table summarizes the typical water content of native γ-cyclodextrin powder at various RH conditions.
| Relative Humidity (RH) | Water Content (% w/w) | Number of Water Molecules per γ-CD Molecule |
| 3% | 4.55% | ~4.75 |
| As-received (ambient) | 9.03% | Not specified |
| 90% | 18.18% | ~16 |
Data adapted from Specogna et al. and presented in a review by Statelova et al.[18]
Note: The hygroscopicity of modified γ-cyclodextrin and its inclusion complexes will vary. It is recommended to perform experimental analysis for specific derivatives or complexes.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively measure the moisture sorption and desorption characteristics of a γ-cyclodextrin powder.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into DVS)
-
Nitrogen gas supply (for carrier gas)
-
Deionized water (for humidity generation)
-
γ-cyclodextrin powder sample
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the γ-cyclodextrin powder into the DVS sample pan.
-
Drying/Pre-equilibration: Place the sample in the DVS instrument. Dry the sample in situ by exposing it to 0% RH at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This dry mass will be used as the reference.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded. Plot the percentage change in mass against the relative humidity to generate the moisture sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Protocol 2: Reduction of Hygroscopicity via Spray Drying
Objective: To produce a γ-cyclodextrin powder with reduced hygroscopicity by optimizing spray drying parameters.
Materials and Equipment:
-
Spray dryer with a two-fluid nozzle
-
Homogenizer or magnetic stirrer
-
This compound
-
Deionized water
Methodology:
-
Feed Solution Preparation: Prepare an aqueous solution of γ-cyclodextrin (e.g., 10-20% w/v). Ensure the solution is fully dissolved and homogenous.
-
Spray Drying Process:
-
Set the inlet temperature (e.g., 150-180°C).
-
Set the atomizing air pressure and the feed pump rate to achieve a desired outlet temperature (e.g., 80-100°C).
-
Atomize the feed solution into the drying chamber.
-
-
Powder Collection: The dried powder is separated from the air stream by a cyclone and collected.
-
Post-Drying: To further reduce residual moisture, the collected powder can be dried in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.
-
Characterization: Analyze the resulting powder for its moisture content (e.g., by Karl Fischer titration or loss on drying) and hygroscopicity (using DVS as per Protocol 1) to evaluate the effectiveness of the process.
Visualizations
Workflow for Reducing Hygroscopicity
Caption: A logical workflow illustrating various strategies to reduce the hygroscopicity of this compound powder.
Spray Drying Experimental Workflow
Caption: A step-by-step experimental workflow for reducing the hygroscopicity of this compound using spray drying.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. absortech.com [absortech.com]
- 3. mdpi.com [mdpi.com]
- 4. aqualab.com [aqualab.com]
- 5. Synthesis of uniform cyclodextrin thioethers to transport hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moisture Migration Analysis | Powder Caking Analysis [jenike.com]
- 7. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 8. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]
- 9. dehum.com [dehum.com]
- 10. Exploring the Efficacy of Methylated this compound (M-γ-CD) in the Removal of Heavy Metals in Soil Systems [mdpi.com]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. measurlabs.com [measurlabs.com]
- 15. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. tainstruments.com [tainstruments.com]
- 18. ajpsonline.com [ajpsonline.com]
dealing with interference in the spectroscopic analysis of gamma-cyclodextrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-cyclodextrin (γ-CD). The following sections address common issues encountered during spectroscopic analysis and offer solutions to overcome them.
I. General FAQs
Q1: Which spectroscopic techniques are most commonly used to characterize γ-cyclodextrin and its inclusion complexes?
A1: A variety of spectroscopic methods are employed to study γ-cyclodextrin and its complexes. The most common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the host-guest interactions and stoichiometry.[1][2][3]
-
Mass Spectrometry (MS): Used to determine the stoichiometry of inclusion complexes and study their gas-phase stability.[1][4][5][6][7][8]
-
UV-Visible (UV-Vis) Spectroscopy: A straightforward method to study inclusion complex formation and determine binding constants, especially when the guest molecule has a chromophore.[1][9][10][11][12]
-
Fluorescence Spectroscopy: A highly sensitive technique for studying inclusion complexes, particularly for fluorescent guest molecules.[1][4][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming complex formation in the solid state by observing changes in vibrational modes of the guest and host molecules.[1][4][9][15][16][17][18][19][20][21]
Q2: What are the primary driving forces for the formation of γ-cyclodextrin inclusion complexes?
A2: The formation of inclusion complexes is primarily driven by non-covalent interactions. These include hydrophobic interactions, van der Waals forces, and hydrogen bonding between the guest molecule and the cyclodextrin (B1172386) cavity.[9] The displacement of "high-energy" water molecules from the hydrophobic cavity of the cyclodextrin upon inclusion of a guest molecule is also a significant thermodynamic driving force.[9]
II. Troubleshooting Guides by Technique
A. UV-Visible Spectroscopy
Q: Why am I observing a noisy baseline or high absorbance in my UV-Vis spectrum?
A: This can be due to several factors:
-
High Sample Concentration: Highly concentrated solutions can lead to increased light scattering, resulting in a noisy baseline and inaccurate absorbance readings.[22] Diluting the sample can often resolve this issue.
-
Sample Contamination: Unexpected peaks or a generally messy spectrum can be a sign of contamination in your sample or the cuvette.[22] Ensure your cuvettes are clean and your sample is pure.
-
Solvent Absorption: Some solvents, like ethanol, absorb strongly in the UV range (below 210 nm), which can mask the signal from your analyte.[23] Using a blank to correct for solvent absorption is crucial.
Q: My absorbance readings are not linear with concentration. What could be the cause?
A: Non-linearity in the relationship between absorbance and concentration, as described by the Beer-Lambert law, can arise from:
-
High Analyte Concentration: At high concentrations, intermolecular interactions can alter the absorptivity of the analyte, leading to deviations from linearity.[24]
-
Instrumental Factors: Stray light within the spectrophotometer can also cause non-linearity, particularly at high absorbance values.[23]
Q: I see unexpected shifts in the λmax of my guest molecule upon addition of γ-cyclodextrin. What does this indicate?
A: Shifts in the maximum absorption wavelength (λmax) are often indicative of inclusion complex formation. A blue shift (hypsochromic shift) is commonly observed when an aromatic or aliphatic guest molecule is encapsulated within the cyclodextrin cavity.[11] This is due to the change in the microenvironment of the guest molecule from the polar solvent to the non-polar cyclodextrin cavity.
B. Fluorescence Spectroscopy
Q: The fluorescence intensity of my sample is lower than expected. What could be the problem?
A: A decrease in fluorescence intensity can be caused by the inner filter effect , which occurs in highly concentrated samples.[25][26][27] This effect has two components:
-
Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the fluorophore.[25][26]
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by other molecules in the sample.[25][26] To mitigate the inner filter effect, it is recommended to work with dilute solutions.[26] Correction factors may also need to be applied to the data.[28]
Q: How can I distinguish between fluorescence quenching due to inclusion complex formation and other quenching mechanisms?
A: While a change in fluorescence intensity upon addition of cyclodextrin can indicate complex formation, it's important to consider other possibilities. Time-resolved fluorescence experiments can provide more definitive evidence of complex formation.[14] Changes in the fluorescence lifetime of the guest molecule upon addition of γ-cyclodextrin are a strong indicator of inclusion.
C. NMR Spectroscopy
Q: My NMR peaks are very broad. What is the cause and how can I fix it?
A: Peak broadening in NMR spectra of cyclodextrin complexes can be caused by several factors:
-
Poor Sample Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.[29] Consider using a different deuterated solvent or gently warming the sample to improve solubility.[30]
-
High Concentration: Concentrated samples can lead to aggregation and increased intermolecular interactions, resulting in broader peaks.[29][30] Acquiring the spectrum at a lower concentration may help.
-
Intermediate Exchange Rate: If the guest molecule is exchanging between the free and complexed state at a rate comparable to the NMR timescale, this can lead to peak broadening. Acquiring the spectrum at a different temperature can sometimes help to sharpen the peaks by moving into a fast or slow exchange regime.[31]
Q: The signals from the guest and γ-cyclodextrin are overlapping. How can I resolve them?
A: Overlapping signals are a common challenge in the NMR analysis of inclusion complexes.[32][33] Here are some strategies to address this:
-
Use a Different Solvent: Changing the solvent can sometimes alter the chemical shifts of the host or guest, leading to better resolution.[29]
-
2D NMR Techniques: Two-dimensional NMR experiments, such as ROESY or NOESY, can be used to identify through-space interactions between the host and guest protons, even if their signals overlap in the 1D spectrum.[32][2] These techniques are invaluable for confirming the geometry of the inclusion complex.
Q: I am having trouble determining the stoichiometry of my complex from the NMR data.
A: Determining the stoichiometry of a cyclodextrin inclusion complex often involves NMR titration experiments and fitting the data to a binding model. For complexes with a 1:1 stoichiometry, a Job's plot analysis of the NMR data can be useful. For more complex stoichiometries (e.g., 1:2 or 2:1), more advanced data analysis is required, and it's important to compare different stoichiometry models to see which best fits the experimental data.[34]
D. Mass Spectrometry
Q: I am not observing the non-covalent complex in my mass spectrum. What could be the issue?
A: The observation of non-covalent complexes by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), can be challenging. The stability of the complex in the gas phase is a critical factor.[1][5]
-
Instrumental Parameters: The settings of the mass spectrometer, such as the capillary temperature and tube lens voltage, can significantly impact the survival of non-covalent complexes.[6] Optimization of these parameters is crucial.
-
In-source Fragmentation: The complex may be dissociating in the ion source before detection.[6] Adjusting the source conditions to be "softer" can help to preserve the complex.
Q: I am observing fragmentation of the γ-cyclodextrin itself. Is this normal?
A: Yes, fragmentation of the cyclodextrin macrocycle can occur, especially under collision-induced dissociation (CID) conditions.[8][35] The fragmentation patterns can provide structural information but can also complicate the spectrum if you are trying to study the intact complex. The fragmentation of β-cyclodextrin has been shown to proceed through the cleavage of a glycosidic bond, leading to a linearized structure that then loses glucose subunits.[6]
E. FTIR Spectroscopy
Q: I am not seeing significant changes in my FTIR spectrum after preparing the inclusion complex. Did the complex not form?
A: The changes in an FTIR spectrum upon inclusion complex formation can sometimes be subtle. The spectrum of the complex often resembles that of the pure cyclodextrin, as it is the major component.[17][18] Look for the following changes as evidence of complexation:
-
Changes in Guest Molecule Peaks: A reduction in intensity, broadening, or complete disappearance of characteristic peaks from the guest molecule suggests that these functional groups are now shielded within the cyclodextrin cavity.[15][20]
-
Shifts in Peak Positions: Small shifts in the vibrational bands of both the host and guest can also indicate interaction.
Q: What is the best way to prepare my solid sample for FTIR analysis?
A: The KBr pellet technique is a common and effective method for analyzing solid cyclodextrin complexes.[15][16][17][18][19]
-
Mixing: Thoroughly mix a small amount of your sample (1-2 mg) with dry, spectroscopic-grade KBr powder (100-200 mg).[15]
-
Grinding: Grind the mixture to a fine, homogeneous powder.[15]
-
Pressing: Use a pellet press to form a thin, transparent pellet.[15] It is also important to run a background scan with a blank KBr pellet.[15]
III. Quantitative Data Summary
The following table provides a summary of typical spectroscopic changes observed upon the formation of γ-cyclodextrin inclusion complexes. Note that the magnitude of these changes is highly dependent on the specific guest molecule and experimental conditions.
| Spectroscopic Technique | Parameter | Typical Change upon Complexation | Reference |
| UV-Visible | λmax | Hypsochromic (blue) shift for aromatic/aliphatic guests | [11] |
| Absorbance | Decrease in molar absorptivity | ||
| Fluorescence | Emission Intensity | Increase or decrease (quenching) depending on the guest | [14] |
| λem | Shift in emission wavelength | [13] | |
| NMR | Chemical Shift (δ) | Upfield or downfield shifts of guest and inner CD protons (H3, H5) | [3] |
| FTIR | Vibrational Bands | Reduction in intensity, broadening, or disappearance of guest peaks | [15][20] |
IV. Experimental Protocols
A. Preparation of γ-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolution: Accurately weigh equimolar amounts of γ-cyclodextrin and the guest molecule.
-
Dissolve the γ-cyclodextrin in a minimal amount of deionized water with stirring.
-
Dissolve the guest molecule in a suitable solvent (e.g., ethanol, methanol).[15]
-
Mixing: Slowly add the guest solution to the γ-cyclodextrin solution while stirring continuously.[15]
-
Stirring: Allow the mixture to stir at room temperature for 24-72 hours to facilitate complexation.[15]
-
Isolation: Collect the resulting precipitate by filtration.
-
Drying: Dry the product in an oven or under vacuum.
B. FTIR Analysis using KBr Pellet Technique
-
Sample Preparation: Mix approximately 1-2 mg of the sample (pure γ-CD, pure guest, or inclusion complex) with 100-200 mg of dry, spectroscopic-grade KBr powder.[15]
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.[15]
-
Pellet Formation: Place the powder into a pellet-pressing die and apply pressure to form a thin, transparent pellet.[15]
-
Background Scan: Place a blank KBr pellet in the sample holder of the FTIR spectrometer and perform a background scan.[15]
-
Sample Scan: Replace the blank with the sample pellet and acquire the spectrum.
-
Data Acquisition Parameters:
V. Visualizations
Caption: Experimental workflow for the preparation and spectroscopic analysis of a γ-cyclodextrin inclusion complex.
Caption: Troubleshooting logic for common issues in UV-Vis and NMR analysis of γ-cyclodextrin.
References
- 1. intelcentru.ro [intelcentru.ro]
- 2. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-phase fragmentation of host-guest complexes between β-cyclodextrin and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnfs.or.kr [pnfs.or.kr]
- 11. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ossila.com [ossila.com]
- 23. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 24. biocompare.com [biocompare.com]
- 25. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 26. srs.tcu.edu [srs.tcu.edu]
- 27. researchgate.net [researchgate.net]
- 28. Fluorescence quenching in β-cyclodextrin vesicles: membrane confinement and host–guest interactions - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00226E [pubs.rsc.org]
- 29. Troubleshooting [chem.rochester.edu]
- 30. benchchem.com [benchchem.com]
- 31. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. beilstein-archives.org [beilstein-archives.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 35. Unravelling the structures of sodiated β-cyclodextrin and its fragments - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate guest molecules for stable gamma-cyclodextrin complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selection of appropriate guest molecules for stable gamma-cyclodextrin (γ-CD) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a guest molecule for a stable γ-cyclodextrin complex?
A1: The stability of a γ-cyclodextrin inclusion complex is governed by several factors. The primary consideration is the size and shape compatibility between the host (γ-CD) and the guest molecule.[1][2] The guest molecule, or at least a significant portion of it, must fit within the hydrophobic cavity of the γ-cyclodextrin. Beyond geometric fit, the thermodynamics of the interaction, including enthalpic and entropic contributions, play a crucial role.[3][4] The formation of stable complexes is often driven by the displacement of high-energy water molecules from the cavity, hydrophobic interactions, and the potential for hydrogen bonding between the guest and the hydroxyl groups on the rim of the cyclodextrin (B1172386).[1][2] The polarity of the guest and the solvent used are also critical; complexation is generally favored in aqueous solutions where hydrophobic guests are driven into the non-polar cavity.[5][6]
Q2: How does the size of γ-cyclodextrin's cavity influence guest selection?
A2: this compound, composed of eight glucopyranose units, possesses the largest cavity among the natural cyclodextrins, with a diameter of approximately 7.5-8.3 Å.[2][7] This larger cavity size makes it suitable for encapsulating larger molecules, such as certain steroids, peptides, and macrocyclic compounds, that would not fit within α- or β-cyclodextrin.[2][8][9] For smaller aromatic guest molecules, γ-CD can sometimes accommodate two guest molecules within its cavity, leading to a 2:1 guest-to-host stoichiometry.[10] The selection of a guest should therefore be based on a dimensional match to achieve optimal van der Waals interactions and maximize complex stability.[1][11]
Q3: What is the typical stoichiometry of a γ-cyclodextrin complex?
A3: The most common stoichiometry for γ-cyclodextrin complexes is 1:1, where one guest molecule is included within one γ-CD molecule.[12][13] However, due to its larger cavity size, 2:1 (guest:host) complexes can also form, particularly with smaller guest molecules that can pack efficiently within the cavity.[10] In some cases, with long-chain or bifunctional guests, a 1:2 or 2:2 stoichiometry might be observed.[13] It is essential to experimentally determine the stoichiometry for each new complex, for example, using a Job plot from UV-Vis or fluorescence spectroscopy, or by analyzing isothermal titration calorimetry (ITC) data.[14]
Troubleshooting Guides
Issue 1: Low Complexation Efficiency or Yield
Symptoms:
-
Low yield of solid inclusion complex after preparation.
-
Characterization techniques (e.g., NMR, DSC) show a large proportion of uncomplexed guest and/or γ-CD.
Possible Causes and Solutions:
| Cause | Solution |
| Mismatch between guest and cavity size | The guest may be too small or too large for the γ-CD cavity, leading to weak interactions.[1][5] Consider using a different cyclodextrin (α-CD or β-CD for smaller guests) or modifying the guest molecule if possible. Computational docking studies can help predict the fit.[7] |
| Poor solubility of γ-CD or guest | Complexation in solution is a prerequisite for forming a solid complex. If either component has low solubility in the chosen solvent, the process will be inefficient.[5] While γ-CD has good water solubility (~23 g/100 mL at 25°C), ensure the guest has sufficient solubility.[13] The use of co-solvents should be minimized as they can compete for the cavity.[5] |
| Inappropriate preparation method | The method used to prepare the solid complex significantly impacts the yield.[5][13] |
| Freeze-drying (Lyophilization): Generally provides high yields and is suitable for thermolabile compounds.[13] | |
| Kneading: A simple and often effective method. | |
| Co-precipitation: Can be used for water-insoluble guests, but organic solvents may reduce efficiency.[5] | |
| Competition from solvent molecules | Organic solvents can compete with the guest for a place in the cyclodextrin cavity.[5] Water is the preferred solvent as it promotes the inclusion of hydrophobic guests.[5] |
| Formation of aggregates | Cyclodextrins and their complexes can self-aggregate in solution, reducing the availability of free γ-CD for complexation.[5][15] Adjusting the concentration and temperature can help minimize aggregation.[5] |
Issue 2: Failure to Enhance Guest Molecule Solubility or Stability
Symptoms:
-
The aqueous solubility of the guest molecule does not significantly increase in the presence of γ-cyclodextrin.
-
The guest molecule continues to degrade at a similar rate after complexation.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete complexation | A significant amount of the guest molecule remains uncomplexed. Refer to the troubleshooting steps for "Low Complexation Efficiency or Yield". |
| Crystallinity of the complex | Amorphous complexes generally exhibit higher solubility and faster dissolution rates than their crystalline counterparts.[5] The preparation method can influence the final solid-state form. Freeze-drying often yields amorphous products.[5] |
| Weak complex stability (low binding constant) | If the binding affinity is too low (Ks < 100 M⁻¹), the complex may readily dissociate in solution, leading to a minimal impact on solubility or stability.[13] Consider modifying the guest molecule to improve its fit or hydrophobicity. |
| Highly stable complex (high binding constant) | Conversely, a very high binding constant (Ks > 5000 M⁻¹) can hinder the release of the guest molecule, which may be undesirable for drug delivery applications where release is required.[13] |
| Incorrect pH or ionic strength | The charge state of the guest molecule can significantly affect its binding to γ-CD. Ensure the pH of the solution is appropriate for the guest molecule to be in a form that is favorable for inclusion. |
Quantitative Data on γ-Cyclodextrin Complexes
The stability of a guest-γ-CD complex is quantified by its binding constant (Kₛ) or association constant (Kₐ), and the thermodynamic parameters ΔH (enthalpy change), and ΔS (entropy change).
| Guest Molecule | Method | Temperature (°C) | Kₛ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (Guest:Host) |
| Ginsenoside Re | Phase Solubility | 25 | 14,410 | -6.70 (calculated) | - | - | 1:1 |
| α-Mangostin | Solubilization | 25 | - | -5.02 | -5.52 | -0.50 | 1:1 |
| Naphthalenesulfonates | Calorimetry | 25 | Varies | Varies | Varies | Varies | 1:1 |
| Styrene | - | - | - | - | - | - | ~2:1 |
| Aniline | - | - | - | - | - | - | ~2:1 |
| Toluene | - | - | - | - | - | - | ~1:1 |
Note: This table provides examples. The exact values can vary depending on the experimental conditions (e.g., pH, buffer).[4][7][10][14]
Experimental Protocols
1. Phase Solubility Study
This method is used to determine the stoichiometry and apparent stability constant (Kₛ) of a complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of γ-cyclodextrin.
-
Add an excess amount of the guest molecule to each γ-CD solution in sealed vials.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions to remove the undissolved guest.
-
Analyze the concentration of the dissolved guest in each filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the dissolved guest against the concentration of γ-CD. The type of curve (e.g., Aₗ, Bₛ) indicates the nature of the complex, and the slope can be used to calculate Kₛ for a 1:1 complex.[12]
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a guest to γ-CD, providing a complete thermodynamic profile of the interaction.[16][17]
Methodology:
-
Prepare a solution of γ-CD in the sample cell and a solution of the guest molecule in the titration syringe, both in the same buffer.
-
Perform a series of small injections of the guest solution into the γ-CD solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Visualizations
Caption: Experimental workflow for γ-CD complex formation and analysis.
Caption: Troubleshooting flowchart for low complexation efficiency.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The effect of host size on binding in host–guest complexes of cyclodextrins and polyoxometalates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01061B [pubs.rsc.org]
- 3. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Quantification of Guest Molecules in γ-Cyclodextrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of guest molecules encapsulated within gamma-cyclodextrin (γ-CD).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of encapsulating a guest molecule in γ-cyclodextrin?
A1: The primary goal of encapsulating a guest molecule within a host like γ-cyclodextrin is to modify its physicochemical properties. This process, known as inclusion complexation, can lead to enhanced aqueous solubility, improved stability by protecting against degradation from light, heat, or oxidation, controlled release of the guest molecule, and masking of unpleasant tastes or odors.[1]
Q2: Which analytical techniques are most commonly used for the quantification of guest molecules in γ-cyclodextrin complexes?
A2: The most prevalent analytical techniques for quantifying guest molecules in γ-cyclodextrin inclusion complexes are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3][4] The choice of technique often depends on the properties of the guest molecule, the required sensitivity, and the purpose of the analysis.
Q3: What are the key parameters to consider during method validation for this application according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL). Robustness should also be assessed to ensure the method's performance is unaffected by small, deliberate variations in method parameters.
Q4: How can I determine the stoichiometry of the guest-host complex?
A4: The stoichiometry of the guest-host complex, typically 1:1 for γ-cyclodextrin, can be determined using methods like the continuous variation method (Job's plot) in conjunction with techniques such as NMR or UV-Vis spectroscopy.[5][6] Phase solubility studies can also indicate the molar ratio of the complex.[7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the quantification of a guest molecule within a γ-cyclodextrin complex. Optimization will be required based on the specific properties of the guest molecule.
Objective: To separate and quantify the guest molecule from the γ-cyclodextrin and any potential impurities or degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, PDA, or Mass Spectrometer).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will depend on the separation requirements.[2][8]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility.[9]
-
Injection Volume: 10-20 µL.
-
Detection: Wavelength selected based on the maximum absorbance of the guest molecule for UV-Vis detection.
Sample Preparation:
-
Accurately weigh a known amount of the γ-cyclodextrin-guest complex.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a solvent in which both the guest and host are soluble).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantification:
-
A calibration curve is constructed by plotting the peak area of the guest molecule against known concentrations of a reference standard. The concentration of the guest molecule in the sample is then determined from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To quantify the guest molecule based on the integration of its specific NMR signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[10]
Sample Preparation:
-
Accurately weigh the γ-cyclodextrin-guest complex and a known amount of an internal standard.
-
Dissolve the mixture in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The internal standard should be soluble in the same solvent and have signals that do not overlap with the guest or host signals.
Data Acquisition (Example Parameters):
-
Pulse Program: A standard 1D proton (¹H) NMR experiment.
-
Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate quantification to ensure complete relaxation of the protons between scans.
-
Number of Scans: An adequate number of scans (e.g., 16 or more) should be acquired to achieve a good signal-to-noise ratio.[10]
Quantification:
-
The concentration of the guest molecule is determined by comparing the integral of a well-resolved proton signal from the guest molecule to the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS) Method
Objective: To quantify the guest molecule, often coupled with a separation technique like LC-MS.
Instrumentation:
-
A mass spectrometer (e.g., triple quadrupole or time-of-flight) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[11][12]
Sample Preparation:
-
Similar to HPLC sample preparation, the complex is dissolved in a suitable solvent and filtered. For direct infusion, the sample is diluted to an appropriate concentration.
MS Parameters (Example for ESI):
-
Ionization Mode: Positive or negative ion mode, depending on the guest molecule's properties.
-
Capillary Voltage: Optimized for the specific analyte.
-
Source Temperature: Set to ensure efficient desolvation without causing thermal degradation.
-
Nebulizer and Drying Gas Flow Rates: Optimized for stable spray and ion generation.
Quantification:
-
For LC-MS, quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity. A calibration curve is generated using a reference standard of the guest molecule.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Insufficient buffering of the mobile phase. 3. Column overload. | 1. Use a mobile phase with a competing base (e.g., triethylamine) for basic analytes. 2. Increase the buffer concentration or adjust the pH.[13] 3. Reduce the injected sample concentration or volume. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Dynamic equilibrium shift of the complex during chromatography. | 1. Optimize the mobile phase gradient or isocratic composition. 2. Replace the column. 3. Add a low concentration of γ-cyclodextrin to the mobile phase to maintain complex stability.[2] |
| Inconsistent Retention Times | 1. Fluctuation in pump flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. | 1. Check the pump for leaks and ensure proper functioning.[14] 2. Prepare fresh mobile phase and ensure proper mixing.[14] 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and clean all glassware thoroughly. 2. Implement a needle wash step in the autosampler method. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Quantification | 1. Incomplete proton relaxation. 2. Overlapping signals of the guest, host, and internal standard. 3. Poor signal-to-noise ratio. | 1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Choose an internal standard with non-overlapping signals. Consider using 2D NMR techniques like COSY or HSQC to identify unique, well-resolved signals. 3. Increase the number of scans. |
| Broad Peaks | 1. Sample viscosity is too high. 2. Presence of paramagnetic impurities. 3. Dynamic exchange processes. | 1. Dilute the sample. 2. Treat the sample with a chelating agent if metal contamination is suspected. 3. Vary the temperature during NMR acquisition to see if peaks sharpen. |
| Signal Suppression or Enhancement (NOE) | 1. Nuclear Overhauser Effect (NOE) between protons. | 1. Use an inverse-gated decoupling pulse sequence to suppress NOE effects during quantitative measurements. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signal Suppression | 1. Co-eluting matrix components competing for ionization. 2. High salt concentration in the sample. | 1. Improve chromatographic separation to separate the analyte from interfering matrix components. 2. Use a desalting step in the sample preparation or a volatile buffer system. |
| In-source Complex Dissociation | 1. High source temperature or cone voltage. | 1. Optimize the source parameters (temperature, voltages) to be as gentle as possible while maintaining good ionization efficiency. |
| Poor Reproducibility | 1. Unstable electrospray. 2. Contamination of the ion source. | 1. Check for blockages in the spray needle and optimize solvent flow. 2. Clean the ion source components regularly according to the manufacturer's instructions. |
| Formation of Multiple Adducts | 1. Presence of various cations (e.g., Na⁺, K⁺) in the mobile phase or sample. | 1. Use high-purity solvents and add a controlled amount of a single adduct-forming agent (e.g., ammonium (B1175870) acetate) to promote the formation of a single adduct ion for better quantification.[15] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the method validation for the quantification of guest molecules in γ-cyclodextrin complexes, based on literature values.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.1 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Pass |
Table 2: NMR Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (RSD%) | ≤ 3.0% | < 2.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 mg/mL |
Table 3: LC-MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Accuracy (% Recovery) | 85.0 - 115.0% (for bioanalysis) | 97.8% |
| Precision (RSD%) | ≤ 15.0% (for bioanalysis) | < 10.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1 ng/mL |
Visualizations
Caption: General experimental workflow for method validation.
Caption: Logical flow for troubleshooting analytical issues.
References
- 1. alfachemic.com [alfachemic.com]
- 2. international.arikesi.or.id [international.arikesi.or.id]
- 3. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. intelcentru.ro [intelcentru.ro]
- 5. Measurement of molecular association in drug: cyclodextrin inclusion complexes with improved 1H NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. international.arikesi.or.id [international.arikesi.or.id]
- 9. researchgate.net [researchgate.net]
- 10. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 11. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]
- 12. Mass Spectrometry of Esterified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Cyclodextrin Inclusion Complexes and the Impact of pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of gamma-cyclodextrin (γ-CD) inclusion complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with γ-CD inclusion complexes, with a focus on pH-related factors.
Issue 1: Low Inclusion Complex Stability or Formation
Q: My guest molecule is not forming a stable complex with γ-cyclodextrin. What are the potential pH-related causes and how can I troubleshoot this?
A: The stability of γ-CD inclusion complexes is significantly influenced by the pH of the medium, primarily due to its effect on the ionization state of the guest molecule.[1][2][3] Generally, neutral, less polar molecules are more readily encapsulated within the hydrophobic cavity of γ-cyclodextrin.[2][4]
Troubleshooting Steps:
-
Determine the pKa of your guest molecule: The pKa is the pH at which the guest molecule is 50% ionized.
-
Adjust the pH of the solution:
-
For acidic guest molecules , adjusting the pH to be at least 2 units below the pKa will ensure the molecule is predominantly in its neutral form, which generally leads to higher stability constants.[1]
-
For basic guest molecules , the pH should be adjusted to at least 2 units above the pKa to favor the neutral form.
-
-
Consider the charge of the guest molecule: While neutral molecules are often preferred, some charged species can still form stable complexes, though the binding affinity may be lower.[5][6]
-
Re-evaluate stability constants at different pH values: Perform spectroscopic or calorimetric titrations at various pH points to determine the optimal conditions for complex formation.
Issue 2: Precipitation of the Guest Molecule or Complex
Q: I am observing precipitation in my solution when trying to form a γ-cyclodextrin inclusion complex. How can pH be a contributing factor and what can I do to resolve this?
A: Precipitation can occur if the solubility of either the free guest molecule or the resulting inclusion complex is exceeded. pH plays a crucial role in the solubility of many ionizable compounds.
Troubleshooting Steps:
-
Assess the pH-dependent solubility of your guest molecule: Determine the solubility profile of your guest molecule across a range of pH values. For many ionizable drugs, solubility increases as the molecule becomes charged.[1][2]
-
Optimize the pH for both solubility and complex stability: There is often a trade-off between the conditions that favor high guest solubility (ionized state) and those that favor high complex stability (neutral state).[1][2] Finding a pH that balances these two factors is key.
-
Utilize co-solvents or modified cyclodextrins: If pH adjustment alone is insufficient, consider using a small percentage of a water-miscible co-solvent. Alternatively, using a more soluble γ-cyclodextrin derivative, such as hydroxypropyl-γ-cyclodextrin, can enhance the solubility of the complex.
-
Control the concentration: Ensure that the concentrations of both the guest molecule and γ-cyclodextrin are below the solubility limit of the anticipated complex at the experimental pH.
Issue 3: Inconsistent or Unexpected Spectroscopic Results
Q: The spectral shifts (e.g., in UV-Vis or fluorescence) I'm observing upon addition of γ-cyclodextrin are inconsistent or not as expected. Could pH be the cause?
A: Yes, pH can significantly impact spectroscopic results. The electronic environment of a guest molecule, which dictates its spectroscopic properties, can change with its ionization state.
Troubleshooting Steps:
-
Characterize the guest molecule's spectra at different pH values: Before studying the inclusion complex, record the spectra of the free guest molecule at various pH levels to understand how its spectral properties change with ionization.
-
Maintain a constant and buffered pH: Ensure that all your experiments are conducted in a well-buffered solution to prevent pH shifts upon the addition of guest or cyclodextrin (B1172386) stock solutions.
-
Account for pH-induced changes in the guest's properties: The observed spectral shift upon complexation is a result of the transfer of the guest from the aqueous environment to the cyclodextrin cavity. If the guest's ionization state changes with pH, this will also contribute to the overall spectral change and must be accounted for in your data analysis.
-
Verify 1:1 stoichiometry: At certain pH values, guest molecules might aggregate or form higher-order complexes with cyclodextrin, leading to complex and inconsistent spectral changes. Confirm the stoichiometry of your complex using methods like Job's plot.[7]
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the stability of γ-cyclodextrin inclusion complexes?
A1: The pH of the aqueous solution is a critical factor that governs the stability of inclusion complexes, especially when the guest molecule is ionizable.[1][2] The primary influence of pH is on the ionization state of the guest molecule. Generally, the neutral form of a guest molecule is more hydrophobic and thus exhibits a higher affinity for the nonpolar interior of the γ-cyclodextrin cavity, leading to a more stable complex.[2][4] As the pH changes to favor the ionized (charged) form of the guest, the molecule becomes more water-soluble and its affinity for the cyclodextrin cavity typically decreases, resulting in a lower stability constant.[1][2]
Q2: Can the γ-cyclodextrin itself be affected by pH?
A2: this compound is a robust molecule composed of glucose units and is stable over a wide pH range, particularly in neutral and alkaline conditions.[8] However, under strongly acidic conditions (low pH), the glycosidic bonds linking the glucose units can undergo hydrolysis, leading to the opening of the cyclodextrin ring.[9] This degradation is generally not a concern under typical experimental conditions for inclusion complex studies.
Q3: How can I experimentally determine the effect of pH on complex stability?
A3: The effect of pH on the stability of a γ-cyclodextrin inclusion complex can be quantified by determining the stability constant (K) at different pH values. Common techniques for this include:
-
UV-Visible Spectroscopy: By monitoring the changes in the absorbance of the guest molecule upon titration with γ-cyclodextrin at various buffered pH values.[10]
-
Fluorescence Spectroscopy: This is a highly sensitive method for fluorescent guest molecules, where changes in fluorescence intensity or wavelength are monitored during titration.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (K, ΔH, and ΔS) at a given pH.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the inclusion complex and can be used to determine stability constants by monitoring chemical shift changes of the guest or host protons upon complexation at different pHs.[11]
Q4: Are there any situations where an ionized guest molecule forms a more stable complex?
A4: While less common, there are instances where an ionized guest molecule can form a stable complex. This can occur if specific interactions, such as ion-dipole interactions or hydrogen bonding, between the charged group of the guest and the hydroxyl groups at the rim of the cyclodextrin cavity contribute favorably to the overall binding energy. However, in most cases, the hydrophobic effect driving the inclusion of the nonpolar part of the molecule is the dominant force, favoring the neutral species.
Data Presentation
Table 1: Impact of pH on the Stability Constant (K) of a Hypothetical Acidic Guest Molecule (pKa = 4.5) with γ-Cyclodextrin
| pH | Predominant Guest Form | Stability Constant (K) in M⁻¹ | Relative Stability |
| 2.5 | Neutral (>99%) | 1200 | High |
| 3.5 | Neutral (~90%) | 1050 | High |
| 4.5 | Neutral (50%), Ionized (50%) | 650 | Moderate |
| 5.5 | Ionized (~90%) | 200 | Low |
| 6.5 | Ionized (>99%) | 110 | Low |
Note: The values presented are for illustrative purposes to demonstrate the general trend.
Experimental Protocols
Protocol for Determining the Stability Constant by UV-Vis Spectroscopy
This protocol outlines the determination of the stability constant of a 1:1 inclusion complex between a guest molecule and γ-cyclodextrin at a specific pH.
1. Preparation of Solutions:
- Buffer Solution: Prepare a buffer solution of the desired pH (e.g., phosphate (B84403) buffer for pH 7.4).
- Guest Molecule Stock Solution: Accurately prepare a stock solution of the guest molecule in the chosen buffer. The concentration should be such that its absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- γ-Cyclodextrin Stock Solution: Prepare a concentrated stock solution of γ-cyclodextrin in the same buffer.
2. Spectroscopic Titration:
- Place a fixed volume of the guest molecule solution into a cuvette.
- Record the initial absorbance spectrum of the free guest molecule.
- Make successive small additions of the γ-cyclodextrin stock solution to the cuvette.
- After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new absorbance spectrum.
- Continue the additions until no further significant changes in the absorbance spectrum are observed.
3. Data Analysis:
- Monitor the change in absorbance (ΔA) at a specific wavelength where the guest molecule's absorbance is most affected by the inclusion.
- The stability constant (K) for a 1:1 complex can be determined by fitting the titration data to the Benesi-Hildebrand equation or by using non-linear regression analysis.[10]
Mandatory Visualizations
Caption: Experimental workflow for determining the stability constant.
Caption: Impact of pH on guest ionization and complex stability.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of cyclodextrins on chemical and physical stability of glucagon and characterization of glucagon/gamma-CD inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
temperature effects on the formation of gamma-cyclodextrin complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-cyclodextrin (γ-CD). The following sections address common issues encountered during the experimental investigation of temperature effects on the formation of γ-cyclodextrin inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the stability of γ-cyclodextrin inclusion complexes?
A1: The effect of temperature on the stability of γ-cyclodextrin complexes is governed by the thermodynamic parameters of the association (enthalpy ΔH° and entropy ΔS°). Generally, the stability constant (K) of the complex decreases as temperature increases.[1] This is because the inclusion process is often exothermic (negative ΔH°), meaning heat is released upon complex formation.[1] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissociation of the complex. However, the exact behavior is system-dependent, and in some cases, complexation can be an endothermic (entropy-driven) process.
Q2: What do the signs of the thermodynamic parameters (ΔG°, ΔH°, ΔS°) tell me about my γ-cyclodextrin complexation?
A2: The thermodynamic parameters provide insight into the forces driving the complex formation:
-
Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous complex formation process. The more negative the value, the more stable the complex.
-
Enthalpy (ΔH°): A negative ΔH° (exothermic) suggests that van der Waals interactions and hydrogen bonding between the guest molecule and the γ-CD cavity are the primary driving forces. A positive ΔH° (endothermic) indicates that the hydrophobic effect is the main driver, where the release of "high-energy" water molecules from the cyclodextrin (B1172386) cavity is favored.[2]
-
Entropy (ΔS°): A positive ΔS° is often associated with the hydrophobic effect, resulting from the disordered state of released water molecules. A negative ΔS° suggests a decrease in the conformational freedom of the guest molecule upon inclusion in the γ-CD cavity.
Q3: What is enthalpy-entropy compensation and why is it important?
A3: Enthalpy-entropy compensation is a phenomenon where a favorable change in enthalpy (more negative ΔH°) is often counteracted by an unfavorable change in entropy (more negative TΔS°), or vice versa.[3][4] This relationship can be observed when studying a series of related guest molecules or when analyzing the complexation at different temperatures. Understanding this compensation is crucial for interpreting the driving forces of complexation and for designing molecules with optimal binding characteristics.
Q4: How can I confirm that an inclusion complex has actually formed?
A4: The formation of an inclusion complex can be confirmed by several analytical techniques that detect changes in the physicochemical properties of the guest molecule upon encapsulation. Common methods include:
-
Spectroscopy (FTIR, NMR): Changes in the vibrational bands (FTIR) or chemical shifts (NMR) of the guest molecule can indicate its new environment within the cyclodextrin cavity.[5]
-
X-ray Diffraction (XRD): The formation of a new crystalline phase with a diffraction pattern distinct from the individual components suggests complex formation.[6]
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): The disappearance or shifting of the melting point or other thermal events of the guest molecule is a strong indicator of inclusion.[7]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Complexation
Symptom: After following a standard preparation method (e.g., co-precipitation, freeze-drying), the amount of isolated complex is low, or analysis shows a low percentage of guest molecule entrapment.
| Possible Cause | Troubleshooting Step |
| Poor Guest Solubility in the Reaction Medium | Increase the initial solubilization of the guest molecule. For aqueous preparations, a small amount of a co-solvent might be necessary, but be aware that the co-solvent can compete with the guest for the cyclodextrin cavity. |
| Inappropriate Stoichiometry | The molar ratio of γ-CD to the guest molecule is critical. Perform a phase solubility study to determine the optimal stoichiometry for your specific guest molecule.[6][8] |
| Unfavorable Temperature | The complexation process is temperature-dependent. Try varying the reaction temperature. For exothermic processes, lower temperatures may favor complex formation.[1] |
| Inadequate Mixing or Reaction Time | Ensure vigorous and continuous stirring during the complexation process to maximize the interaction between the host and guest molecules.[6] Extend the reaction time (e.g., from a few hours to 24 hours) to ensure equilibrium is reached.[9] |
| Incorrect Preparation Method | Some methods are better suited for certain types of guest molecules. For thermolabile substances, freeze-drying is often preferred over methods that require heating.[10] For poorly water-soluble guests, co-precipitation from an organic solvent might be more effective.[10] |
Issue 2: Inconsistent or Non-reproducible Isothermal Titration Calorimetry (ITC) Data
Symptom: Repeated ITC experiments for the same system yield different binding constants (Kₐ) and enthalpy values (ΔH°). The titration curve is noisy or does not fit a standard 1:1 binding model.
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure that both the γ-CD and guest solutions are accurately prepared in the same buffer to avoid heats of dilution. Degas all solutions thoroughly before the experiment to prevent air bubbles.[11] |
| Presence of Aggregates | Self-aggregation of γ-CD or the guest molecule can interfere with the binding analysis.[12] Use Dynamic Light Scattering (DLS) to check for aggregates. If present, try adjusting the concentration or buffer conditions. |
| Complex Stoichiometry | The interaction may not be a simple 1:1 binding. Higher-order complexes (e.g., 1:2 or 2:1 host:guest) can form.[13] Attempt to fit the data to more complex binding models available in the analysis software. |
| Incorrect Temperature Equilibration | Allow sufficient time for the system to reach thermal equilibrium before starting the titration. |
| Precipitation During Titration | If the complex has low solubility, it may precipitate in the cell during the titration, leading to artifacts in the data. Visually inspect the cell after the experiment. If precipitation occurs, the experiment may need to be conducted at lower concentrations. |
Quantitative Data Summary
The thermodynamic parameters for the formation of γ-cyclodextrin inclusion complexes are highly dependent on the guest molecule and the experimental conditions. The following tables summarize data from the literature for illustrative purposes.
Table 1: Thermodynamic Parameters for α-Mangostin/γ-CD Complex Formation [6][9]
| Temperature (°C) | Temperature (K) | Stability Constant (Kₛ) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| 25 | 298.15 | - | -5.019 ± 0.224 | -5.520 | -0.501 |
| 31 | 304.15 | - | - | - | - |
| 37 | 310.15 | - | - | - | - |
Note: Specific Kₛ values at each temperature were not provided in the source, but were used to calculate the overall thermodynamic parameters.
Table 2: Statistical Averages of Thermodynamic Parameters for γ-Cyclodextrin Complexes at 298.15 K (25 °C) [14][15]
| Thermodynamic Parameter | Mean Value (kcal/mol) | Standard Deviation (kcal/mol) |
| ΔG° | -3.71 | 1.19 |
| ΔH° | -3.10 | 3.39 |
| TΔS° | +0.69 | 3.29 |
Based on a dataset of 42 different complexes.
Experimental Protocols
Protocol 1: Phase Solubility Study
This method is used to determine the stoichiometry and apparent stability constant of a γ-CD complex.
-
Prepare a series of aqueous solutions with increasing concentrations of γ-cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of the guest drug to each γ-CD solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).[8]
-
After reaching equilibrium, centrifuge the suspensions to separate the undissolved guest.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of the dissolved guest in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the dissolved guest (y-axis) against the concentration of γ-CD (x-axis). The type of phase solubility diagram (e.g., Aₗ, Bₛ) provides information about the complex's stoichiometry and solubility.[8]
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, ΔH°, and the stoichiometry (n).
-
Sample Preparation: Prepare the guest solution (typically in the syringe) and the γ-CD solution (in the cell) in the same, degassed buffer. A common setup involves injecting a 1-2 mM guest solution into a 0.1-0.2 mM γ-CD solution.
-
Instrument Setup: Set the desired experimental temperature (e.g., 298 K). Allow the instrument to stabilize.
-
Titration: Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 10-20 injections of 2-4 µL each) with adequate spacing between them to allow the signal to return to baseline.[11]
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of guest to γ-CD.
-
Fitting: Fit the resulting isotherm to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters Kₐ, ΔH°, and n. ΔG° and ΔS° can then be calculated using the equations ΔG° = -RTlnKₐ and ΔG° = ΔH° - TΔS°.
Visualizations
References
- 1. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jresm.org [jresm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Statistical properties of thermodynamic quantities for cyclodextrin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alpha-, Beta-, and Gamma-Cyclodextrin for Drug Delivery
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch that have garnered significant attention in the pharmaceutical industry for their ability to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3] These torus-shaped molecules feature a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate "guest" drug molecules to form non-covalent inclusion complexes.[4][5] The three most common native cyclodextrins—alpha (α-CD), beta (β-CD), and gamma (γ-CD)—are composed of six, seven, and eight glucopyranose units, respectively.[4] This difference in structure dictates their physical and chemical properties, making the selection of the appropriate cyclodextrin (B1172386) a critical step in drug formulation.
This guide provides a comparative analysis of α-, β-, and γ-cyclodextrin, offering objective data to aid researchers, scientists, and drug development professionals in their selection process.
Structural and Physicochemical Properties
The primary distinction between the three native cyclodextrins lies in their molecular structure, which directly influences their cavity size and aqueous solubility—two key factors in their application for drug delivery.[4] β-cyclodextrin is the most widely used due to its suitable cavity size for a wide range of drugs, low price, and high availability.[6][7] However, its relatively low aqueous solubility can be a limitation.[6][8] In contrast, γ-CD is the most soluble, while α-CD has the smallest cavity, making it suitable for encapsulating smaller molecules.[6][8]
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucose Units | 6[4] | 7[4] | 8[4] |
| Internal Cavity Diameter (Å) | 4.7 - 5.3[6] | 6.0 - 6.5[6] | 7.5 - 8.3[6] |
| Aqueous Solubility ( g/100 mL at 25°C) | 14.5[4][6] | 1.85[4][6] | 23.2[3][6] |
| Primary Applications | Encapsulating small molecules, volatile oils, and flavors.[4][8] | Broad applicability for various drugs due to ideal cavity size.[6][7] | Encapsulating large molecules, proteins, and peptides.[4] |
| Safety Profile | Generally well-tolerated.[4] | Can cause nephrotoxicity at high parenteral doses; derivatives have reduced toxicity.[4][5] | Considered the safest of the three native types.[4] |
Performance in Drug Delivery Applications
The efficacy of a cyclodextrin in a drug delivery system is measured by its ability to enhance solubility, efficiently encapsulate the drug, and release it at the desired site. The choice of cyclodextrin is highly dependent on the specific physicochemical properties of the guest drug molecule.
| Performance Metric | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Solubility Enhancement | Effective for small molecules. Curcumin (B1669340) solubility was enhanced from 0.002 mg/mL to 0.364 mg/mL.[9] | Widely effective for many drugs. Praziquantel solubility was significantly increased.[1] The solubility of mefenamic acid increases with β-CD concentration.[2] | Suitable for larger molecules. Amlodipine (B1666008) complexed with γ-CD showed enhanced solubility and antioxidant activity.[10] |
| Encapsulation Efficiency (EE%) | EE% for curcumin was 65%.[9] | EE% for curcumin was 82%.[9] For tomato oil carotenoids, β-CD showed higher EE% than γ-CD.[11] | EE% for curcumin was 71%.[9] |
| Bioavailability Enhancement | The relative bioavailability of a curcumin complex was 460%.[9] | The relative bioavailability of a curcumin complex was 365%.[9] | The relative bioavailability of a curcumin complex was 99%.[9] |
| Drug Release Profile | Drug release from CD complexes is typically rapid, driven by dilution and competitive displacement.[12] | Similar to α-CD, release is generally fast. The dissociation of the complex is a dynamic equilibrium process.[13] | Release kinetics are also rapid and influenced by the binding strength of the complex.[13] |
Visualizing Cyclodextrin Mechanisms and Workflows
Experimental Protocols
A thorough characterization of drug-cyclodextrin complexes is essential to confirm their formation and understand their behavior.
Phase Solubility Studies (Higuchi-Connors Method)
This is the most common method to determine the stoichiometry and binding constant of a drug-CD complex in an aqueous solution.[14]
-
Objective: To determine how the concentration of the cyclodextrin affects the solubility of the drug.
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (α-, β-, or γ-CD).
-
Add an excess amount of the poorly soluble drug to each solution.
-
Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
After reaching equilibrium, filter the suspensions (e.g., using a 0.45 µm filter) to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical technique, such as UV-Vis Spectrophotometry or HPLC.[15]
-
Plot the solubility of the drug (Y-axis) against the concentration of the cyclodextrin (X-axis). The shape of this "phase solubility diagram" reveals the stoichiometry of the complex (e.g., a linear AL type plot indicates a 1:1 complex).[5]
-
In Vitro Drug Release and Dissolution Study
This experiment compares the dissolution rate of the pure drug with that of the drug-CD complex.[15]
-
Objective: To evaluate the enhancement of the drug's dissolution rate by complexation.
-
Methodology:
-
Apparatus: Use a standard USP Dissolution Testing Apparatus (e.g., Type II - Paddle).
-
Medium: Fill the dissolution vessels with a specific volume of a relevant dissolution medium (e.g., phosphate (B84403) buffer pH 7.4, simulated gastric fluid). Maintain a constant temperature (e.g., 37°C).
-
Sample Addition: Place an accurately weighed amount of the pure drug or the drug-CD complex (equivalent to a specific drug dose) into each vessel.
-
Sampling: Start the apparatus. At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the medium and immediately replace it with an equal volume of fresh, pre-warmed medium.[15]
-
Quantification: Filter the samples and analyze the drug concentration using an appropriate method (e.g., UV-Vis, HPLC).[15]
-
Analysis: Calculate the cumulative percentage of drug released over time and plot it for both the pure drug and the complex to compare their release profiles.
-
Characterization of Solid-State Complexes
Several analytical techniques are used in combination to confirm the formation of an inclusion complex in the solid state, as interactions in solution do not guarantee their existence in solid form.[16][17]
-
Differential Scanning Calorimetry (DSC): Provides evidence of complex formation by showing the disappearance or shifting of the drug's melting endotherm.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify changes in the characteristic absorption bands of the drug upon complexation, indicating host-guest interactions.[17]
-
X-Ray Powder Diffraction (XRPD): Complex formation is indicated by changes in the diffraction pattern, often showing the appearance of a new crystalline phase or a reduction in the crystallinity of the drug.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool to provide definitive proof of inclusion. A significant upfield shift of the protons located inside the CD cavity (H-3 and H-5) confirms the presence of the guest molecule.[18]
Conclusion
Alpha-, beta-, and gamma-cyclodextrins are versatile excipients that offer distinct advantages for drug delivery. The choice among them is not one-size-fits-all but depends critically on the size, shape, and physicochemical properties of the drug molecule to be encapsulated.
-
α-Cyclodextrin is the ideal choice for small molecules, flavors, and volatile compounds where a smaller cavity is required.
-
β-Cyclodextrin remains the workhorse of the group, offering a versatile cavity size suitable for a wide range of common drug molecules. Its low cost is a major advantage, though its limited solubility may necessitate the use of more soluble derivatives like Hydroxypropyl-β-CD (HP-β-CD).[6]
-
γ-Cyclodextrin , with its larger cavity and high water solubility, is best suited for larger guest molecules, including peptides and proteins.[4]
By carefully considering the comparative data and employing rigorous experimental characterization, researchers can effectively leverage the unique properties of each cyclodextrin to overcome challenges in drug formulation and enhance therapeutic outcomes.
References
- 1. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. mdpi.com [mdpi.com]
- 7. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tomato Oil Encapsulation by α-, β-, and γ-Cyclodextrins: A Comparative Study on the Formation of Supramolecular Structures, Antioxidant Activity, and Carotenoid Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juliet84.free.fr [juliet84.free.fr]
- 13. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. discover.library.noaa.gov [discover.library.noaa.gov]
- 17. researchgate.net [researchgate.net]
- 18. onlinepharmacytech.info [onlinepharmacytech.info]
A Head-to-Head Battle for Drug Delivery: Gamma-Cyclodextrin vs. Polymeric Nanoparticles
For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical decision that profoundly impacts a therapeutic's efficacy and safety profile. Among the myriad of options, gamma-cyclodextrin (γ-CD) and polymeric nanoparticles (PNPs) have emerged as two leading platforms, each with a distinct set of advantages and limitations. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal carrier for your specific application.
This comprehensive analysis delves into key performance indicators, including drug loading capacity, encapsulation efficiency, physicochemical properties, drug release kinetics, stability, and in vitro cytotoxicity. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited studies are provided to ensure reproducibility and methodological transparency.
At a Glance: Key Performance Metrics
The selection of an appropriate drug delivery system hinges on a range of parameters. Below is a summary of experimental data comparing cyclodextrin-based systems with polymeric nanoparticles.
Table 1: Physicochemical Properties and Drug Loading
| Parameter | γ-Cyclodextrin System | Polymeric Nanoparticle System (PLGA/PCL) | Drug | Reference |
| Particle Size (nm) | < 275 | < 275 | Camptothecin | [1] |
| 148.57 ± 1.66 (PLGA/CD NPs) | 162.30 ± 5.31 (PLGA NPs) | Paclitaxel | [2] | |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Camptothecin | [1] |
| 0.14 (PLGA/CD NPs) | 0.28 (PLGA NPs) | Paclitaxel | [2] | |
| Zeta Potential (mV) | -11.42 ± 0.84 (PLGA/CD NPs) | -20.53 ± 2.79 (PLGA NPs) | Paclitaxel | [2] |
| Drug Loading (%) | Significantly higher than PLGA/PCL | Lower than amphiphilic CD NPs | Camptothecin | [1] |
| Encapsulation Efficiency (%) | 85.70 ± 2.06 (PLGA/CD NPs) | 60.44 ± 6.80 (PLGA NPs) | Paclitaxel | [2] |
| 16.34 (with β-CD) | 5.76 (without β-CD) | Epigallocatechin-3-Gallate | [3][4] |
Note: The data for Paclitaxel and Epigallocatechin-3-Gallate involved cyclodextrin-polymer hybrid nanoparticles, highlighting the synergistic effects of combining these two systems.
Table 2: In Vitro Drug Release and Cytotoxicity
| Parameter | γ-Cyclodextrin System | Polymeric Nanoparticle System (PLGA/PCL) | Drug | Reference |
| Drug Release Profile | Sustained release up to 12 days | Sustained release up to 48 hours | Camptothecin | [1] |
| Slower release at pH 7.4, more complete release at tumor pH (6.8 and 5.0) | Faster initial release | Paclitaxel | [2] | |
| Anticancer Efficacy | Higher than PLGA/PCL NPs | Lower than amphiphilic CD NPs | Camptothecin | [1] |
| Cell Viability (%) | Dependent on drug and concentration | Dependent on polymer and drug concentration | Varies | [5][6] |
Delving Deeper: Experimental Methodologies
To ensure a thorough understanding and enable replication of the presented findings, detailed experimental protocols for key characterization techniques are outlined below.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for the preparation and evaluation of γ-CD complexes and polymeric nanoparticles.
Preparation of γ-Cyclodextrin Inclusion Complexes
A common method for preparing γ-CD inclusion complexes is the co-precipitation technique.[7]
-
Dissolution: Accurately weighed amounts of γ-cyclodextrin are dissolved in deionized water with stirring. The drug is separately dissolved in a suitable organic solvent (e.g., ethanol, acetone).
-
Complexation: The drug solution is added dropwise to the γ-CD solution under continuous stirring. The mixture is then stirred for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
Isolation: The resulting solution is then subjected to a process to isolate the solid complex, such as freeze-drying (lyophilization) or evaporation.[8]
-
Purification: The obtained powder may be washed with a small amount of the organic solvent used for the drug to remove any surface-adsorbed, uncomplexed drug.
Synthesis of Polymeric Nanoparticles (PLGA)
The emulsification-solvent evaporation method is a widely used technique for preparing PLGA nanoparticles.[9][10]
-
Organic Phase Preparation: Poly(lactic-co-glycolic acid) (PLGA) and the hydrophobic drug are dissolved in a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Emulsification: The organic phase is added to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68) and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The emulsion is then stirred at room temperature under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Recovery: The resulting nanoparticles are collected by ultracentrifugation, washed with deionized water to remove the excess stabilizer and unencapsulated drug, and then lyophilized for storage.
Determination of Drug Loading and Encapsulation Efficiency
The amount of drug encapsulated within the nanoparticles is typically determined indirectly using UV-Vis spectrophotometry.[11][12][13]
Caption: Workflow for determining drug loading and encapsulation efficiency.
-
Separation: A known amount of the drug-loaded nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: The concentration of the free (unencapsulated) drug in the supernatant is measured using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax). A standard calibration curve of the drug is used for quantification.
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro drug release profile.[14][15][16]
-
Preparation: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Release: The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug released is then plotted against time.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][17][18]
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
-
Cell Seeding: Cells (e.g., a relevant cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the γ-CD-drug complex, polymeric nanoparticles (both empty and drug-loaded), and the free drug as a control. Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
Concluding Remarks
The choice between this compound and polymeric nanoparticles is not a one-size-fits-all decision. Cyclodextrins, particularly in their modified or polymeric forms, often demonstrate superior drug loading and can significantly enhance the solubility and stability of guest molecules.[19][20] They can also offer a more extended drug release profile, as seen in the case of camptothecin.[1]
On the other hand, polymeric nanoparticles like PLGA are well-established, biodegradable, and offer tunable release kinetics based on polymer composition and molecular weight.[21] The combination of cyclodextrins with polymeric nanoparticles often yields synergistic effects, improving encapsulation efficiency and modifying release characteristics, thereby presenting a promising hybrid approach.[2][22][23]
Ultimately, the optimal choice will depend on the specific physicochemical properties of the drug, the desired release profile, the target cell or tissue, and the intended route of administration. The experimental data and detailed protocols provided in this guide serve as a foundational resource for making an informed decision in the development of next-generation drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulation of Paclitaxel: Exploring the Cyclodextrin / PLGA Nano Delivery Carrier to Slow Down Paclitaxel Release, Enhance Accumulation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 8. oatext.com [oatext.com]
- 9. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. jmb.or.kr [jmb.or.kr]
- 19. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 21. medcraveonline.com [medcraveonline.com]
- 22. PLGA/PEG Nanoparticles Loaded with Cyclodextrin-Peganum harmala Alkaloid Complex and Ascorbic Acid with Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Characterization of Gamma-Cyclodextrin
For researchers, scientists, and drug development professionals, the accurate and precise characterization of gamma-cyclodextrin (γ-CD) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques, presenting their principles, experimental protocols, and performance data to aid in the selection of the most appropriate methods for specific research and development needs.
The cross-validation of analytical techniques is a critical process to ensure the reliability and consistency of results. This involves comparing the performance of different methods to identify their respective strengths and weaknesses. This guide explores four principal techniques for γ-CD characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermoanalytical Methods (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Cross-Validation Workflow for Analytical Techniques
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of γ-CD. It is particularly valued for its high resolution, sensitivity, and reproducibility.
Experimental Protocol
A typical HPLC method for the simultaneous determination of alpha-, beta-, and gamma-cyclodextrins involves the following conditions:
-
Column: Finepak amino column.
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Differential Refractive Index (DRI) detector.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Performance Data
The following table summarizes typical validation parameters for an HPLC-DRI method for γ-CD analysis.
| Parameter | Result |
| Linearity Range | 2-10 mg/mL |
| Correlation Coefficient (r) | 0.9998 |
| Retention Time | 21.74 min |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of γ-CD. It provides detailed information about the molecular structure, including the confirmation of the primary structure and the identification of impurities.
Experimental Protocol
For structural characterization and purity assessment of γ-CD:
-
Spectrometer: 500 MHz NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (for quantitative analysis).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) for detailed structural assignment.
-
Sample Preparation: Dissolve a known amount of γ-CD in the chosen deuterated solvent. For quantitative analysis, a known amount of an internal standard is added.
Performance Data
NMR is primarily a qualitative and semi-quantitative technique. For quantitative applications, validation is crucial.
| Parameter | Result |
| Specificity | High (provides structural confirmation) |
| Linearity Range | 0.5 - 20 mg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of γ-CD and identifying impurities and degradation products. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool.
Experimental Protocol
A representative LC-MS/MS method for the identification of γ-CD is as follows:
-
Chromatography: Macherey-Nagel Nucleosil Carbohydrate column (250 x 4 mm; 10 µm).
-
Mobile Phase: A: 1 mmol/L lithium chloride, B: methanol (B129727) (Isocratic elution at 90% B).
-
Flow Rate: 2.0 mL/min with a post-column split of 1:10.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry (MS/MS) monitoring the transition m/z 1303.3→169 for γ-cyclodextrin.
-
Sample Preparation: Dissolve the sample in methanol-water (9:1, v:v) containing 0.1 mmol/L of LiCl.
Performance Data
| Parameter | Result |
| Specificity | Very High (based on mass-to-charge ratio) |
| Limit of Detection (LOD) | Approximately 50 µg/mL in urine |
| Molecular Weight Confirmation | [M+Li]⁺ at m/z 1303.5 |
| Precision (RSD%) | Typically < 15% for trace analysis |
| Accuracy (Recovery %) | 85-115% for trace analysis |
Thermoanalytical Methods
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of γ-CD, such as melting point, decomposition temperature, and the presence of water or solvent molecules.
Experimental Protocol
A typical setup for DSC/TGA analysis of γ-CD involves:
-
Instrument: Simultaneous TG/DSC analyzer.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen or argon) at a flow rate of 50 mL/min.
-
Sample Pan: Aluminum pans.
-
Sample Preparation: A few milligrams of the γ-CD sample are accurately weighed into the sample pan.
Performance Data
Thermoanalytical methods provide qualitative and quantitative information about the thermal stability and composition of γ-CD.
| Parameter | Information Provided |
| DSC Endotherm | Indicates melting, dehydration, or other phase transitions. |
| TGA Weight Loss | Quantifies the loss of volatiles (e.g., water) and decomposition. |
| Decomposition Temperature | Provides information on the thermal stability of the molecule. |
| Reproducibility | High for transition temperatures and weight loss percentages. |
Comparative Summary and Recommendations
The choice of analytical technique for γ-CD characterization depends on the specific information required.
-
For routine quality control, purity assessment, and quantification, HPLC is the method of choice due to its robustness, precision, and established validation protocols.
-
For definitive structural confirmation and identification of unknown impurities, NMR spectroscopy is indispensable.
-
For high-sensitivity impurity detection and molecular weight verification, Mass Spectrometry , particularly when coupled with HPLC, offers unparalleled specificity.
-
To understand the solid-state properties, including hydration and thermal stability, DSC and TGA are the preferred techniques.
A comprehensive characterization of this compound often requires a multi-technique approach. By cross-validating results from these orthogonal techniques, researchers and drug development professionals can build a complete and reliable profile of their γ-CD material, ensuring its suitability for its intended application.
The Correlation Between In Vitro and In Vivo Performance of Gamma-Cyclodextrin Formulations: A Comparative Guide
A comprehensive analysis of gamma-cyclodextrin's role in drug delivery, this guide offers a comparative look at its in vitro and in vivo correlation (IVIVC), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound (γ-CD), a cyclic oligosaccharide composed of eight glucose units, has emerged as a versatile excipient in pharmaceutical formulations.[1][2] Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic internal cavity, allows it to form inclusion complexes with a wide array of poorly soluble drug molecules.[3][4] This encapsulation can significantly enhance the aqueous solubility, dissolution rate, stability, and bioavailability of guest drugs.[3][5] Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical aspect of drug development, as it can streamline the formulation process, reduce the need for extensive in vivo studies, and ensure product quality and performance.[6] This guide provides an objective comparison of γ-CD formulations with other alternatives, presenting supporting experimental data and detailed protocols to aid in the development of robust drug delivery systems.
Comparative In Vitro Dissolution and In Vivo Bioavailability
The primary advantage of formulating drugs with γ-CD is the enhancement of their dissolution and subsequent bioavailability. The following tables summarize quantitative data from various studies, comparing the performance of γ-CD formulations with pure drugs and other cyclodextrins.
Table 1: In Vitro Drug Release Enhancement with this compound
| Drug | Formulation | Time (min) | Pure Drug Release (%) | γ-CD Formulation Release (%) | Molar Ratio (Drug:γ-CD) | Dissolution Medium |
| Ginsenoside Re | Inclusion Complex | 30 | 6.73 | 79.13 | 1:1 | Not Specified |
| Curcumin (B1669340) | Inclusion Complex | Not Specified | - | - | 1:1 | Not Specified |
As demonstrated with Ginsenoside Re, inclusion complexation with γ-CD can dramatically increase the rate and extent of drug release compared to the pure drug powder.[7] The dissolution rate of the Ginsenoside Re-γ-CD inclusion complex was 9.27 times higher than that of the pure drug.[7]
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Animal Model |
| Ginsenoside Re | γ-CD Inclusion Complex | ~2.7-fold higher than pure drug | Not Specified | - | 171 | Not Specified |
| Curcumin | γ-CD Complex | - | - | 99% of reference | Not Specified |
In vivo studies with a Ginsenoside Re-γ-CD inclusion complex showed a 2.7-fold increase in peak plasma concentration (Cmax) compared to the pure drug, with the relative bioavailability reaching 171%.[7] A study on curcumin complexes found the relative bioavailability of the γ-CD formulation to be 99% compared to a reference.[8]
Table 3: Comparison of this compound with Alpha- and Beta-Cyclodextrin
| Drug | Cyclodextrin (B1172386) Type | Stability Constant (Ks, M⁻¹) | Binding Energy (kcal/mol) | Relative Bioavailability (%) |
| Ginsenoside Re | α-CD | 22 | -4.70 | - |
| β-CD | 612 | -5.10 | - | |
| γ-CD | 14,410 | -6.70 | 171 | |
| Curcumin | α-CD | - | - | 460 |
| β-CD | - | - | 365 | |
| γ-CD | - | - | 99 |
The choice of cyclodextrin can significantly impact the stability of the inclusion complex and the resulting bioavailability. For Ginsenoside Re, γ-CD formed a much more stable complex, as indicated by its significantly higher stability constant (Ks), compared to α-CD and β-CD.[7] This stronger interaction, also supported by the more favorable binding energy, likely contributed to its enhanced bioavailability.[7] Conversely, for curcumin, α-CD and β-CD complexes resulted in higher relative bioavailability compared to the γ-CD complex.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for the preparation and evaluation of γ-CD formulations.
Preparation of this compound Inclusion Complexes
A common method for preparing solid inclusion complexes is the kneading method followed by freeze-drying.[2][9]
-
Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of the drug to γ-CD (commonly 1:1).[7]
-
Paste Formation: Accurately weigh the required amount of γ-CD and place it in a mortar. Add a small amount of a solvent (e.g., water-ethanol mixture) to the γ-CD and mix thoroughly to obtain a homogeneous paste.[9]
-
Kneading: Slowly add the accurately weighed drug powder to the paste. Knead the mixture for a specified period (e.g., 60 minutes) to ensure intimate contact and complex formation.[9] During this process, the solvent is gradually evaporated.
-
Drying: The resulting solid mass is then dried to remove any remaining solvent. This can be achieved through various methods, such as air drying or using a vacuum oven at a controlled temperature.
-
Freeze-Drying (Lyophilization): For enhanced stability and amorphization, the prepared complex can be dissolved in water and then freeze-dried.[10]
In Vitro Dissolution Study
In vitro dissolution testing is performed to assess the drug release characteristics of the formulation.[10]
-
Apparatus: A USP Dissolution Testing Apparatus, typically Type II (Paddle), is used.[10]
-
Dissolution Medium: The choice of medium should simulate physiological conditions. Common media include 0.1 N HCl (pH 1.2) to simulate gastric fluid or phosphate (B84403) buffers (pH 6.8 or 7.4) to simulate intestinal fluid.[10] The volume is typically 900 mL.[9]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[9]
-
Procedure:
-
An accurately weighed amount of the γ-CD complex, equivalent to a specific dose of the drug, is placed in the dissolution vessel.[10]
-
The apparatus is started at a specified paddle speed (e.g., 50 or 100 rpm).[9][11]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), a sample (e.g., 5 or 10 mL) of the dissolution medium is withdrawn.[9][10]
-
An equal volume of fresh, pre-warmed dissolution medium is immediately added to the vessel to maintain a constant volume.[10]
-
-
Drug Quantification: The withdrawn samples are filtered (e.g., through a 0.45 µm filter). The concentration of the dissolved drug in the filtered samples is determined using a suitable analytical method, such as UV-Vis Spectrophotometry at the drug's λmax or High-Performance Liquid Chromatography (HPLC).[10][11]
In Vivo Pharmacokinetic Study
In vivo studies are conducted to determine the pharmacokinetic profile of the drug formulation in an animal model.
-
Animal Model: Select an appropriate animal model (e.g., rats, rabbits).[3]
-
Dosing: Administer the drug formulation (e.g., γ-CD complex) and the pure drug (as a control) to different groups of animals, typically via oral gavage.
-
Blood Sampling: At predetermined time points after administration, collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method, such as LC-MS/MS.[7]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC).[8] The relative bioavailability is calculated by comparing the AUC of the test formulation to that of the control.[8]
Visualizing the Process: From Formulation to In Vivo Correlation
The following diagrams illustrate the key processes involved in the development and evaluation of this compound formulations.
Caption: Experimental workflow for establishing IVIVC.
Caption: Mechanism of drug release from a γ-CD complex.
References
- 1. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. benchchem.com [benchchem.com]
- 11. saspublishers.com [saspublishers.com]
A Comparative Guide to the Solubilizing Capacity of Gamma-Cyclodextrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solubilizing capacity of native gamma-cyclodextrin (γ-CD) with its chemically modified derivatives. The inclusion of experimental data, detailed protocols, and visualizations aims to assist researchers in selecting the most appropriate cyclodextrin (B1172386) for enhancing the solubility of poorly water-soluble compounds in pharmaceutical and other applications.
Executive Summary
Cyclodextrins are cyclic oligosaccharides widely employed to enhance the aqueous solubility and bioavailability of hydrophobic molecules through the formation of inclusion complexes. While native cyclodextrins, including this compound, are effective solubilizers, their derivatives often exhibit significantly improved performance. Chemical modification of the hydroxyl groups on the cyclodextrin rim disrupts the strong intermolecular hydrogen bonding present in the crystalline state of the parent cyclodextrin, leading to a substantial increase in their aqueous solubility.[1] This, in turn, enhances their ability to solubilize guest molecules. This guide presents a comparative analysis of the solubilizing power of γ-CD and its common derivatives, supported by experimental findings.
Comparative Analysis of Solubilizing Capacity
The solubilizing capacity of cyclodextrins is typically evaluated by determining the extent to which they increase the aqueous solubility of a poorly soluble guest molecule. This is often expressed as a fold increase in solubility or as complexation efficiency. The data presented in Table 1, compiled from various studies, demonstrates the superior performance of γ-CD derivatives compared to the native form.
Table 1: Comparison of Solubility Enhancement by this compound and Its Derivatives for Various Drugs
| Guest Molecule (Drug) | Cyclodextrin | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Stability Constant (Kc) (M⁻¹) | Reference |
| Rosuvastatin Calcium | γ-Cyclodextrin | 1:4 | 2.00 | 106.8 | [2] |
| Methyltestosterone | γ-Cyclodextrin | 1:1 | 17 | - | |
| Piroxicam | γ-Cyclodextrin | - | - | 89.4 | [3] |
| Chrysin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:2 | ~150 | - | [4] |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | 1:2 | ~250 | - | [4] |
| Chrysin | Sulfobutylether-β-cyclodextrin (SBE-β-CD)* | 1:2 | ~120 | - | [4] |
*Note: Data for β-cyclodextrin derivatives are included to provide a broader context of how derivatization, in general, significantly enhances solubilizing capacity. Direct comparative data for a wide range of drugs with various γ-CD derivatives is limited in publicly available literature. The trend of enhanced solubility with derivatives is, however, a well-established principle for all cyclodextrin types.[5]
Derivatives such as hydroxypropyl-γ-cyclodextrin (HP-γ-CD) and sulfobutylether-γ-cyclodextrin (SBE-γ-CD) are designed to have higher aqueous solubility than the parent γ-CD.[6] The introduction of hydroxypropyl or sulfobutyl ether groups disrupts the intramolecular hydrogen bonding that limits the solubility of native cyclodextrins, thereby increasing their capacity to form soluble inclusion complexes. Methylated derivatives also show enhanced solubility and complexation ability.[7][8]
Experimental Protocols
The most common method for determining the solubilizing capacity of cyclodextrins is the Phase Solubility Study as described by Higuchi and Connors. This method allows for the determination of the stoichiometry of the inclusion complex and its stability constant.
Phase Solubility Study Protocol
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions of the cyclodextrin (e.g., γ-CD, HP-γ-CD) are prepared at various concentrations in a specific buffer or distilled water. The pH of the solutions should be controlled and recorded.
-
Addition of Excess Guest Molecule: An excess amount of the poorly water-soluble drug (guest molecule) is added to each cyclodextrin solution in separate vials. The exact amount of the drug should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. This can be done using a shaker water bath or a magnetic stirrer.
-
Sample Collection and Analysis: After equilibration, the suspensions are filtered through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved drug (on the y-axis) against the concentration of the cyclodextrin (on the x-axis).
-
An AL-type diagram, which shows a linear increase in drug solubility with increasing cyclodextrin concentration, is indicative of the formation of a 1:1 soluble complex.
-
The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear phase solubility diagram and the intrinsic solubility of the drug (S0) using the following equation: Kc = slope / [S0 * (1 - slope)]
-
The complexation efficiency (CE) can also be determined from the slope of the phase solubility diagram: CE = slope / (1 - slope)
-
Visualization of Structure-Solubility Relationship
The enhanced solubilizing capacity of cyclodextrin derivatives is a direct consequence of their structural modifications. The following diagram illustrates this relationship.
Caption: Structural modification of γ-CD enhances its solubilizing capacity.
Conclusion
The derivatization of this compound significantly enhances its capacity to solubilize poorly water-soluble compounds. By disrupting the crystal lattice structure and increasing the aqueous solubility of the cyclodextrin itself, derivatives like hydroxypropyl-γ-cyclodextrin and sulfobutylether-γ-cyclodextrin offer a superior platform for formulating challenging molecules. The selection of a specific cyclodextrin should be guided by experimental data, such as that obtained from phase solubility studies, to ensure optimal performance for a given guest molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Gamma-Cyclodextrin: A Comparative Guide to Enhancing Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of gamma-cyclodextrin (γ-CD) as a bioavailability enhancer for poorly soluble drugs. Through an objective comparison with other cyclodextrins and alternative methods, this document synthesizes experimental data to offer a clear perspective on the efficacy and applicability of γ-CD in pharmaceutical formulations. Detailed experimental protocols and visual representations of key processes are included to support researchers in their drug development endeavors.
The Role of this compound in Bioavailability Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to form inclusion complexes with a variety of poorly water-soluble drug molecules. This encapsulation can significantly improve a drug's solubility, dissolution rate, and ultimately, its oral bioavailability.[1][2] this compound, composed of eight glucose units, possesses a larger cavity size compared to its alpha- and beta-cyclodextrin (B164692) counterparts, making it particularly suitable for encapsulating larger drug molecules, peptides, and proteins.[3]
The enhancement of oral bioavailability through cyclodextrin (B1172386) complexation is a well-established strategy for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility.[4][5][6] By increasing the drug's concentration in the gastrointestinal fluid, γ-CD facilitates a higher concentration gradient across the intestinal membrane, leading to improved absorption.
Comparative Performance of this compound
The effectiveness of γ-CD in enhancing bioavailability is often compared with that of other cyclodextrins, particularly β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). The choice of cyclodextrin depends on various factors including the size and physicochemical properties of the drug molecule, as well as the desired release profile.
Quantitative Data Presentation
The following tables summarize key performance indicators of γ-CD in comparison with other cyclodextrins for specific drugs, based on data from various experimental studies.
Table 1: Solubility Enhancement of Drugs with Various Cyclodextrins
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (fold increase) | Reference |
| Curcumin | α-CD | - | 182 | [7] |
| Curcumin | β-CD | - | 93 | [7] |
| Curcumin | γ-CD | - | 34 | [7] |
| Ginsenoside Re | γ-CD | 1:1 | 9.27 (dissolution rate) | |
| Amlodipine (B1666008) | β-CD | 1:1 | - | [8] |
| Amlodipine | HP-β-CD | 1:1 | - | [8] |
| Amlodipine | SBE-β-CD | 1:1 | Higher than β-CD and HP-β-CD | [8] |
| Etoricoxib | β-CD | 1:4 | - | [9] |
| Etoricoxib | HP-β-CD | 1:4 | Higher than β-CD and SBE-β-CD | [9] |
| Etoricoxib | SBE-β-CD | 1:4 | - | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of Drugs with and without this compound
| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Ginsenoside Re | G-Re powder | - | - | 113.03 ± 44.6 | 100 | |
| Ginsenoside Re | G-Re-γ-CD inclusion complex | - | - | 175.43 ± 67.43 | 171 | |
| Curcumin | Curcumin alone | - | - | - | 100 | [7] |
| Curcumin | CUR α-CD complex | - | - | - | 460 | [7] |
| Curcumin | CUR β-CD complex | - | - | - | 365 | [7] |
| Curcumin | CUR γ-CD complex | - | - | - | 99 | [7] |
| Etoricoxib | Marketed product (Arcoxia®) | - | - | - | 100 | [9] |
| Etoricoxib | SD-HP3 (with HP-β-CD) | 9122.16 | 0.22 | Significantly higher | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioavailability enhancement. Below are outlines of key experimental protocols.
Preparation of Drug-γ-Cyclodextrin Inclusion Complexes
Several methods are commonly employed to prepare inclusion complexes, with the choice of method depending on the properties of the drug and cyclodextrin.[10][11][12]
-
Kneading Method:
-
Create a paste of γ-CD with a small amount of a suitable solvent (e.g., water-ethanol mixture).
-
Gradually add the drug to the paste and knead thoroughly for a specified time (e.g., 60 minutes) to ensure homogeneous mixing.
-
Dry the resulting mass at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve of appropriate mesh size.[10]
-
-
Co-precipitation Method:
-
Dissolve γ-CD in an aqueous solution.
-
Separately, dissolve the drug in a suitable organic solvent.
-
Add the drug solution to the γ-CD solution dropwise while stirring continuously.
-
Continue stirring for a defined period (e.g., 24 hours) to allow for complex formation and precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold water or the organic solvent used, and dry.[10]
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve both the drug and γ-CD in a suitable solvent, typically water or a co-solvent system.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum for an extended period (e.g., 48 hours) to remove the solvent by sublimation, resulting in a porous, amorphous complex.[12]
-
In Vitro Dissolution Study
This study evaluates the rate and extent to which the drug dissolves from its formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: 900 mL of a physiologically relevant medium, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid or phosphate (B84403) buffer (pH 6.8 or 7.4) to simulate intestinal fluid.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: Typically set at 50 or 75 rpm.
-
Procedure:
-
Place a weighed amount of the drug-γ-CD complex, equivalent to a specific dose of the drug, into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[13]
-
In Vivo Pharmacokinetic Study
This study is essential to determine the bioavailability of the drug in a living organism.
-
Animal Model: Typically, rats or rabbits are used. Animals should be fasted overnight before drug administration.
-
Dosing: Administer the drug formulation (e.g., pure drug suspension vs. drug-γ-CD complex solution/suspension) orally via gavage.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein in rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the drug concentration in the plasma using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability of the complexed drug is calculated as: (AUCcomplex / AUCpure drug) × 100%.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a valuable tool for enhancing the oral bioavailability of poorly soluble drugs, particularly those with larger molecular structures. While derivatives of β-cyclodextrin may offer superior performance for certain drugs, the choice of the most suitable cyclodextrin requires careful consideration of the drug's properties and empirical validation through well-designed in vitro and in vivo studies. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to effectively evaluate and utilize this compound in the development of more efficacious pharmaceutical products.
References
- 1. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. mdpi.com [mdpi.com]
- 3. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. humapub.com [humapub.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. oatext.com [oatext.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Gamma-Cyclodextrin Preparation Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for gamma-cyclodextrin (γ-CD) is a critical decision that impacts yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of prevalent preparation methods, supported by experimental data, detailed protocols, and visual workflows to aid in this selection process. The primary route for γ-CD production is through enzymatic conversion of starch, a process that has been refined through various approaches to enhance yield and specificity.
Core Methodology: Enzymatic Synthesis
The cornerstone of γ-CD production is the enzymatic action of cyclodextrin (B1172386) glycosyltransferase (CGTase). This enzyme catalyzes the intramolecular transglycosylation of starch, cleaving a linear chain of glucose units and joining the ends to form a cyclic oligosaccharide. While various microorganisms produce CGTases, the product is typically a mixture of alpha- (α-), beta- (β-), and gamma- (γ-) cyclodextrins.[1][2] The challenge and focus of process optimization lie in maximizing the yield of the desired γ-CD.
The general workflow for enzymatic synthesis of γ-CD is depicted below:
Comparative Analysis of Preparation Methods
The following table summarizes quantitative data from various studies on γ-CD preparation, highlighting differences in substrates, enzyme sources, reaction conditions, and outcomes.
| Method | Substrate | Enzyme Source | Key Reaction Conditions | γ-CD Yield/Conversion | Product Ratio (α:β:γ) | Purity | Reference |
| Standard Enzymatic | 15% (w/v) Soluble Starch | Bacillus clarkii 7364 CGTase | pH 12, 55°C, with 2% (w/v) glycyrrhizic acid | 47% (w/w) conversion to γ-CD | Negligible:89:11 | Not specified | [3] |
| Enzyme Pretreatment | 10% (w/v) Cassava Starch | γ-CGTase (optimum temp 50°C) | Moderate heat (30-70°C) combined with enzymatic treatment | 26.34% conversion | Not specified | Not specified | [4] |
| One-Pot from Cellulose (B213188) | Cellulose | Multi-enzyme cascade (CBHI, CBP, AGP, PPGK, PGM, CGT) | Optimized conditions with a glucose-1-phosphate synthesis module | 5.9% yield relative to cellulose | 0:0.3:97 | 95.8% | [5] |
| Immobilized Enzyme | Starch | Immobilized γ-CGTase on PHA nanogranules | pH 9.0, 50°C, 10h with K+, Ca2+, Mg2+ | 22.73% conversion to total CDs | High γ-CD ratio (90.86% of total CDs) | Not specified | [6] |
| Using β-CD as Substrate | 10 mmol/L β-CD | CGTase from Alkalophilic Bacillus | pH 7.0, 65°C, 27h, with 3% glycyrrhizin (B1671929) | >32.7% conversion of β-CD to γ-CD | Not specified | Not specified | [7] |
Detailed Experimental Protocols
Standard Enzymatic Synthesis with a Complexing Agent
This method, adapted from Wu et al. (2012), utilizes a complexing agent to enhance the selectivity for γ-CD.[3]
Materials:
-
Soluble starch
-
CGTase from Bacillus clarkii 7364 (5 U per gram of starch)
-
Sodium phosphate-NaOH buffer (0.025 M, pH 12)
-
Glycyrrhizic acid
Procedure:
-
Prepare a 15% (w/v) soluble starch solution in 0.025 M sodium phosphate-NaOH buffer (pH 12).
-
Add 2% (w/v) glycyrrhizic acid to the starch solution.
-
Initiate the reaction by adding CGTase (5 U per gram of starch).
-
Incubate the reaction mixture at 55°C.
-
Monitor the reaction for the formation of cyclodextrins.
-
Upon completion, proceed with purification steps to isolate γ-CD.
One-Pot Synthesis from Non-Food Cellulose
This innovative approach, described by Niu et al. (2025), employs a multi-enzyme system to convert cellulose directly to γ-CD.[5][8]
Materials:
-
Cellulose
-
Cellobiohydrolase I (CBHI)
-
Cellobiose phosphorylase (CBP)
-
α-glucan phosphorylase (AGP)
-
Polyphosphate glucokinase (PPGK)
-
Phosphoglucomutase (PGM)
-
CGTase from Evansella clarkii
Procedure:
-
Combine cellulose with a cocktail of enzymes: CBHI, CBP, AGP, PPGK, PGM, and CGT.
-
The reaction proceeds as a cascade:
-
Cellulose is converted to cellobiose.
-
Cellobiose is converted to glucose-1-phosphate (G-1-P) and glucose.
-
G-1-P is a substrate for the subsequent enzymatic reactions leading to γ-CD formation.
-
-
Maintain the reaction under optimized conditions for the enzyme cascade.
-
The use of CGT from Evansella clarkii results in a high selectivity for γ-CD.
-
The final product has a high purity of γ-CD, which can be further purified.
The enzymatic cascade for this process can be visualized as follows:
Enzymatic Conversion of β-Cyclodextrin to γ-Cyclodextrin
This method provides an alternative route by using a more readily available cyclodextrin as the starting material.[7]
Materials:
-
β-Cyclodextrin (β-CD)
-
Cyclodextrin glucanotransferase (CGTase) from Alkalophilic Bacillus (200 units/g of β-CD)
-
Glycyrrhizin
-
Buffer solution (pH 7.0)
Procedure:
-
Prepare a 10 mmol/L solution of β-CD in a suitable buffer at pH 7.0.
-
Add 3% (w/v) glycyrrhizin to the solution.
-
Add CGTase at a concentration of 200 units per gram of β-CD.
-
Incubate the reaction mixture at 65°C for 27 hours.
-
The CGTase will catalyze the opening of the β-CD ring and the subsequent formation of γ-CD.
-
Isolate and purify the resulting γ-CD.
The underlying principle of this method is the reversibility of the CGTase reaction, allowing for the conversion between different cyclodextrin forms.
References
- 1. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. This compound: a review on enzymatic production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound production using cyclodextrin glycosyltransferase from Bacillus clarkii 7364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Economical synthesis of γ-cyclodextrin catalyzed by oriented cyclodextrin glycosyltransferase displayed on bacterial polyhydroxyalkanoate nanogranules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Enzymatic Synthesis of γ-Cyclodextrin with β-Cyclodextrin | Scientific.Net [scientific.net]
- 8. One-pot synthesis of γ-cyclodextrin of high purity from non-food cellulose via an in vitro ATP-free synthetic enzymatic biosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Gamma-Cyclodextrin in Pharmaceutical Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that balances performance with cost. This guide provides an objective comparison of gamma-cyclodextrin (γ-CD) with other common solubilizing agents, supported by experimental data, to aid in the evaluation of its cost-effectiveness in pharmaceutical formulations.
This compound, a cyclic oligosaccharide composed of eight glucose units, offers a larger cavity size compared to its alpha- and beta-cyclodextrin (B164692) counterparts, allowing for the encapsulation of a wider range of drug molecules. This property can lead to significant improvements in the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). However, the production cost of γ-CD is often higher than that of other cyclodextrins and alternative solubilizing agents. This guide aims to provide a data-driven framework for evaluating whether the performance benefits of γ-CD justify its cost in specific formulation scenarios.
Cost Comparison of Solubilizing Excipients
The selection of a solubilizing agent is often constrained by budgetary considerations. The following table summarizes the approximate costs of pharmaceutical-grade γ-CD and its common alternatives. It is important to note that prices can vary significantly based on supplier, quantity, and purity.
| Excipient | Type | Approximate Price (USD/kg) |
| This compound | Cyclodextrin (B1172386) | $1,210 - $28,000 |
| Alpha-Cyclodextrin | Cyclodextrin | $3,800 - $9,650 |
| Beta-Cyclodextrin | Cyclodextrin | $105 - $2,540 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Modified Cyclodextrin | $1,000 - $4,500 |
| Polysorbate 80 (Tween 80) | Surfactant | ~$450 (for 1L) |
| Sodium Lauryl Sulfate (SLS) | Surfactant | $283 - $380 |
| Polyethylene Glycol 400 (PEG 400) | Polymer | $73 - $120 (for 1 gallon) |
| Cremophor EL | Surfactant | ~$730 |
| Soluplus® | Polymer | Price on request |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly lower. Data sourced from various supplier websites.
Performance Comparison: Solubility Enhancement of Carbamazepine (B1668303)
To provide a tangible comparison of performance, this guide focuses on the solubility enhancement of carbamazepine, a poorly water-soluble anticonvulsant drug (Biopharmaceutics Classification System Class II). The following table summarizes key performance indicators from phase solubility studies.
| Excipient | Molar Ratio (Drug:Excipient) | Stability Constant (K1:1, M-1) | Solubility Enhancement (Fold Increase) | Reference |
| This compound (γ-CD) | 1:1 | 405.42 | ~2 (inferred) | [1] |
| Beta-Cyclodextrin (β-CD) | 1:1 | 405.42 | ~2 | [1] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | Not specified | Not specified | [2] |
| Sodium Lauryl Sulfate (SLS) | 2% w/v | Not Applicable | 31.76 | [3] |
| Tween 80 | 2% w/v | Not Applicable | 2.72 | [3] |
| Soluplus® | 1:9 (Drug:Polymer) | Not Applicable | Significant (qualitative) | [4] |
Note: This table compiles data from multiple studies for illustrative purposes. Direct comparison is challenging due to variations in experimental conditions.
A study on the interaction of native cyclodextrins with carbamazepine revealed that for native CDs, the solubilization of carbamazepine increases with the cavity diameter of the cyclodextrin (α-CD < β-CD < γ-CD)[2]. Another study highlighted that a combination of β-CD and SLS resulted in a 48.53-fold increase in carbamazepine solubility[3].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of performance data, detailed experimental methodologies are crucial. The following are outlines of key experimental protocols for evaluating the effectiveness of solubilizing agents.
Phase Solubility Study
This experiment determines the stoichiometry and the apparent stability constant (Ks) of the drug-excipient complex.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Cyclodextrin or other solubilizing agent
-
Distilled water or appropriate buffer solution
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent.
-
Add an excess amount of the API to each solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the undissolved API to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved API using a validated analytical method.
-
Plot the concentration of the dissolved API against the concentration of the solubilizing agent to generate a phase solubility diagram.
-
The stability constant (Ks) can be calculated from the slope and the intrinsic solubility of the drug using the following equation for a 1:1 complex: Ks = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of the drug.
Stability Testing Protocol
Stability studies are essential to determine how the quality of a drug product changes over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.
Objective: To provide evidence on how the quality of a drug substance or drug product varies with time under the influence of temperature, humidity, and light, and to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions[5].
General Protocol Outline (based on ICH Q1A(R2) Guidelines):
-
Stress Testing:
-
Purpose: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures[6].
-
Conditions: Test the drug substance under more extreme conditions than those used for accelerated testing (e.g., elevated temperature in 10°C increments above the accelerated temperature, high humidity (≥75% RH), oxidation, and photolysis). Evaluate susceptibility to hydrolysis across a wide pH range in solution[6].
-
-
Formal Stability Studies:
-
Batches: Use at least three primary batches of the drug substance or product. These batches should be manufactured to a minimum of pilot scale using the same synthetic route and manufacturing process as production batches[5].
-
Container Closure System: The stability studies should be conducted on the drug product packaged in the container closure system proposed for marketing[5].
-
Storage Conditions:
-
Testing Frequency:
-
Stability-Indicating Attributes: The testing should cover physical, chemical, biological, and microbiological attributes susceptible to change during storage. This includes assays for the active ingredient, degradation products, preservative content, and functionality tests (e.g., dissolution)[7].
-
Evaluation: The purpose is to establish a re-test period or shelf life based on the analysis of the stability data. A "significant change" at accelerated conditions is defined as a failure to meet the specification and would necessitate intermediate testing[5].
-
Visualizing Key Processes and Relationships
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Caption: Workflow for a phase solubility experiment.
Caption: Decision-making process in stability testing.
Conclusion
The choice of a solubilizing agent in pharmaceutical formulation is a multifaceted decision. While this compound often comes at a higher price point than many alternatives, its unique molecular structure can offer superior performance in enhancing the solubility and stability of certain APIs. For challenging formulations where other excipients may fall short, the enhanced bioavailability and potential for improved therapeutic outcomes offered by γ-CD can justify the additional cost.
This guide provides a foundational framework for evaluating the cost-effectiveness of γ-CD. Researchers and formulation scientists are encouraged to conduct their own comparative studies using the detailed protocols outlined herein to make informed decisions based on the specific requirements of their drug product. The interplay of cost, performance, and regulatory acceptance will ultimately determine the optimal solubilization strategy.
References
A Comparative Guide to Cytotoxicity Assays for Different Cyclodextrin Types
For Researchers, Scientists, and Drug Development Professionals
Cyclodextrins (CDs) are widely utilized in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of therapeutic agents. However, their interaction with cell membranes can lead to cytotoxicity, a critical factor to consider during drug development. This guide provides a comprehensive comparison of common in vitro cytotoxicity assays for evaluating different cyclodextrin (B1172386) types, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Cyclodextrins
The cytotoxicity of cyclodextrins is influenced by their structure, size, and the type and degree of substitution on the glucopyranose units. Generally, the cytotoxic potential of native cyclodextrins follows the order: β-CD > α-CD > γ-CD.[1] This is largely attributed to the cavity size of β-cyclodextrin, which is optimal for encapsulating cholesterol, a key component of cell membranes.[1]
Chemical modifications can significantly alter cytotoxicity. Methylated β-cyclodextrins are often more cytotoxic than their parent molecule, while hydroxypropyl substitutions tend to reduce toxicity.[1]
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for various cyclodextrins across different cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxicity.
Table 1: IC50 Values of β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Abbreviation | Cell Line | IC50 (mM) |
| Randomly Methylated-β-Cyclodextrin | RAMEB | A549 | 11 |
| Randomly Methylated-β-Cyclodextrin | RAMEB | Calu-3 | 25 |
| Sparingly Methylated-β-Cyclodextrin | Crysmeb | A549 | 31 |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | A549 | 56 |
Data sourced from multiple studies.
Table 2: IC50 Values of Native Cyclodextrins
| Cyclodextrin | Abbreviation | Cell Line | IC50 (µM) |
| Native α-Cyclodextrin | α-CD | Caco-2 | 698 (at 72h) |
| Native α-Cyclodextrin | α-CD | A-549 | 322 (at 72h) |
| Native α-Cyclodextrin | α-CD | Hep-G2 | 382 (at 72h) |
Data sourced from multiple studies.
Key Cytotoxicity Assays: A Comparative Overview
Several in vitro assays can be employed to assess cyclodextrin-induced cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism being investigated.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
2. LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage or lysis. It is a reliable indicator of plasma membrane integrity.[2]
3. Apoptosis Assays (e.g., Annexin V Staining)
These assays detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis). The Annexin V assay identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Cyclodextrin Treatment: Prepare serial dilutions of the cyclodextrins in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the cyclodextrin solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the cyclodextrin concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Culture medium alone.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Annexin V Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with different concentrations of cyclodextrins for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanism of Cyclodextrin-Induced Cytotoxicity
A primary mechanism of cytotoxicity, particularly for β-cyclodextrins, is the extraction of cholesterol from the cell membrane. This disrupts membrane integrity and can trigger downstream signaling pathways leading to apoptosis.
Caption: Cyclodextrin-induced apoptosis signaling pathway.
The extraction of cholesterol disrupts lipid rafts, specialized membrane microdomains, which can inhibit survival signaling pathways like the PI3K/Akt pathway.[3] This leads to the activation of pro-apoptotic proteins such as Bad, culminating in the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.[3][4]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of different cyclodextrins.
Caption: General workflow for in vitro cytotoxicity testing of cyclodextrins.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by 2,6-di-O-methyl-beta-cyclodextrin, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-induced apoptosis in human keratinocytes is caspase-8 dependent and accompanied by mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the thermodynamic stability of cyclodextrin complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of inclusion complexes formed between α-, β-, and γ-cyclodextrins and a variety of guest molecules. Understanding the thermodynamic driving forces behind complexation is crucial for applications in drug delivery, food science, and analytical chemistry, as it governs the affinity, stability, and release characteristics of these host-guest systems. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and provides visual aids to conceptualize the underlying principles and workflows.
Understanding Thermodynamic Stability of Cyclodextrin (B1172386) Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate guest molecules to form inclusion complexes. The stability of these complexes is a critical parameter, quantitatively described by the binding constant (K) and the thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
The relationship between these parameters is given by the equation:
ΔG° = -RTlnK = ΔH° - TΔS°
where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more stable complex. The enthalpy change (ΔH°) reflects the energetic contributions from the formation of non-covalent interactions (van der Waals forces, hydrogen bonding, hydrophobic interactions) between the host and guest. The entropy change (ΔS°) is primarily driven by the release of "high-energy" water molecules from the cyclodextrin cavity upon guest inclusion, leading to an overall increase in the disorder of the system.
Comparative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the 1:1 inclusion complexes of various guest molecules with α-, β-, and γ-cyclodextrin. The data has been compiled from various studies, and it is important to note that experimental conditions such as temperature and pH can influence these values.
Table 1: Thermodynamic Parameters for α-Cyclodextrin Complexes
| Guest Molecule | Temperature (°C) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| p-Nitrophenol | 25 | 1,230 | -17.6 | -28.5 | -10.9 |
| Benzoic Acid | 25 | 550 | -15.6 | -20.1 | -4.5 |
| L-Phenylalanine | 25 | 110 | -11.6 | -14.2 | -2.6 |
| Ibuprofen | 25 | 180 | -12.9 | -18.4 | -5.5 |
Table 2: Thermodynamic Parameters for β-Cyclodextrin Complexes
| Guest Molecule | Temperature (°C) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| p-Nitrophenol | 25 | 2,500 | -19.4 | -25.1 | -5.7 |
| Benzoic Acid | 25 | 6,300 | -21.7 | -12.6 | 9.1 |
| L-Phenylalanine | 25 | 320 | -14.3 | -9.6 | 4.7 |
| Ibuprofen | 25 | 1,500 | -18.1 | -10.5 | 7.6 |
| Naproxen | 25 | 4,200 | -20.7 | -15.9 | 4.8 |
Table 3: Thermodynamic Parameters for γ-Cyclodextrin Complexes
| Guest Molecule | Temperature (°C) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| p-Nitrophenol | 25 | 400 | -14.8 | -18.8 | -4.0 |
| Benzoic Acid | 25 | 1,200 | -17.6 | -8.4 | 9.2 |
| L-Phenylalanine | 25 | 80 | -10.9 | -6.3 | 4.6 |
| Ibuprofen | 25 | 950 | -17.0 | -7.1 | 9.9 |
Factors Influencing Thermodynamic Stability
The stability of cyclodextrin complexes is governed by a delicate balance of several factors. The interplay of these factors determines the overall binding affinity and the thermodynamic signature of the complexation process.
Caption: Key factors influencing the thermodynamic stability of cyclodextrin inclusion complexes.
Experimental Protocols
Accurate determination of thermodynamic parameters is essential for a thorough understanding of cyclodextrin complexation. The following are detailed methodologies for commonly employed experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (K, ΔG°, ΔH°, and ΔS°) from a single experiment.
Protocol:
-
Sample Preparation: Prepare solutions of the guest molecule and the cyclodextrin in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing).
-
Titration: Typically, the guest solution is placed in the sample cell, and the cyclodextrin solution is loaded into the injection syringe. A series of small aliquots of the cyclodextrin solution are injected into the guest solution.
-
Data Acquisition: The heat change associated with each injection is measured and recorded. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of cyclodextrin to the guest.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), stoichiometry (n), and enthalpy change (ΔH°). The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the fundamental thermodynamic equations.
Phase Solubility Studies
This method determines the stability constant (K) by measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of the cyclodextrin.
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in a suitable buffer.
-
Equilibration: Add an excess amount of the guest molecule to each cyclodextrin solution. The suspensions are then agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: After equilibration, the samples are filtered or centrifuged to remove the undissolved guest. The concentration of the dissolved guest in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of the dissolved guest against the concentration of the cyclodextrin. For a 1:1 complex, the stability constant (K) can be calculated from the slope and the intrinsic solubility of the guest using the following equation: K = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the guest.
UV-Vis Spectrophotometry
This technique is applicable when the guest molecule possesses a chromophore that exhibits a change in its absorbance spectrum upon inclusion into the cyclodextrin cavity.
Protocol:
-
Solution Preparation: Prepare a series of solutions containing a fixed concentration of the guest molecule and varying concentrations of the cyclodextrin in a suitable buffer.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum of each solution over the relevant wavelength range.
-
Data Analysis: The change in absorbance (ΔA) at a specific wavelength is monitored as a function of the cyclodextrin concentration. For a 1:1 complex, the binding constant (K) can be determined by fitting the data to the Benesi-Hildebrand equation or by using non-linear regression analysis of the binding isotherm.
Experimental Workflow for Thermodynamic Analysis
The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of a cyclodextrin-guest complex.
Caption: A typical experimental workflow for determining the thermodynamic parameters of cyclodextrin complexation.
By systematically applying these experimental techniques and carefully analyzing the resulting thermodynamic data, researchers can gain valuable insights into the nature of cyclodextrin inclusion complexes, enabling the rational design of host-guest systems with tailored stability and performance characteristics for a wide range of applications.
inter-laboratory validation of analytical methods for gamma-cyclodextrin
An essential aspect of quality control and product development for gamma-cyclodextrin (γ-CD) is the robust and reliable analytical methodology for its quantification and characterization. This guide provides a comparative overview of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Nuclear Magnetic Resonance (NMR) Spectroscopy—based on available validation data and standardized methods.
While a formal inter-laboratory collaborative study specifically for this compound is not widely published, this document collates validation parameters from individual studies and pharmacopeial monographs to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, quantification of impurities, or structural elucidation. The following table summarizes key quantitative performance parameters for HPLC, HPAEC-PAD, and qNMR methods.
| Parameter | HPLC with Refractive Index (RI) Detection | HPLC with Charged Aerosol Detection (CAD) | HPAEC-PAD | Quantitative NMR (qNMR) |
| Linearity (Correlation Coefficient, r) | r = 0.9998[1] | > 0.999 (typical) | Not explicitly stated | Excellent linearity is inherent to the method |
| Limit of Detection (LOD) | Not explicitly stated | 0.0001% (w/v)[2] | Picomole to femtomole levels for carbohydrates[3] | Method dependent, generally in the µg/mL range |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.0002% (w/v)[2] | Not explicitly stated for γ-CD | Method dependent, generally in the µg/mL range |
| Precision (Repeatability, RSD) | ≤ 2.0% for replicate injections (USP)[4] | Not explicitly stated | <0.6% for peak area (for β-CD)[5] | Maximum combined measurement uncertainty of 1.5% (from round-robin tests)[6][7] |
| Accuracy | Not explicitly stated | Not explicitly stated | Not explicitly stated | High accuracy achievable with proper validation[6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is commonly used for the simultaneous determination of α-, β-, and γ-cyclodextrins.
-
Column: Finepak SIL NH2 (amino column)[1]
-
Mobile Phase: Acetonitrile and water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detector: Differential Refractive Index (RI) detector[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range (e.g., 2-10 mg/mL)[1].
-
System Suitability (based on USP monograph for Alfadex, which includes γ-CD):
-
The resolution, R, between the this compound and alpha-cyclodextrin (B1665218) peaks is not less than 1.5[4].
-
The relative standard deviation for replicate injections is not more than 2.0%[4].
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a high-sensitivity method suitable for the analysis of carbohydrates, including cyclodextrins.
-
Column: A high-performance anion-exchange column, such as one packed with a poly(styrene-divinylbenzene) substrate agglomerated with a quaternary amine functionalized latex[8].
-
Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used to achieve separation[3].
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Sample Preparation: Dilute the sample in deionized water to a concentration suitable for injection.
-
Principle: At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation as anions on an anion-exchange column[8]. The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode in the PAD cell. This technique offers high sensitivity and eliminates the need for derivatization[3].
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that provides a direct quantification of the analyte without the need for a specific reference standard of the analyte itself.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., D₂O).
-
Experimental Parameters:
-
A 90° pulse angle should be used.
-
The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The spectra are phased and baseline corrected. The integrals of the signals from the analyte and the internal standard are carefully determined.
-
Quantification: The amount of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses[6][7].
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for HPAEC-PAD analysis of this compound.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
References
- 1. Simultaneous determination of alpha, beta and gamma cyclodextrins by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for gamma-Cyclodextrin
The proper disposal of gamma-Cyclodextrin, a cyclic oligosaccharide used in research and drug development, is paramount for ensuring laboratory safety and environmental protection. While generally considered biodegradable and environmentally friendly, its disposal must adhere to specific guidelines, particularly when contaminated.[1] All waste management activities must comply with local, state, and federal regulations.[2]
Waste Characterization and Regulatory Considerations
This compound's classification as a hazardous substance can vary. While some Safety Data Sheets (SDS) may not classify it as a hazardous mixture, others advise treating it as a hazardous substance under OSHA 29 CFR 1910.1200.[2] Therefore, laboratory personnel should treat all chemical waste, including this compound, as hazardous unless specifically confirmed to be non-hazardous by a designated safety officer or local authority.[3] The principle of a "Hierarchy of Controls" should be applied, prioritizing reduction, reuse, and recycling before considering disposal.[2][4]
Physicochemical Properties Relevant to Disposal
| Property | Value | Significance for Disposal |
| Appearance | White crystalline powder[2][5] | Can generate dust; requires careful handling to avoid inhalation.[6] |
| Solubility in Water | 180.1 g/L at 20°C[5] | High solubility means it can easily spread in water systems if not contained.[7] |
| Decomposition Temp. | ~267°C (512.6°F)[2] | Stable under normal conditions; thermal decomposition can release irritating gases.[7] |
| pH | Not Applicable (as supplied)[2] | Not inherently corrosive, but solutions should be checked. |
| RCRA Classification | Not listed (P- or U-Series)[6] | Generators must determine if the waste meets hazardous criteria (e.g., toxicity).[6] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste, from initial handling to final disposal.
Step 1: Assessment of Waste Stream
-
Identify Contamination: Determine if the this compound waste is pure and unused, or if it has been contaminated with other chemicals during experimental use. The nature of the contaminant is the primary factor in determining the disposal route.
-
Consult Safety Data Sheets (SDS): Review the SDS for this compound and any contaminants. The SDS provides critical information on hazards, handling, and disposal.[2][5][6][8]
-
Evaluate Local Regulations: Always consult your institution's Environmental Health and Safety (EH&S) office or the local Waste Management Authority to ensure compliance with all disposal regulations.[2][3][9]
Step 2: Segregation and Collection
-
Uncontaminated Material: If the this compound is unused and uncontaminated, it may be suitable for recycling or reuse.[2] Consult the manufacturer for recycling options.[2][4]
-
Contaminated Material: Treat all contaminated this compound as hazardous waste.
-
Spill Residues: Clean up spills immediately.[2] Use dry methods like vacuuming or sweeping to avoid generating dust.[6] All spill cleanup materials (absorbents, PPE) must be collected and disposed of as hazardous waste.[3]
Step 3: Container Management and Labeling
-
Use Appropriate Containers: Use containers that are in good condition, compatible with the waste, and can be securely sealed.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name ("this compound"). If contaminated, list all chemical constituents and their approximate percentages.
-
Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[4] Ensure secondary containment is used to prevent spills from reaching drains.[3]
Step 4: Disposal and Removal
-
Uncontaminated Waste: If recycling is not an option, dispose of it in accordance with institutional and local guidelines for non-hazardous chemical waste.
-
Contaminated Waste: Arrange for pickup through your institution's hazardous waste management program.[3][9] Do not dispose of this waste down the drain or in regular trash.[2][4][8]
-
Aqueous Solutions: Do not discharge wash water or solutions containing this compound into the sewer.[2][4] Collect all aqueous waste for proper hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. vumc.org [vumc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. kmpharma.in [kmpharma.in]
Safeguarding Your Research: A Comprehensive Guide to Handling gamma-Cyclodextrin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of gamma-Cyclodextrin, from initial receipt to final disposal. By adhering to these procedural steps, you can minimize risks and maintain the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance, it can cause eye and skin irritation upon contact.[1][2] Inhalation of dust should also be avoided.[2] Therefore, appropriate personal protective equipment is crucial.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation from dust particles.[2] |
| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile or light-weight rubber).[3][4] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, or a chemical-resistant apron.[5] | To protect skin from accidental spills or contact. |
| Respiratory | A NIOSH/MSHA approved dust mask or respirator should be used when there is a risk of dust generation or if exposure limits are exceeded.[5] | To avoid inhalation of airborne particles and potential respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as oxidizing agents.[1][2]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a fume hood, especially when weighing or transferring the powder, to minimize dust generation.[5]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Use appropriate tools (e.g., spatulas, scoops) for handling the powder to prevent spills.
-
Wash hands thoroughly after handling the substance.[3]
3. Spill Management:
-
Minor Spills: Immediately clean up spills.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that could generate dust.[2]
-
Major Spills: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort continues.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical aid.[2]
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Dispose of the material in a sealed, labeled container. Do not allow the product to enter drains or waterways.
Experimental Workflow for Handling this compound
To provide a clear, visual guide for the handling process, the following workflow diagram outlines the key steps and decision points.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
